Product packaging for D-Phenylalanyl-D-alanine(Cat. No.:CAS No. 76612-31-2)

D-Phenylalanyl-D-alanine

Cat. No.: B15438070
CAS No.: 76612-31-2
M. Wt: 236.27 g/mol
InChI Key: MIDZLCFIAINOQN-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Phenylalanyl-D-alanine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B15438070 D-Phenylalanyl-D-alanine CAS No. 76612-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76612-31-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1

InChI Key

MIDZLCFIAINOQN-PSASIEDQSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Phenylalanyl-D-alanine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanyl-D-alanine (D-Phe-D-Ala) is a dipeptide composed of two D-amino acids, D-phenylalanine and D-alanine, linked by a peptide bond. Unlike their L-counterparts, which are the fundamental building blocks of proteins in eukaryotes, D-amino acids and their derived peptides play distinct and significant roles in various biological processes, particularly in the microbial world. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound, aimed at facilitating research and development in related fields.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a peptide bond formed between the carboxyl group of D-phenylalanine and the amino group of D-alanine.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid
Molecular Formula C₁₂H₁₆N₂O₃
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--N
Isomeric SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--N
InChI InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1
InChIKey YWNYAGQCRRCJSG-QWWZWVQMSA-N

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and its Constituent Amino Acids

PropertyThis compound (Calculated/Estimated)D-Phenylalanine[1]D-Alanine
Molecular Weight ( g/mol ) 236.27165.1989.09
Melting Point (°C) Data not available~283 (decomposes)~297 (decomposes)
Boiling Point (°C) Data not availableData not availableData not available
pKa (α-carboxyl) Estimated ~2-31.832.34
pKa (α-amino) Estimated ~8-99.139.69
Solubility in Water Expected to be soluble2.96 g/100 mL (25 °C)16.72 g/100 mL (25 °C)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not specifically documented in widely accessible literature. However, standard peptide chemistry methodologies are applicable.

Synthesis of this compound

A common method for synthesizing dipeptides is Solid-Phase Peptide Synthesis (SPPS) .

Protocol for Solid-Phase Synthesis of D-Phe-D-Ala:

  • Resin Preparation: Start with a suitable resin, such as Wang resin, pre-loaded with Fmoc-D-alanine.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the D-alanine.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Coupling: Activate the carboxyl group of Fmoc-D-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (HOBt) in DMF. Add this solution to the deprotected resin-bound D-alanine. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin again with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-phenylalanine using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is used to purify the synthesized dipeptide from by-products and unreacted starting materials.

  • Methodology:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of two mobile phases, typically water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile using a UV detector at 210-220 nm.

    • Collect the fractions corresponding to the desired peptide peak.

    • Lyophilize the collected fractions to obtain the purified peptide.

Mass Spectrometry (MS):

  • Principle: MS is used to confirm the molecular weight of the synthesized dipeptide.

  • Methodology:

    • Introduce the purified peptide into the mass spectrometer, often coupled with an HPLC system (LC-MS).

    • Ionize the peptide using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

    • The observed molecular weight should correspond to the calculated molecular weight of this compound (236.27 g/mol ).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent analysis of a dipeptide like this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Resin Fmoc-D-Ala-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-D-Phe Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Crude_Peptide Crude D-Phe-D-Ala Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure D-Phe-D-Ala HPLC->Pure_Peptide MS Mass Spectrometry NMR NMR Spectroscopy Pure_Peptide->MS Pure_Peptide->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, its structure as a D-dipeptide suggests potential roles in microbiology and pharmacology. D-amino acids are key components of bacterial peptidoglycan, and peptides containing D-amino acids can have antimicrobial properties or act as enzyme inhibitors. Further research is warranted to explore the biological functions and therapeutic potential of this specific dipeptide.

References

The Pivotal Role of D-Phenylalanyl-D-alanine Analogs in Bacterial Cell Wall Architecture and Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a complex and essential structure that provides shape, and osmotic protection, and serves as a platform for various physiological processes. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide stems. The precise composition of these peptide stems is critical for the integrity of the cell wall and is a primary target for many antibiotics. Central to this structure is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, the terminal moiety of the pentapeptide precursor, which is essential for the transpeptidation reactions that cross-link the glycan strands. This in-depth technical guide explores the multifaceted role of D-Ala-D-Ala and its analogs, such as D-Phenylalanyl-D-alanine, in the biosynthesis of the bacterial cell wall, the mechanisms of antibiotic action and resistance, and the experimental methodologies used to study these fundamental processes.

I. The Canonical Role of D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The synthesis of the D-Ala-D-Ala dipeptide is a critical cytoplasmic step in the formation of the UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) precursor. This process is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl).

A. Synthesis of the Pentapeptide Precursor

The cytoplasmic synthesis of the peptidoglycan precursor is a multi-step enzymatic process:

  • Alanine Racemization: L-alanine is converted to D-alanine by the enzyme alanine racemase (Alr).

  • Dipeptide Formation: D-Ala-D-Ala ligase (Ddl) catalyzes the formation of the D-Ala-D-Ala dipeptide from two molecules of D-alanine in an ATP-dependent reaction.

  • Sequential Addition of Amino Acids: The UDP-MurNAc moiety is sequentially modified by the addition of L-alanine, D-glutamate, and a diamino acid (typically meso-diaminopimelic acid or L-lysine), catalyzed by MurC, MurD, and MurE ligases, respectively.

  • Addition of the Dipeptide: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the UDP-MurNAc-pentapeptide.

This precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer.

B. Transpeptidation and Cell Wall Cross-linking

The terminal D-Ala-D-Ala of the pentapeptide stem is the substrate for penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the formation of cross-links between adjacent peptide stems. This cross-linking reaction is vital for the structural integrity of the peptidoglycan sacculus. During this process, the terminal D-alanine residue is cleaved.

II. Quantitative Analysis of Key Enzymatic Reactions and Molecular Interactions

The efficacy of peptidoglycan synthesis and the mechanisms of antibiotic action are underpinned by specific molecular interactions and enzymatic efficiencies. The following tables summarize key quantitative data for the enzymes and molecules involved.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Ala-D-Ala Ligase (Ddl) Mycobacterium tuberculosisD-Ala (Site 1)0.075--
D-Ala (Site 2)3.6--
VanA Ligase Enterococcus faeciumD-Ala-D-Ala formation210 (for D-Ala at site 2)9.1743.7
D-Ala-D-Lac formation0.69 (for D-Lac)0.53768
VanB Ligase Enterococcus faecalisD-Ala-D-Lac formation0.04 (for D-Lac)0.015375
VanG Ligase Enterococcus faecalisD-Ala-D-Ser formation0.02 (for D-Ser)0.2512,500

Table 1: Kinetic Parameters of D-Ala-D-Ala and Vancomycin Resistance Ligases. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for key ligases in peptidoglycan synthesis and vancomycin resistance.

LigandTargetBinding Affinity (Kd)Fold Reduction in Affinity (compared to D-Ala-D-Ala)
Vancomycin Ac-D-Ala-D-Ala~1 µM-
Ac-D-Ala-D-Lac~1 mM1000-fold
Ac-D-Ala-D-Ser~7 µM7-fold

Table 2: Binding Affinities of Vancomycin to Peptidoglycan Precursor Analogs. This table summarizes the dissociation constants (Kd) of vancomycin for different C-terminal dipeptides of the peptidoglycan precursor.

III. This compound and Other D-Amino Acid Analogs: Non-canonical Roles and Impact on the Cell Wall

While D-alanine is the canonical component of the terminal dipeptide, other D-amino acids, including D-phenylalanine, can be incorporated into the peptidoglycan. This incorporation can significantly alter the properties of the cell wall and affect bacterial physiology.

Exogenously supplied D-phenylalanine can be incorporated into the fourth and fifth positions of the peptidoglycan muropeptides in some bacteria, such as Lactococcus lactis[1][2]. This modification of the cell wall structure has been shown to enhance bacterial acid resistance and influence biofilm formation[1][2][3]. The incorporation of bulky D-amino acids like D-phenylalanine can sterically hinder the action of transpeptidases, leading to changes in the degree of peptidoglycan cross-linking.

IV. Mechanism of Action of Glycopeptide Antibiotics and the Basis of Resistance

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the primary target for glycopeptide antibiotics such as vancomycin.

A. Vancomycin's Mechanism of Action

Vancomycin binds with high affinity to the D-Ala-D-Ala moiety, forming a stable complex. This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to bacterial cell death.

B. Vancomycin Resistance: A Paradigm of Target Modification

The most clinically significant mechanism of vancomycin resistance involves the alteration of the antibiotic's target. In vancomycin-resistant enterococci (VRE), the terminal D-Ala-D-Ala is replaced by either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).

  • D-Ala-D-Lac Substitution: This change, mediated by the vanA or vanB gene clusters, results in the loss of a crucial hydrogen bond between vancomycin and the peptide terminus, leading to a 1000-fold reduction in binding affinity[4][5][6][7].

  • D-Ala-D-Ser Substitution: Mediated by gene clusters such as vanC, vanE, and vanG, this substitution leads to a more modest 7-fold reduction in vancomycin binding affinity[7][8].

The synthesis of these altered precursors is carried out by a set of resistance-mediating enzymes, including the VanH dehydrogenase (which produces D-lactate or D-serine) and the VanA, VanB, or VanC ligases, which synthesize the D-Ala-D-Lac or D-Ala-D-Ser dipeptides.

V. Experimental Protocols for Studying the Bacterial Cell Wall

A. Analysis of Peptidoglycan Composition by LC-MS

This protocol outlines the general workflow for the analysis of muropeptide composition from bacterial cell walls using liquid chromatography-mass spectrometry (LC-MS).

1. Peptidoglycan Purification:

  • Grow bacterial cultures to the desired optical density.
  • Harvest cells by centrifugation.
  • Resuspend the cell pellet in a suitable buffer and disrupt the cells using mechanical methods (e.g., bead beating or sonication).
  • Treat the cell lysate with nucleases (DNase and RNase) and proteases to remove contaminating macromolecules.
  • Boil the sample in a solution of sodium dodecyl sulfate (SDS) to solubilize membranes and denature remaining proteins.
  • Wash the insoluble peptidoglycan sacculi extensively with water to remove SDS.

2. Enzymatic Digestion:

  • Resuspend the purified peptidoglycan in a digestion buffer (e.g., ammonium acetate).
  • Add a muramidase, such as mutanolysin or lysozyme, to digest the glycan backbone into disaccharide-peptide monomers (muropeptides).
  • Incubate the reaction until digestion is complete.

3. Reduction of Muropeptides:

  • Add sodium borohydride to the digested sample to reduce the C1 carbon of the muramic acid residue to muramitol. This prevents the formation of anomers and simplifies the chromatogram.

4. LC-MS Analysis:

  • Inject the reduced muropeptide sample onto a reverse-phase C18 column.
  • Separate the muropeptides using a gradient of acetonitrile in water, both containing a small amount of formic acid.
  • Analyze the eluting muropeptides using a high-resolution mass spectrometer in both MS1 and MS/MS modes to determine their mass and fragmentation patterns for structural elucidation.

B. Solid-State NMR Spectroscopy for Intact Cell Wall Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful non-destructive technique for studying the structure and dynamics of the bacterial cell wall in its native state.

1. Sample Preparation:

  • Grow bacteria in an appropriate medium. For enhanced sensitivity, isotopic labeling can be achieved by growing the bacteria in a medium containing 13C-glucose and/or 15N-ammonium salts.
  • Harvest the cells and wash them with a suitable buffer.
  • The intact cells or purified cell walls can be packed into an NMR rotor.

2. NMR Spectroscopy:

  • Acquire ssNMR spectra using a high-field NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
  • Employ cross-polarization (CP) to enhance the signal of low-gamma nuclei like 13C and 15N.
  • Use techniques like rotational echo double resonance (REDOR) to measure internuclear distances and identify specific chemical bonds, such as the D-Ala-Gly cross-links in staphylococcal peptidoglycan.
  • Two-dimensional correlation experiments (e.g., 13C-13C) can be used to resolve overlapping signals and assign resonances to specific atoms in the peptidoglycan structure.

VI. Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Peptidoglycan_Precursor_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Transport L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alr D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl (ATP) UDP_MurNAc UDP-MurNAc UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC (L-Ala, ATP) UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_L_Ala->UDP_MurNAc_tripeptide MurD, MurE (D-Glu, DAP/Lys, ATP) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF (D-Ala-D-Ala, ATP) Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Vancomycin_Action_Resistance cluster_susceptible Vancomycin Susceptible cluster_resistant Vancomycin Resistant (VanA type) Lipid_II_Ala Lipid II (D-Ala-D-Ala) PBP Transpeptidase (PBP) Lipid_II_Ala->PBP Blocked Vanco Vancomycin Vanco->Lipid_II_Ala Binds Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Inhibited Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac VanA (D-Ala, ATP) Lipid_II_Lac Lipid II (D-Ala-D-Lac) D_Ala_D_Lac->Lipid_II_Lac Incorporation PBP_R Transpeptidase (PBP) Lipid_II_Lac->PBP_R Allows Vanco_R Vancomycin Vanco_R->Lipid_II_Lac Low Affinity Binding Crosslinked_PG_R Cross-linked Peptidoglycan PBP_R->Crosslinked_PG_R Synthesis

Caption: Mechanism of vancomycin action and VanA-mediated resistance.

LC_MS_Workflow Start Bacterial Culture Harvest Harvest & Lyse Cells Start->Harvest Purify Purify Peptidoglycan Harvest->Purify Digest Enzymatic Digestion (Muramidase) Purify->Digest Reduce Reduction (Sodium Borohydride) Digest->Reduce LC_Sep LC Separation Reduce->LC_Sep MS_Detect MS/MS Analysis LC_Sep->MS_Detect Data Data Analysis MS_Detect->Data

Caption: Experimental workflow for peptidoglycan analysis by LC-MS.

VII. Conclusion

The D-alanyl-D-alanine moiety and its analogs are at the heart of bacterial cell wall biosynthesis and the interplay between bacteria and antibiotics. A thorough understanding of the synthesis, incorporation, and function of these dipeptides is paramount for the development of novel antibacterial strategies. The quantitative data, detailed experimental protocols, and visual representations of key pathways provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating bacterial infections. The ability to analyze the subtle yet critical variations in peptidoglycan composition, such as the incorporation of D-phenylalanine or the switch to D-Ala-D-Lac, will continue to be a cornerstone of research in this vital field.

References

The Architecture of D-Amino Acid Dipeptide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acid-containing dipeptides represent a class of molecules with significant biological activities and therapeutic potential, owing to their enhanced resistance to proteolytic degradation. Their biosynthesis is a fascinating area of study, diverging from the canonical ribosome-mediated protein synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the production of these unique dipeptides. We delve into the two primary enzymatic routes: the ATP-dependent ligation catalyzed by D-alanine-D-alanine ligases and the versatile machinery of Non-Ribosomal Peptide Synthetases. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and analysis of these compounds, and visualizes the underlying biochemical and regulatory pathways.

Introduction

The incorporation of D-amino acids into peptides provides a strategic advantage for therapeutic peptide development, primarily by increasing their stability in biological systems.[1] Unlike their L-counterparts, D-amino acid-containing peptides are less susceptible to cleavage by proteases, leading to a longer half-life and sustained biological activity.[1] The natural world has evolved sophisticated enzymatic machinery to synthesize these valuable molecules. This guide will focus on the two major pathways for the biosynthesis of D-amino acid-containing dipeptides: those mediated by D-alanine-D-alanine ligases (Ddl) and those orchestrated by the modular Non-Ribosomal Peptide Synthetases (NRPS). Understanding these pathways is crucial for their harness in synthetic biology and drug discovery efforts.

Biosynthesis Pathways

The production of D-amino acid-containing dipeptides in nature is primarily accomplished through two distinct enzymatic strategies.

D-alanine-D-alanine Ligase (Ddl) Pathway

D-alanine-D-alanine ligase (EC 6.3.2.4) is a key enzyme in bacterial cell wall peptidoglycan biosynthesis, where it catalyzes the formation of the D-alanyl-D-alanine dipeptide.[2] This ATP-dependent enzyme ligates two molecules of D-alanine, a crucial step for the cross-linking of peptidoglycan chains.[2] While its primary role is in cell wall synthesis, the substrate promiscuity of some Ddl enzymes allows for the synthesis of other D-amino acid-containing dipeptides.

The catalytic mechanism of Ddl involves the ATP-dependent activation of the first D-amino acid to form an acylphosphate intermediate, followed by a nucleophilic attack by the amino group of the second D-amino acid.[3]

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Non-Ribosomal Peptide Synthetases are large, modular enzymes that act as assembly lines for the synthesis of a wide array of peptides, including those containing non-proteinogenic and D-amino acids.[4] The synthesis of a dipeptide is typically carried out by a single module or a pair of modules.

The core domains of an NRPS module involved in dipeptide synthesis are:

  • Adenylation (A) domain: Selects and activates the specific amino acid (L- or D-isomer) as an aminoacyl-adenylate at the expense of ATP.[4]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine arm.[4]

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.[5]

  • Epimerization (E) domain: When present, this domain can convert an L-amino acid tethered to the T domain into its D-enantiomer before the condensation reaction.[5]

  • Thioesterase (TE) domain: Typically located at the end of the NRPS assembly line, this domain releases the final peptide product.[6]

A chemoenzymatic approach has been developed that utilizes the adenylation domain of an NRPS to activate a D-amino acid, which can then react with another amino acid (L- or D-) in solution to form a dipeptide.[7][8]

Quantitative Data

The efficiency and substrate specificity of the enzymes involved in D-amino acid dipeptide biosynthesis are critical parameters for their application in biocatalysis.

Kinetic Parameters of D-alanine-D-alanine Ligases

The kinetic parameters of Ddl enzymes vary depending on the source organism and the specific D-amino acid substrates. The following table summarizes representative kinetic data.

Enzyme SourceSubstrate 1Substrate 2Km (mM)kcat (s-1)Reference
Thermus thermophilusD-AlaD-AlaKm D-Ala1: 1.25, Km D-Ala2: 4.0216.2[9]
Thermus thermophilus (with 50 mM KCl)D-AlaD-AlaKm D-Ala1: 0.12, Km D-Ala2: 0.2114.5[9]
Thermus thermophilus S293E variantD-AlaNH3Km D-Ala: 7.35, Km NH3: 1580-[10]
Substrate Specificity and Yields of NRPS Adenylation Domain-Catalyzed Dipeptide Synthesis

A chemoenzymatic method using NRPS adenylation domains has been successfully employed to synthesize a variety of D-amino acid-containing dipeptides. The following table showcases the diversity of dipeptides synthesized and their respective yields.

Adenylation DomainN-terminal D-Amino AcidC-terminal Amino AcidDipeptideYield (%)Reference
TycA-AD-TrpD-AlaD-Trp-D-Ala45[1]
TycA-AD-TrpL-AlaD-Trp-L-Ala52[1]
TycA-AD-PheD-SerD-Phe-D-Ser38[1]
TycA-AD-PheL-SerD-Phe-L-Ser41[1]
BacB2-AD-LysD-ValD-Lys-D-Val63[1]
BacB2-AD-LysL-ValD-Lys-L-Val71[1]
Penicillin AcylaseD-PheGlyL-PheGlyD-PheGly-L-PheGly69[11]
Penicillin AcylaseD-PheGlyL-SerD-PheGly-L-Ser76[11]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of D-amino acid dipeptide biosynthesis.

Recombinant Enzyme Production and Purification

Protocol for Recombinant D-alanine-D-alanine Ligase (Ddl) Purification

  • Gene Cloning and Expression: The ddl gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[6][12]

  • Cell Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization.

  • Purification: The crude lysate is clarified by centrifugation. The recombinant Ddl, often engineered with a purification tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.[12]

Enzymatic Synthesis of D-Amino Acid-Containing Dipeptides

Chemoenzymatic Synthesis using NRPS Adenylation Domain

  • Reaction Setup: A typical reaction mixture contains the purified adenylation domain, the N-terminal D-amino acid, the C-terminal amino acid (L- or D-), ATP, MgCl2, and a suitable buffer.[1]

  • Incubation: The reaction is incubated at a specific temperature for a defined period to allow for dipeptide formation.

  • Reaction Quenching: The reaction is stopped, for example, by adding an acid.[1]

  • Product Analysis: The formation of the dipeptide is monitored and quantified by HPLC and mass spectrometry.[1]

Product Analysis by HPLC and Mass Spectrometry

HPLC Purification and Analysis

  • Column and Solvents: A reversed-phase C18 column is commonly used for the separation of dipeptides.[9][13] The mobile phase typically consists of a gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[13]

  • Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile is used to elute the dipeptides from the column based on their hydrophobicity.[13]

  • Detection: Peptides are detected by their absorbance at 210-220 nm.[9]

  • Fraction Collection and Lyophilization: Fractions containing the purified dipeptide are collected, pooled, and lyophilized to obtain the final product as a powder.[13]

Mass Spectrometry Analysis

  • Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of the dipeptides.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the synthesized dipeptide.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the dipeptide ions. The resulting fragmentation pattern provides sequence information and can be used to distinguish between D- and L-amino acid-containing epimers.[7][14] Radical-directed dissociation (RDD) has been shown to be particularly effective for discriminating between these stereoisomers.[7]

Regulatory Pathways

The biosynthesis of D-amino acid-containing dipeptides is tightly regulated to ensure their production in response to specific cellular needs or environmental cues.

Transcriptional Regulation of NRPS Gene Clusters

The genes encoding NRPS enzymes are often organized in biosynthetic gene clusters. The expression of these clusters is frequently controlled by pathway-specific transcriptional regulators. These regulators can be influenced by various signaling molecules, allowing the cell to coordinate the production of secondary metabolites with its physiological state.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in a population density-dependent manner. In several bacteria, quorum sensing systems have been shown to control the expression of NRPS gene clusters involved in the production of bioactive peptides.[15][16][17] For example, in some symbiotic bacteria, the production of secondary metabolites is activated by acyl-homoserine lactone (acyl-HSL) signals at high cell densities, which is thought to be important for the symbiotic relationship.[15][16]

Two-Component Systems

Two-component systems are a major signal transduction mechanism in bacteria, typically consisting of a sensor histidine kinase and a response regulator.[18] These systems allow bacteria to sense and respond to a wide range of environmental stimuli. The response regulator, upon phosphorylation by the sensor kinase, can act as a transcriptional activator or repressor for target genes, including those within NRPS gene clusters.[18][19][20]

Visualizations

Biosynthetic Pathways

D_Amino_Acid_Dipeptide_Biosynthesis cluster_Ddl D-alanine-D-alanine Ligase (Ddl) Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pathway D_Ala1 D-Amino Acid 1 Ddl Ddl D_Ala1->Ddl D_Ala2 D-Amino Acid 2 D_Ala2->Ddl ATP_Ddl ATP ATP_Ddl->Ddl ADP_Pi_Ddl ADP + Pi Ddl->ADP_Pi_Ddl Dipeptide_Ddl D-Amino Acid Dipeptide Ddl->Dipeptide_Ddl Amino_Acid_L L-Amino Acid A_Domain A-Domain Amino_Acid_L->A_Domain Amino_Acid_D D-Amino Acid Amino_Acid_D->A_Domain ATP_NRPS ATP ATP_NRPS->A_Domain T_Domain T-Domain A_Domain->T_Domain Activation & Thioesterification E_Domain E-Domain T_Domain->E_Domain Epimerization (optional) C_Domain C-Domain T_Domain->C_Domain E_Domain->C_Domain TE_Domain TE-Domain C_Domain->TE_Domain Condensation Dipeptide_NRPS D-Amino Acid Dipeptide TE_Domain->Dipeptide_NRPS Release

Figure 1: Overview of the two major biosynthetic pathways for D-amino acid-containing dipeptides.

Experimental Workflow

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification start Recombinant Enzyme (Ddl or A-Domain) reaction Incubation start->reaction substrates D-Amino Acid(s) + ATP substrates->reaction hplc HPLC Purification reaction->hplc ms Mass Spectrometry (Confirmation) hplc->ms final_product Purified Dipeptide hplc->final_product msms Tandem MS (Sequencing & Chirality) ms->msms

Figure 2: A generalized experimental workflow for the enzymatic synthesis and analysis of D-amino acid dipeptides.

Regulatory Relationship

Regulatory_Pathway cluster_environment Environmental Signals cluster_signaling Signaling Cascade cluster_gene_expression Gene Expression cluster_biosynthesis Biosynthesis stimulus Stimulus (e.g., Cell Density, Nutrients) sensor Sensor Kinase / Receptor stimulus->sensor regulator Response Regulator / Transcription Factor sensor->regulator Phosphorylation / Binding promoter Promoter regulator->promoter Activation / Repression gene_cluster NRPS / ddl Gene(s) promoter->gene_cluster Transcription enzyme Biosynthetic Enzyme gene_cluster->enzyme Translation dipeptide D-Amino Acid Dipeptide enzyme->dipeptide

Figure 3: A conceptual diagram illustrating the regulation of D-amino acid dipeptide biosynthesis.

Conclusion

The biosynthesis of D-amino acid-containing dipeptides through D-alanine-D-alanine ligases and Non-Ribosomal Peptide Synthetases offers a rich landscape for scientific exploration and biotechnological application. The substrate flexibility of these enzymatic systems provides a powerful platform for the creation of novel dipeptides with enhanced stability and tailored biological activities. The detailed quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development. Further elucidation of the regulatory networks governing these pathways will undoubtedly unlock new avenues for the controlled and efficient production of these promising therapeutic agents.

References

Unveiling the Enigmatic Role of D-Phenylalanine in Bacterial Cell Wall Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the dipeptide D-Phenylalanyl-D-alanine has not been identified as a naturally occurring component in biological systems, research reveals the fascinating ability of bacteria to incorporate exogenous D-phenylalanine into their peptidoglycan cell wall. This in-depth technical guide explores the discovery, mechanism, and implications of this phenomenon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of non-canonical D-amino acid incorporation and its potential as an antibacterial target.

Executive Summary

The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The canonical structure of peptidoglycan features a pentapeptide chain terminating in D-alanyl-D-alanine, a key substrate for the transpeptidase enzymes that cross-link the peptidoglycan layers. While extensive research has focused on this D-Ala-D-Ala motif, particularly in the context of antibiotic action, the incorporation of other D-amino acids, such as D-phenylalanine, represents a significant area of investigation. This guide delineates the current understanding of how D-phenylalanine is integrated into the bacterial cell wall, the enzymatic machinery involved, and the analytical methods to study this process.

The Absence of Endogenous this compound Biosynthesis

Current scientific literature does not support the existence of a dedicated biosynthetic pathway for this compound in bacteria or other biological systems. The well-characterized pathway for peptidoglycan precursor synthesis involves the enzymatic activity of D-Ala-D-Ala ligase, which specifically catalyzes the formation of a dipeptide from two D-alanine molecules. There is no evidence to suggest that a ligase with specificity for D-phenylalanine exists to form a D-Phe-D-Ala or D-Phe-D-Phe dipeptide for subsequent incorporation into peptidoglycan precursors in the cytoplasm.

Incorporation of Exogenous D-Phenylalanine into Peptidoglycan

Despite the lack of an endogenous pathway, numerous studies have demonstrated that bacteria can incorporate exogenously supplied D-amino acids, including D-phenylalanine, into their cell wall. This process is not a part of the primary peptidoglycan synthesis pathway but rather a modification of the existing peptidoglycan structure in the periplasmic space.

Mechanism of Incorporation

The incorporation of D-phenylalanine is primarily mediated by the promiscuous activity of transpeptidase enzymes, which are also known as penicillin-binding proteins (PBPs). These enzymes are responsible for the cross-linking of peptidoglycan chains. The established mechanism involves the following steps:

  • Acyl-Enzyme Intermediate Formation: A D,D-transpeptidase attacks the terminal D-Ala of a pentapeptide donor stem, releasing the terminal D-alanine and forming a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack by D-Phenylalanine: An exogenous D-phenylalanine molecule in the periplasm can then act as a nucleophile, attacking the acyl-enzyme intermediate.

  • Formation of a New Peptide Bond: This results in the formation of a new peptide bond between the fourth residue of the peptide stem (originally D-Ala) and the incorporated D-phenylalanine, effectively replacing the terminal D-alanine.

L,D-transpeptidases have also been shown to incorporate D-amino acids, including fluorescently labeled ones, into the peptidoglycan.[1][2] This provides an alternative pathway for the modification of the cell wall with non-canonical D-amino acids.

The incorporation of D-phenylalanine can lead to alterations in the cell wall structure and has been shown to inhibit bacterial biofilm formation.[3][4]

Quantitative Data on Non-Canonical D-Amino Acid Incorporation

While specific kinetic data for the incorporation of D-phenylalanine by various transpeptidases is not extensively available, studies using fluorescently labeled D-amino acids (FDAAs) provide insights into the efficiency of this process. The incorporation of these probes is dependent on the activity of both D,D- and L,D-transpeptidases.[1][2] The relative amounts of different muropeptides, including those modified with exogenous D-amino acids, can be quantified using High-Performance Liquid Chromatography (HPLC).[5][6]

Table 1: Effects of D-Phenylalanine on Bacterial Processes

Bacterial SpeciesD-Phenylalanine ConcentrationObserved EffectReference
Lactococcus lactis F4450 mMImproved survival rate at pH 3.0[3]
Pseudoalteromonas sp. SC201410 mMInhibition of biofilm formation[4]

Experimental Protocols

Protocol for Analysis of D-Phenylalanine Incorporation into Peptidoglycan

This protocol outlines the steps for treating bacteria with D-phenylalanine and analyzing the composition of their peptidoglycan to detect its incorporation.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest to the mid-exponential phase in a suitable culture medium.
  • Supplement the culture with a defined concentration of D-phenylalanine (e.g., 10-50 mM).
  • Continue incubation for a period that allows for cell wall turnover and incorporation (e.g., one to two generations).
  • Harvest the bacterial cells by centrifugation.

2. Peptidoglycan Isolation (Sacculi Preparation):

  • Resuspend the cell pellet in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5).[7]
  • Add the cell suspension dropwise to a boiling solution of 4% SDS and continue boiling to lyse the cells and solubilize membranes and proteins.[7]
  • Collect the insoluble peptidoglycan (sacculi) by ultracentrifugation.
  • Wash the sacculi extensively with sterile water to remove residual SDS.[7]

3. Enzymatic Digestion of Peptidoglycan:

  • Resuspend the purified sacculi in a digestion buffer (e.g., 50 mM phosphate buffer, pH 4.9).[8]
  • Add a muramidase, such as mutanolysin, to digest the glycan backbone of the peptidoglycan into muropeptide fragments.[8]
  • Incubate the mixture until the digestion is complete.

4. Reduction and HPLC Analysis:

  • Stop the digestion by boiling.
  • Reduce the muramic acid residues by adding sodium borohydride.
  • Adjust the pH to 2-3 with an appropriate acid.
  • Analyze the resulting muropeptide mixture by reverse-phase HPLC on a C18 column.[5][6]
  • Monitor the elution profile at a wavelength of 202-208 nm.[8]
  • Identify peaks corresponding to muropeptides containing D-phenylalanine by comparing the chromatogram to that of untreated control cells and by mass spectrometry (LC-MS) analysis of the collected fractions.[7]

Visualizations

Canonical Peptidoglycan Biosynthesis Pathway

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Mur Ligases Lipid_I Lipid_I UDP-NAM-pentapeptide->Lipid_I L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala D-Ala-D-Ala Ligase D-Ala-D-Ala->UDP-NAM-pentapeptide Lipid_II Lipid_II Lipid_I->Lipid_II Nascent_PG Nascent_PG Lipid_II->Nascent_PG Transglycosylase Cross-linked_PG Cross-linked_PG Nascent_PG->Cross-linked_PG D,D-Transpeptidase

Caption: Canonical Peptidoglycan Biosynthesis Pathway.

Proposed Mechanism of Exogenous D-Phenylalanine Incorporation

Caption: Incorporation of Exogenous D-Phenylalanine by Transpeptidases.

Conclusion and Future Directions

The study of non-canonical D-amino acid incorporation into bacterial peptidoglycan opens new avenues for understanding cell wall biology and for the development of novel antibacterial strategies. While this compound does not appear to be a natural dipeptide, the ability of bacteria to incorporate D-phenylalanine highlights the flexibility of the cell wall modification machinery. Future research should focus on quantifying the kinetics of D-phenylalanine incorporation by different transpeptidases and elucidating the downstream effects of this modification on cell wall integrity, antibiotic resistance, and host-pathogen interactions. Such knowledge will be invaluable for the design of new therapeutic agents that exploit this unique aspect of bacterial physiology.

References

A Technical Guide to D-Phenylalanyl-D-alanine as a Peptidoglycan Precursor Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Phenylalanyl-D-alanine and the incorporation of D-Phenylalanine as an analog of D-Alanine in the bacterial peptidoglycan (PG) precursor. This document details the mechanism of action, its impact on bacterial physiology and antibiotic susceptibility, relevant quantitative data, and detailed experimental protocols for researchers in the field of antimicrobial drug development.

Introduction: The Critical Role of D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis.[1] Its primary component is peptidoglycan, a vast polymer composed of glycan strands cross-linked by short peptides.[2] The biosynthesis of this structure is a primary target for many classes of antibiotics.

A crucial component of the peptide stem is the C-terminal dipeptide, D-Alanyl-D-Alanine (D-Ala-D-Ala).[3] This moiety is synthesized in the cytoplasm by the D-Ala-D-Ala ligase (Ddl) enzyme and subsequently added to the UDP-MurNAc-tripeptide precursor by the MurF ligase.[1][2] In the periplasm, this D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the cross-linking reaction that gives the cell wall its structural integrity.[4] The terminal D-Alanine is released during this process.[4]

Furthermore, the D-Ala-D-Ala terminus is the specific binding target for glycopeptide antibiotics such as vancomycin.[3][5] Vancomycin binds to this sequence, sterically hindering the transpeptidase and transglycosylase enzymes, thereby halting cell wall construction and leading to bacterial cell death.[5][6]

The use of analogs that mimic the natural D-Ala-D-Ala dipeptide is a powerful strategy to study, probe, and potentially inhibit this essential pathway. This guide focuses on the use of D-Phenylalanine (D-Phe) as a bulky analog for D-Alanine, which can be incorporated to form altered peptidoglycan precursors, thereby disrupting the cell wall's structure and its interaction with enzymes and antibiotics.

Mechanism of Action: Incorporation of D-Phenylalanine into the Peptidoglycan Stem Peptide

While the dipeptide this compound is not typically synthesized as a standalone precursor, studies have shown that exogenously supplied D-Phenylalanine can be incorporated into the peptidoglycan structure, effectively acting as a D-Alanine analog.[7][8] This incorporation can occur via two primary pathways: the cytoplasmic precursor synthesis pathway and the periplasmic remodeling pathway.

Cytoplasmic Incorporation Pathway

The canonical cytoplasmic pathway involves the synthesis of the pentapeptide precursor before its transport across the cell membrane. Evidence suggests that enzymes in this pathway exhibit a degree of substrate promiscuity.

  • D-Ala-D-Ala Ligase (Ddl) : While Ddl enzymes are highly specific for D-Alanine, some ligases from vancomycin-resistant species are known to synthesize D-Alanyl-D-Lactate or D-Alanyl-D-Serine.[9] A thermostable Ddl from Thermotoga maritima has shown broad substrate specificity, utilizing D-Serine, D-Threonine, and D-Cysteine.[9] It is plausible that certain Ddl ligases could synthesize a D-Ala-D-Phe or D-Phe-D-Phe dipeptide, particularly under conditions of high exogenous D-Phe concentration.

  • MurF Ligase : This enzyme adds the terminal dipeptide to the UDP-MurNAc-L-Ala-D-Glu-L-Lys/m-DAP tripeptide. A study on Lactococcus lactis demonstrated that overexpression of the murF gene enhanced the incorporation of D-Phe into the peptidoglycan.[7][8] This strongly suggests that MurF can recognize a dipeptide containing D-Phe and ligate it to the precursor stem.

Peptidoglycan_Cytoplasmic_Pathway cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B Tripeptide UDP-MurNAc -L-Ala-D-Glu-L-Lys UDP_MurNAc->Tripeptide MurC,D,E MurF MurF Ligase Tripeptide->MurF D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Phe Exogenous D-Phenylalanine D_Phe->Ddl Potential Substrate Dipeptide D-Ala-D-Ala Ddl->Dipeptide Analog_Dipeptide D-Ala-D-Phe (Hypothesized) Ddl->Analog_Dipeptide Pentapeptide UDP-MurNAc-Pentapeptide (Lipid I Precursor) MurF->Pentapeptide Standard Pathway MurF->Pentapeptide Altered Precursor Dipeptide->MurF Analog_Dipeptide->MurF Incorporation (murF-dependent) Periplasmic_Incorporation_Workflow cluster_periplasm Periplasm PG_Donor Peptidoglycan Donor Strand (L-Lys-D-Ala-D-Ala) PBP Transpeptidase (PBP) PG_Donor->PBP Step 1: Activation Acyl_Enzyme Acyl-Enzyme Intermediate PBP->Acyl_Enzyme Released_DAla Released D-Ala PBP->Released_DAla Modified_PG Modified Peptidoglycan (L-Lys-D-Ala-D-Phe) PBP->Modified_PG Acyl_Enzyme->PBP DPhe_Acceptor D-Phenylalanine (Acceptor) DPhe_Acceptor->PBP Step 2: Nucleophilic Attack Vancomycin_Binding_Logic cluster_standard Standard Interaction cluster_analog Analog Interaction (Hypothesized) Vanco1 Vancomycin HBonds 5 Hydrogen Bonds Form Vanco1->HBonds DAlaDAla D-Ala-D-Ala Terminus DAlaDAla->HBonds Inhibition Inhibition of Transpeptidation HBonds->Inhibition No_Binding Binding Prevented Vanco2 Vancomycin Steric_Hindrance Steric Hindrance from Phenyl Group Vanco2->Steric_Hindrance DAlaDPhe D-Ala-D-Phe Terminus DAlaDPhe->Steric_Hindrance Steric_Hindrance->No_Binding LCMS_Workflow Start Bacterial Culture + D-Phe Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Lyse in Boiling SDS Harvest->Lyse Isolate Isolate Crude PG (Ultracentrifugation) Lyse->Isolate Purify Purify PG (Trypsin, TCA, LiCl) Isolate->Purify Digest Digest PG with Mutanolysin to yield Muropeptides Purify->Digest Analyze Analyze Muropeptides by LC-MS Digest->Analyze Result Identify D-Phe-containing Muropeptides Analyze->Result

References

Theoretical Modeling of D-Phenylalanyl-D-alanine Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of D-Phenylalanyl-D-alanine (D-Phe-D-Ala) conformations. D-Phe-D-Ala is a dipeptide of significant interest due to its relationship to the D-Alanyl-D-alanine (D-Ala-D-Ala) peptide, a crucial component in bacterial cell wall biosynthesis and the target of last-resort antibiotics like vancomycin.[1][2][3][4] Understanding the conformational landscape of D-Phe-D-Ala is pivotal for the rational design of novel peptide-based therapeutics and antibiotics.

This guide delves into the computational methodologies used to explore the potential energy surface of D-Phe-D-Ala, presents expected quantitative data on its stable conformations, and outlines the experimental protocols that can be employed for validation.

Conformational Landscape of D-Dipeptides

The conformation of a dipeptide is primarily defined by the torsional angles of its backbone, namely phi (φ) and psi (ψ). The Ramachandran plot, a cornerstone of structural biology, visualizes the energetically allowed regions for these angles. For a dipeptide composed of two D-amino acids, such as D-Phe-D-Ala, the allowed conformational regions are a mirror image of those for L-amino acid peptides. This means that the favored regions for right-handed alpha-helices (α) and beta-sheets (β) in L-peptides correspond to the regions for left-handed alpha-helices (αL) and right-handed beta-sheets (βR) in D-peptides.

A Ramachandran plot for Ala-Ala-Ala is nearly identical to that for Phe-Phe-Phe, indicating that the bulkier phenyl side chain in phenylalanine does not significantly alter the sterically allowed regions of the backbone dihedral angles.[5] Therefore, a theoretical Ramachandran plot for D-Phe-D-Ala is expected to closely resemble that of D-Ala-D-Ala.

// Axes xaxis [label="φ (degrees)"]; yaxis [label="ψ (degrees)"]; origin [label=""]; origin -> xaxis [label="-180 0 +180"]; origin -> yaxis [label="+180\n\n\n\n 0\n\n\n\n-180"];

// Allowed regions node [shape=polygon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", sides=6, peripheries=0, distortion=.2]; beta_R [pos="2.5,2.5!", label="βR"]; alpha_L [pos="1.5,1.5!", label="αL"];

node [shape=polygon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", sides=6, peripheries=0, distortion=-.2]; gamma_L [pos="1.5,-1.5!", label="γL"]; } Diagram 1: Theoretical Ramachandran Plot for D-Phe-D-Ala.

Quantitative Conformational Data

ConformationExpected φ (degrees)Expected ψ (degrees)Relative Energy (kcal/mol)
βR+139-1350.00 (Global Minimum)
αL+57+47~1.0 - 2.0
γL+75-65~2.0 - 3.0

Note: These values are illustrative and based on the general conformational preferences of D,D-dipeptides. Actual values for D-Phe-D-Ala would require specific quantum mechanical or molecular mechanics calculations.

Methodologies for Theoretical Modeling

The theoretical investigation of D-Phe-D-Ala conformations involves a multi-step computational workflow. This process aims to efficiently sample the conformational space and accurately calculate the energies of different structures.

G start Initial Structure Generation md Molecular Dynamics (MD) Simulation (Force Field: AMBER, CHARMM, etc.) start->md clustering Conformational Clustering md->clustering qm Quantum Mechanics (QM) Optimization (DFT: B3LYP, M06-2X) clustering->qm energy Single-Point Energy Calculation (High-level ab initio: CCSD(T)) qm->energy pes Potential Energy Surface (PES) Construction energy->pes

  • Initial Structure Generation: An initial structure of D-Phe-D-Ala can be built using molecular modeling software such as PyMOL or HyperChem. An extended conformation (φ = +180°, ψ = -180°) is a common starting point.

  • Molecular Dynamics (MD) Simulations:

    • Force Field: A classical force field such as AMBER, CHARMM, or GROMOS is chosen to describe the interatomic interactions.[6] These force fields are parameterized to reproduce experimental and quantum mechanical data for biomolecules.

    • Solvation: The dipeptide is typically solvated in a box of water molecules (e.g., TIP3P or SPC/E models) to simulate physiological conditions.

    • Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating to the desired temperature (e.g., 300 K). A production MD run of several nanoseconds to microseconds is then performed to sample the conformational space.

  • Conformational Clustering: The trajectories from the MD simulation are analyzed to group similar conformations into clusters. This identifies the most populated (and likely low-energy) conformational states.

  • Quantum Mechanics (QM) Optimization: Representative structures from each cluster are then optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).[7] This provides more accurate geometries and relative energies than classical force fields.

  • High-Level Energy Calculations: For a few of the lowest energy conformers, single-point energy calculations can be performed using high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to obtain benchmark energetic data.

  • Potential Energy Surface (PES) Construction: By systematically scanning the φ and ψ dihedral angles and performing QM calculations at each point, a detailed potential energy surface can be constructed, providing a comprehensive view of the conformational landscape.

Biological Relevance: Bacterial Cell Wall Biosynthesis

D-amino acids, including D-alanine and potentially D-phenylalanine, play a crucial role in the biosynthesis and remodeling of the bacterial cell wall peptidoglycan.[8] The D-Ala-D-Ala terminus of the lipid II precursor is the target of glycopeptide antibiotics such as vancomycin.[1][3][4][9] Vancomycin binds to this dipeptide, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to cell lysis.

The binding of vancomycin to D-Ala-D-Ala involves the formation of five hydrogen bonds.[10] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate, which eliminates one of these crucial hydrogen bonds and introduces electrostatic repulsion, thereby reducing the binding affinity of the antibiotic by approximately 1000-fold.[2][6]

G inhibition inhibition transglycosylase transglycosylase inhibition->transglycosylase transpeptidase transpeptidase inhibition->transpeptidase

Conclusion

The theoretical modeling of this compound conformations provides invaluable insights for drug development, particularly in the context of antibiotic design. By employing a combination of molecular dynamics simulations and quantum mechanics calculations, a detailed understanding of the conformational landscape of this dipeptide can be achieved. This knowledge, coupled with an appreciation of its biological relevance as an analog to the D-Ala-D-Ala target in bacterial cell walls, empowers researchers to rationally design novel peptide-based molecules with desired structural and functional properties. The methodologies and expected conformational data presented in this guide serve as a foundational resource for scientists and researchers in this critical area of study.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, yet their translation into effective clinical treatments is frequently hindered by their inherent instability. The rapid degradation of peptides by endogenous proteases significantly limits their bioavailability and in vivo half-life, thereby diminishing their therapeutic efficacy. A principal and highly effective strategy to overcome this formidable challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive exploration of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability, serving as a critical resource for professionals engaged in drug discovery and development.

The Chirality Advantage: How D-amino Acids Confer Proteolytic Resistance

The foundation of protein and peptide biosynthesis in virtually all living organisms is the exclusive use of L-amino acids. Consequently, the vast array of proteases responsible for peptide and protein degradation have evolved active sites with a precise stereochemical architecture tailored to recognize and cleave peptide bonds flanked by L-amino acids.

The introduction of a D-amino acid into a peptide sequence fundamentally disrupts this stereospecific recognition by proteolytic enzymes. The altered spatial orientation of the D-amino acid's side chain creates a steric barrier, preventing the peptide from docking correctly within the enzyme's active site. This misalignment renders the adjacent peptide bonds resistant to enzymatic hydrolysis, thereby significantly enhancing the peptide's stability in a proteolytic environment.

Quantitative Analysis of Enhanced Peptide Stability

The incorporation of D-amino acids has been demonstrated to dramatically increase the half-life of peptides in various biological matrices. The following tables summarize quantitative data from several studies, highlighting the profound impact of L- to D-amino acid substitution on peptide stability.

Peptide (Modification)Biological MatrixHalf-life (t½)Fold Increase in StabilityReference
L-peptideFetal Calf Serum (FCS)Susceptible to degradation-[1]
Peptide with D-amino acid substitutionsFetal Calf Serum (FCS)Highly stableSignificant increase[1]
L-peptide hydrogelatorProteinase K< 4 hours (complete degradation)-[2]
D-amino acid modified hydrogelatorProteinase K> 24 hours (15% remaining)> 6-fold[2]
Somatostatin (all L-amino acids)PlasmaA few minutes-[3]
Octreotide (contains D-amino acids)Plasma1.5 hoursSignificant increase[3]
RD2 (all D-amino acid peptide)Mouse Plasma> 2 days-[4][5][6]

Table 1: Comparative Half-life of L- and D-amino Acid Containing Peptides in Serum/Plasma. This table illustrates the substantial increase in peptide half-life upon incorporation of D-amino acids when exposed to serum or plasma, which contain a multitude of proteases.

PeptideEnzymeObservationReference
L-peptideTrypsinSusceptible to degradation[1]
Peptides with D-amino acid substitutionsTrypsinHighly stable to trypsin treatment[1]
[Arg8]vasopressin (L-amino acids)TrypsinRapid hydrolysis[7]
[deamino-Cys1,D-Arg8]vasopressinTrypsinCompletely resistant to trypsinization[7]
OM19R (L-amino acids)Trypsin (10 mg/mL)Degraded[3][7]
OM19D (D-amino acid substitutions)Trypsin (10 mg/mL)Maintained high antibacterial activity after 8h[3][7]

Table 2: Resistance of D-amino Acid Containing Peptides to Specific Proteases. This table highlights the enhanced stability of peptides with D-amino acid substitutions against specific, well-characterized proteases like trypsin.

Experimental Protocols for Assessing Peptide Stability

The evaluation of peptide stability is a critical step in the development of peptide-based therapeutics. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Proteolytic Degradation Assay Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a standard method to assess the stability of a peptide in the presence of proteases, such as those found in serum or plasma, or purified enzymes like trypsin.

1. Materials and Reagents:

  • Peptide stock solution (e.g., 1 mM in a suitable solvent like water or DMSO).

  • Human serum or plasma (commercially available or freshly prepared).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • HPLC vials.

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with human serum (e.g., a 1:1 ratio, v/v) to achieve a final peptide concentration of 10-100 µM. A control sample should be prepared by mixing the peptide with PBS instead of serum.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The 0-minute time point represents the initial concentration of the intact peptide.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 50 µL of 10% TCA) to stop the enzymatic degradation by precipitating the serum proteins.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for HPLC: Carefully collect the supernatant, which contains the peptide and any degradation products, and transfer it to an HPLC vial.

  • RP-HPLC Analysis: Inject the sample onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The peak corresponding to the intact peptide will decrease over time as it is degraded. Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide at each time point is calculated relative to the peak area at the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.[5][8][9][10]

In Vivo Pharmacokinetic Study of a D-amino Acid Containing Peptide

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a D-amino acid-containing peptide in an animal model, such as mice.

1. Materials and Reagents:

  • D-amino acid containing peptide (radiolabeled, e.g., with ³H, or a non-labeled version for LC-MS/MS analysis).

  • Vehicle for administration (e.g., sterile saline).

  • Animal model (e.g., C57BL/6 mice).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Anesthesia.

  • Liquid scintillation counter (for radiolabeled peptides) or LC-MS/MS system.

  • Tissue homogenization equipment.

2. Procedure:

  • Animal Dosing: Administer the peptide to the animals via the desired route (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage). The dose will depend on the specific peptide and study objectives.

  • Blood Sampling: At predetermined time points post-administration (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours), collect blood samples from the animals (e.g., via tail vein or retro-orbital bleeding) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection (optional): At the end of the study, euthanize the animals and collect relevant organs (e.g., brain, liver, kidneys) to assess peptide distribution.

  • Sample Processing for Analysis:

    • For Radiolabeled Peptides: Mix plasma or tissue homogenates with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4][5][6][11][12]

    • For Non-labeled Peptides: Precipitate proteins from plasma or tissue homogenates (e.g., with acetonitrile). Analyze the supernatant using a validated LC-MS/MS method to quantify the peptide concentration.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic modeling software to calculate key parameters such as:

    • Half-life (t½): The time it takes for the plasma concentration of the peptide to decrease by half.

    • Maximum concentration (Cmax): The highest concentration of the peptide in the plasma.

    • Time to maximum concentration (Tmax): The time at which Cmax is reached.

    • Area under the curve (AUC): The total exposure of the body to the peptide over time.

    • Bioavailability (for non-IV routes): The fraction of the administered dose that reaches the systemic circulation.[4][5][6][11][12][13][14][15]

Visualizing the Impact: Diagrams of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to D-amino acid function and experimental design.

Proteolytic_Degradation_Mechanism cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide Binding_Site Active Site Recognition L_Peptide->Binding_Site Specific Binding Protease Protease Protease->Binding_Site Cleavage Peptide Bond Cleavage Binding_Site->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide D-Peptide No_Binding Steric Hindrance D_Peptide->No_Binding No Recognition Protease_D Protease Protease_D->No_Binding Stable_Peptide Intact Peptide No_Binding->Stable_Peptide

Caption: Mechanism of L-peptide degradation versus D-peptide resistance to proteolysis.

Stability_Assay_Workflow Start Start: Peptide Sample Incubation Incubate with Serum/Protease (37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Stop Reaction (e.g., TCA) Sampling->Quenching Centrifugation Pellet Precipitated Proteins Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Data Quantify Peak Area of Intact Peptide Analysis->Data End Determine Half-life Data->End

Caption: Experimental workflow for an in vitro peptide stability assay.

Signaling Pathways Modulated by D-amino Acid Containing Peptides

The enhanced stability of D-amino acid-containing peptides makes them ideal candidates for modulating signaling pathways in a sustained manner. Below are diagrams of pathways targeted by such peptides.

HER2-HER3 Signaling Pathway

D-amino acid containing peptidomimetics have been designed to inhibit the interaction between HER2 and HER3, which is a critical driver of cancer cell proliferation.

HER2_HER3_Signaling HER2 HER2 Dimerization HER2-HER3 Heterodimerization HER2->Dimerization HER3 HER3 HER3->Dimerization D_Peptide D-Peptide Inhibitor D_Peptide->Dimerization PI3K PI3K Dimerization->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the HER2-HER3 signaling pathway by a D-peptide.

GLP-1 Receptor Signaling Pathway

Stabilized GLP-1 receptor agonists are crucial for the treatment of type 2 diabetes.

GLP1_Signaling GLP1_Agonist D-Peptide GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds & Activates AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion

Caption: Activation of the GLP-1 receptor signaling pathway by a D-peptide agonist.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

D-peptides have been developed to act as agonists of the Calcium-Sensing Receptor.

CaSR_Signaling D_Peptide_Agonist D-Peptide CaSR Agonist CaSR Calcium-Sensing Receptor (CaSR) D_Peptide_Agonist->CaSR Binds & Activates Gq11 Gq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC

Caption: D-peptide agonist activation of the Calcium-Sensing Receptor (CaSR) pathway.

Conclusion

The strategic incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust and effective solution to the pervasive challenge of proteolytic instability. By circumventing the stereospecificity of endogenous proteases, D-amino acid-containing peptides exhibit significantly prolonged half-lives, enhancing their therapeutic window and potential for clinical success. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the rational design and rigorous evaluation of next-generation, stabilized peptide therapeutics. The ability of these durable peptides to effectively modulate key signaling pathways underscores their immense potential in treating a wide range of diseases.

References

Interaction of D-Phenylalanyl-D-alanine with bacterial enzymes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of D-Phenylalanyl-D-alanine with Bacterial Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the dipeptide this compound (D-Phe-D-Ala) and key bacterial enzymes involved in cell wall biosynthesis. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Introduction: The Bacterial Cell Wall and D-amino Acids

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protects the cell from osmotic lysis. The biosynthesis of peptidoglycan is a complex process involving several key enzymes and is a primary target for many antibiotics.[1] A critical component of the PG precursor is the terminal dipeptide, typically D-alanyl-D-alanine (D-Ala-D-Ala), which is essential for the cross-linking reactions that form the mature cell wall.[2]

Enzymes such as D-Ala-D-Ala ligase (Ddl) are responsible for synthesizing this crucial dipeptide. However, the emergence of antibiotic resistance, particularly to glycopeptides like vancomycin, is often linked to alterations in this pathway. Vancomycin-resistant bacteria have evolved enzymes, such as the VanA ligase, that synthesize alternative peptide termini, for instance, D-alanyl-D-lactate (D-Ala-D-Lac).[3] This substitution dramatically reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[3]

The substrate specificity of these ligases is a key area of research for understanding and overcoming antibiotic resistance. While much is known about the incorporation of D-Ala, D-Lac, and D-Serine, the interaction with other D-amino acids, such as D-Phenylalanine, is less characterized but of significant interest. Notably, the VanA ligase has been identified as capable of utilizing D-Phenylalanine, suggesting a potential role in alternative resistance mechanisms or a broader substrate promiscuity that could be exploited for drug development.[4] This guide will delve into the specifics of these interactions, focusing on the enzymes that recognize and process D-Ala-containing dipeptides and their potential to interact with D-Phe-D-Ala.

Key Bacterial Enzymes and Their Interactions

The synthesis and modification of the peptidoglycan terminus involve a concerted effort of several enzyme families. The primary enzymes of interest for their interaction with D-Ala containing peptides, and potentially D-Phe-D-Ala, are the D-Ala-D-X ligases and the DD-transpeptidases.

D-Alanine-D-Alanine Ligase (Ddl)

D-Ala-D-Ala ligase (Ddl) is an essential ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide, a critical building block for the pentapeptide chain of the peptidoglycan precursor.[2] The reaction proceeds through an ordered mechanism involving the formation of a D-alanyl-phosphate intermediate.[5]

While Ddl enzymes are highly specific for D-alanine, mutations in their active sites can alter substrate preference. A key residue, often a tyrosine, is critical for discriminating against other substrates. For instance, mutating an active site tyrosine to a phenylalanine in the E. coli DdlB enzyme confers the ability to synthesize D-Ala-D-Lac, mimicking the activity of resistance-conferring enzymes.[6] This highlights the significance of phenylalanine residues within the active site in modulating substrate specificity.

VanA Ligase: A Key Player in Vancomycin Resistance

The VanA ligase is a hallmark of high-level vancomycin resistance in enterococci.[4] It is a D-Ala-D-X ligase that primarily catalyzes the formation of the depsipeptide D-Ala-D-Lac, which is incorporated into the peptidoglycan precursor.[3] This change from an amide to an ester bond eliminates a crucial hydrogen bond required for high-affinity vancomycin binding.[3]

Crucially, VanA exhibits a broader substrate specificity compared to host Ddl enzymes. It has been demonstrated that VanA can preferentially condense D-Ala with other D-amino acids, including D-Methionine and D-Phenylalanine .[4] This suggests that in certain environments, bacteria could potentially synthesize peptidoglycan precursors terminating in D-Ala-D-Phe. The implications of such a modification for cell wall architecture and antibiotic susceptibility are not yet fully understood.

VanG Ligase: A D-Ala-D-Ser Ligase

The VanG ligase is another enzyme associated with vancomycin resistance, but it catalyzes the synthesis of D-Ala-D-Serine (D-Ala-D-Ser).[7] In contrast to VanA, studies on the substrate specificity of VanG have shown that D-Phenylalanine is a poor substrate.[7] This differential specificity between VanA and VanG underscores the subtle but critical differences in their active sites that dictate which D-amino acids can be incorporated into the cell wall precursors.

DD-Transpeptidases (Penicillin-Binding Proteins)

DD-Transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are the enzymes responsible for the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[8] They recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-Ala, and form a new peptide bond with an acceptor peptide chain.[8] This reaction is the target of β-lactam antibiotics like penicillin, which act as suicide substrates for these enzymes.[8] The ability of DD-transpeptidases to recognize and process alternative termini, such as D-Ala-D-Lac or a potential D-Ala-D-Phe, is a critical factor in the viability of resistant bacteria. While specific kinetic data for the interaction of DD-transpeptidases with D-Phe-D-Ala is not available, their known specificity for the D-Ala-D-Ala structure suggests that significant alterations could impact the efficiency of cell wall cross-linking.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the available kinetic parameters for various D-Ala-D-X ligases. It is important to note that while there is qualitative evidence of VanA utilizing D-Phenylalanine, specific kinetic data for this interaction is not present in the reviewed literature.

Table 1: Kinetic Parameters of VanA Ligase with Various Substrates
Substrate (at Subsite 2)Km (mM)kcat (min-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
D-Lactate0.6932773[9]
D-Alanine (deprotonated)0.6655013,889[9]
D-Alanine (protonated)210--[9]
2-Hydroxybutyrate0.6--[10]
2-Hydroxyvalerate3.2--[10]
D-Phenylalanine N/A N/A N/A
Data not available in the cited literature.
Table 2: Kinetic Parameters of VanG Ligase with Various Substrates
Substrate CombinationKm (D-Ala) (mM)Km (D-X) (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
D-Ala + D-Ser0.170.094.246,666[7]
D-Ala + D-Ala0.17250.083.2[7]
D-Ser + D-Ser0.50.60.06100[7]
D-Ala + D-Phe - - Poor Substrate N/A [7]
Data reported as "poor substrate" without specific kinetic values.
Table 3: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) from Helicobacter pylori
SubstrateKm (mM)kcat (min-1)Reference
D-Alanine (Subsite 1)1.89115[11]
D-Alanine (Subsite 2)627115[11]
ATP0.00087115[11]

Signaling and Biosynthetic Pathways

The pathways for peptidoglycan synthesis and vancomycin resistance are well-defined. The following diagrams illustrate these processes.

Peptidoglycan_Synthesis_and_Resistance Peptidoglycan Biosynthesis and Vancomycin Resistance cluster_Cytoplasm Cytoplasm cluster_Dipeptide Dipeptide Synthesis cluster_Depsipeptide Resistance Pathway cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc Tripeptide UDP-MurNAc -L-Ala-D-Glu-mDAP UDP_MurNAc->Tripeptide MurC,D,E L_Ala L-Ala L_Ala->UDP_MurNAc D_Glu D-Glu D_Glu->UDP_MurNAc mDAP m-DAP mDAP->UDP_MurNAc Pentapeptide_S UDP-MurNAc -pentapeptide (D-Ala-D-Ala) Tripeptide->Pentapeptide_S MurF Pentapeptide_R UDP-MurNAc -pentadepsipeptide (D-Ala-D-Lac) Tripeptide->Pentapeptide_R MurF D_Ala1 D-Ala Ddl Ddl D_Ala1->Ddl D_Ala2 D-Ala D_Ala2->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala D_Ala_D_Ala->Pentapeptide_S Pyruvate Pyruvate VanH VanH Pyruvate->VanH D_Lac D-Lactate VanH->D_Lac VanA VanA D_Lac->VanA D_Ala_res D-Ala D_Ala_res->VanA D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac D_Ala_D_Lac->Pentapeptide_R D_Phe D-Phe (potential) D_Phe->VanA Lipid_II_S Lipid II (D-Ala-D-Ala) Pentapeptide_S->Lipid_II_S MraY, MurG Lipid_II_R Lipid II (D-Ala-D-Lac) Pentapeptide_R->Lipid_II_R MraY, MurG PBP DD-Transpeptidase (PBP) Lipid_II_S->PBP Lipid_II_R->PBP Crosslinked_PG_S Cross-linked Peptidoglycan PBP->Crosslinked_PG_S Crosslinked_PG_R Cross-linked Peptidoglycan PBP->Crosslinked_PG_R Vancomycin Vancomycin Vancomycin->Lipid_II_S High Affinity Binding (Inhibition) Vancomycin->Lipid_II_R Low Affinity (Resistance)

Caption: Peptidoglycan synthesis pathway and the mechanism of VanA-mediated resistance.

Experimental Protocols

Detailed methodologies are crucial for studying the interaction of D-Phe-D-Ala with bacterial enzymes. The following protocols are based on established methods for characterizing D-Ala-D-X ligases and can be adapted to investigate D-Phenylalanine as a substrate.

Protocol for D-Ala-D-X Ligase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to determine the kinetic parameters of VanG and other ligases.[7] It measures the rate of ADP production, which is coupled to the oxidation of NADH.

Principle: The ADP produced by the ligase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified ligase enzyme (e.g., VanA)

  • HEPES buffer (100 mM, pH 7.5)

  • KCl (10 mM)

  • MgCl₂ (10 mM)

  • ATP (10 mM)

  • Phosphoenolpyruvate (PEP) (2.5 mM)

  • NADH (0.2 mM)

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., 50 units/mL)

  • D-Alanine solution (variable concentrations)

  • D-Phenylalanine solution (variable concentrations)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Reaction Mixture: In each well of the microplate, prepare a master mix containing HEPES buffer, KCl, MgCl₂, ATP, PEP, NADH, and the PK/LDH enzyme mix.

  • Add Substrates: Add D-Alanine (for subsite 1) to a fixed, saturating concentration (e.g., 80 mM). Add D-Phenylalanine (for subsite 2) at various concentrations to determine its Km. For control reactions, use D-Alanine or D-Lactate as the second substrate.

  • Initiate Reaction: Add the purified ligase enzyme to each well to start the reaction. The final reaction volume is typically 100-200 µL.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates (V) against the concentration of D-Phenylalanine.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Ligase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis p1 Prepare Master Mix (Buffer, ATP, PEP, NADH, PK/LDH) p2 Aliquot Master Mix into 96-well plate p1->p2 p3 Add Substrates (D-Ala and varying D-Phe) p2->p3 r1 Pre-incubate plate at 37°C p3->r1 r2 Initiate reaction by adding purified enzyme r1->r2 r3 Monitor A340 nm over time r2->r3 a1 Calculate initial rates (V) from A340 nm slope r3->a1 a2 Plot V vs. [D-Phe] a1->a2 a3 Fit data to Michaelis-Menten equation a2->a3 a4 Determine Km and kcat a3->a4

Caption: Workflow for a coupled spectrophotometric ligase activity assay.

Protocol for Determining Binding Affinity using Surface Plasmon Resonance (SPR)

This is a general protocol for measuring the binding affinity (KD) of a peptide like D-Phe-D-Ala to an enzyme (e.g., DD-Transpeptidase).

Principle: SPR is a label-free technique that measures real-time binding events. An enzyme (the ligand) is immobilized on a sensor chip surface. A solution containing the peptide (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified enzyme (e.g., DD-Transpeptidase)

  • D-Phe-D-Ala peptide (synthesized and purified)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt)

Methodology:

  • Enzyme Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface using a mixture of EDC and NHS.

    • Inject the purified enzyme solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine. Aim for an immobilization level that will provide a good signal-to-noise ratio.

  • Binding Analysis:

    • Prepare a series of dilutions of the D-Phe-D-Ala peptide in running buffer (e.g., from 0.1 µM to 100 µM). Also include a buffer-only sample (blank).

    • Inject the peptide solutions sequentially over the immobilized enzyme surface, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: Flow the peptide solution over the surface for a set time to monitor binding.

      • Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the peptide.

    • Inject the blank sample periodically to allow for double referencing (subtracting the signal from a reference flow cell and the signal from buffer-only injections).

  • Regeneration (if necessary): Between peptide injections, inject a regeneration solution to remove all bound analyte and return the signal to baseline. The choice of regeneration solution must be optimized to ensure it does not denature the immobilized enzyme.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and blank injection signals.

    • For equilibrium analysis, plot the steady-state response (RUmax) from the end of the association phase against the analyte concentration.

    • Fit this binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

    • For kinetic analysis, globally fit the association and dissociation curves for all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The KD can then be calculated as kd/ka.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis i1 Activate Sensor Chip (EDC/NHS) i2 Inject Purified Enzyme (e.g., PBP) i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 b1 Prepare serial dilutions of D-Phe-D-Ala (analyte) i3->b1 b2 Inject analyte over surface (Association) b1->b2 Repeat for each concentration b3 Flow buffer over surface (Dissociation) b2->b3 Repeat for each concentration b4 Regenerate surface b3->b4 Repeat for each concentration b4->b2 Repeat for each concentration an1 Process Sensorgrams (Double Referencing) b4->an1 an2 Plot Response vs. [Analyte] (Equilibrium Analysis) an1->an2 an3 Fit kinetic data (Association/Dissociation curves) an1->an3 an4 Determine KD, ka, kd an2->an4 an3->an4

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion and Future Directions

The interaction of this compound with bacterial cell wall enzymes, particularly the VanA ligase, presents a fascinating area of study with direct implications for antibiotic resistance. The finding that VanA can utilize D-Phe as a substrate opens up new questions about the plasticity of resistance mechanisms.[4] In contrast, the inability of the related VanG ligase to efficiently use D-Phe highlights the molecular subtleties that govern substrate selection.[7]

While qualitative evidence exists, a significant gap remains in the quantitative characterization of these interactions. Future research should focus on:

  • Determining the kinetic parameters (Km and kcat) for the VanA-catalyzed synthesis of D-Ala-D-Phe.

  • Investigating the in vivo relevance by analyzing the peptidoglycan composition of vancomycin-resistant strains grown in the presence of D-Phenylalanine.

  • Measuring the binding affinity (KD) of D-Ala-D-Phe to various DD-transpeptidases to understand how this modified precursor would be incorporated into the cell wall.

  • Exploring D-Phe-D-Ala analogs as potential inhibitors of Ddl or VanA, which could lead to novel therapeutic strategies to combat vancomycin resistance.

By applying the detailed experimental protocols outlined in this guide, researchers can systematically address these questions and contribute to a deeper understanding of bacterial cell wall biosynthesis and the ever-evolving landscape of antibiotic resistance.

References

Spectroscopic Characterization of D-Phenylalanyl-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the dipeptide D-Phenylalanyl-D-alanine. The information presented herein is essential for researchers and professionals involved in drug development, peptide chemistry, and materials science, where precise structural and stereochemical analysis is paramount. This document outlines the principles, experimental protocols, and expected data for the primary spectroscopic methods employed in the analysis of this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Expected ¹H NMR Chemical Shifts

The following table summarizes the anticipated proton NMR chemical shifts for this compound, extrapolated from data for D-phenylalanine and related peptides. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Abbreviation Expected Chemical Shift (ppm) Multiplicity Notes
Amide NHNH~8.5DoubletCoupling to α-H of alanine.
Phenyl HAr-H7.2 - 7.4MultipletAromatic protons of the phenylalanine side chain.
Alanine α-HAla α-H~4.0 - 4.2QuartetCoupling to amide NH and methyl protons.
Phenylalanine α-HPhe α-H~4.0Triplet/Doublet of doubletsCoupling to β-protons.
Phenylalanine β-HPhe β-H~3.1 - 3.3MultipletDiastereotopic protons coupled to each other and the α-proton.
Alanine β-H (Methyl)Ala β-H~1.3 - 1.5DoubletCoupling to α-H of alanine.
Expected ¹³C NMR Chemical Shifts

The table below outlines the expected carbon-13 NMR chemical shifts for this compound.

Carbon Abbreviation Expected Chemical Shift (ppm)
Phenylalanine CarbonylPhe C=O~175
Alanine CarboxylAla COOH~173
Phenyl C1 (ipso)Phe C1~137
Phenyl C2, C6Phe C2, C6~130
Phenyl C3, C5Phe C3, C5~129
Phenyl C4Phe C4~127
Phenylalanine α-CPhe α-C~56
Alanine α-CAla α-C~51
Phenylalanine β-CPhe β-C~38
Alanine β-C (Methyl)Ala β-C~18
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH, OH).

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Dipeptide in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Shimming) transfer->instrument Insert Sample h1_acq 1D ¹H NMR Acquisition instrument->h1_acq c13_acq 1D ¹³C NMR Acquisition instrument->c13_acq d2_acq 2D NMR (COSY, HSQC, HMBC) instrument->d2_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing d2_acq->processing referencing Spectral Referencing processing->referencing assignment Signal Assignment referencing->assignment structure Structure Elucidation assignment->structure

General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

Expected Mass Spectrometric Data

The theoretical monoisotopic mass and the mass of the protonated molecule are key identifiers.

Parameter Value
Molecular FormulaC₁₂H₁₆N₂O₃
Monoisotopic Mass236.1161 u
[M+H]⁺237.1239 m/z
[M+Na]⁺259.1058 m/z

Common fragmentation patterns for dipeptides in tandem mass spectrometry (MS/MS) involve cleavage of the peptide bond, leading to the formation of b- and y-ions.

Experimental Protocol: Mass Spectrometry

A typical protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation : Prepare a dilute solution of the dipeptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote ionization.

  • Ionization : Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides, which minimizes fragmentation in the source.

  • Mass Analysis :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺).

    • Tandem MS (MS/MS) : Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information and confirms the amino acid sequence.

  • Data Analysis : Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Compare the experimental masses with theoretical values to confirm the identity of the compound.

The logical flow of a mass spectrometry experiment is depicted below.

MS_Logic_Flow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_analysis Data Interpretation prep Prepare Dilute Solution infuse Infuse into MS Source prep->infuse ionize Ionization (e.g., ESI) infuse->ionize full_scan Full Scan MS (Detect [M+H]⁺) ionize->full_scan select_ion Precursor Ion Selection full_scan->select_ion analyze_full Identify Molecular Ion full_scan->analyze_full fragment Fragmentation (CID) select_ion->fragment msms_scan MS/MS Scan (Detect Fragment Ions) fragment->msms_scan analyze_msms Identify Fragment Ions (b- and y-ions) msms_scan->analyze_msms confirm Confirm Structure and Sequence analyze_full->confirm analyze_msms->confirm

Logical flow of a mass spectrometry experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
Experimental Protocol: IR Spectroscopy

A standard protocol for obtaining an IR spectrum of solid this compound is as follows:

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum : Place the prepared sample in the IR beam and record the spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the stereochemistry of this compound. It measures the differential absorption of left and right circularly polarized light.

Expected CD Spectral Features

As a dipeptide composed of two D-amino acids, this compound is expected to exhibit a CD spectrum that is a mirror image of the spectrum of its L-L enantiomer, L-Phenylalanyl-L-alanine.[1][2] The spectrum is influenced by the peptide backbone conformation and the aromatic side chain. The phenyl chromophore of the phenylalanine residue will contribute to the near-UV CD spectrum.

Experimental Protocol: CD Spectroscopy

The general procedure for acquiring a CD spectrum is as follows:

  • Sample Preparation : Prepare a solution of this compound in a suitable solvent (e.g., water, phosphate buffer) that is transparent in the desired wavelength range. The concentration should be optimized to give a suitable signal without saturation of the detector.

  • Instrument Setup : Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas, especially for far-UV measurements.

  • Blank Spectrum : Record a spectrum of the solvent in the same cuvette that will be used for the sample.

  • Sample Spectrum : Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).

  • Data Processing : Subtract the blank spectrum from the sample spectrum to correct for any background signal. The data is typically expressed in units of molar ellipticity ([θ]).

The following diagram illustrates the relationship between the structures of D-Phe-D-Ala and L-Phe-L-Ala and their expected CD spectra.

CD_Spectra_Relationship cluster_enantiomers Enantiomeric Pair cluster_spectra Expected CD Spectra d_peptide This compound d_spectrum CD Spectrum of D-D d_peptide->d_spectrum yields l_peptide L-Phenylalanyl-L-alanine l_spectrum CD Spectrum of L-L l_peptide->l_spectrum yields d_spectrum->l_spectrum is a mirror image of

Enantiomer and CD spectra relationship.

This comprehensive guide provides the foundational knowledge for the spectroscopic characterization of this compound. The provided protocols and expected data will aid researchers in the successful analysis and confirmation of this dipeptide's structure and stereochemistry.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of D-Phenylalanyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a solid support.[1] This method facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3]

This document provides a detailed protocol for the synthesis of the dipeptide D-Phenylalanyl-D-alanine. The incorporation of D-amino acids is a common strategy in drug development to enhance peptide stability and increase resistance to enzymatic degradation by proteases.[4][5]

Materials and Reagents

Category Item Notes
Resin Fmoc-D-Ala-Wang ResinPre-loaded resin for C-terminal acid peptides.
Amino Acids Fmoc-D-Phe-OHStandard building block for D-phenylalanine.
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Popular and efficient aminium-based coupling reagent.[6]
DIEA (N,N-Diisopropylethylamine)Tertiary base required for coupling reactions.[6]
Deprotection Reagent PiperidineFor the removal of the Fmoc protecting group.
DMF (N,N-Dimethylformamide)Peptide synthesis grade.
Cleavage Reagents TFA (Trifluoroacetic acid)Strong acid for cleaving the peptide from the resin.[7]
TIS (Triisopropylsilane)Scavenger to prevent side reactions.[5][7]
Deionized Water
Washing Solvents DCM (Dichloromethane)
DMF (N,N-Dimethylformamide)
Precipitation Diethyl ether, coldFor precipitating the crude peptide.[8]
Monitoring Kaiser Test KitTo confirm the completion of coupling reactions.[8]

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below. This process involves sequential deprotection and coupling steps on a solid support, followed by cleavage and isolation of the final dipeptide.

SPPS_Workflow_D_Phe_D_Ala Figure 1. Workflow for the solid-phase synthesis of this compound. cluster_resin On-Resin Synthesis cluster_cleavage Post-Synthesis Resin 1. Start: Fmoc-D-Ala-Wang Resin Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 20% Piperidine in DMF Coupling 3. Coupling Deprotection1->Coupling Add Fmoc-D-Phe-OH, HBTU, DIEA Deprotection2 4. Final Fmoc Deprotection Coupling->Deprotection2 20% Piperidine in DMF Cleavage 5. Cleavage from Resin Deprotection2->Cleavage Wash with DCM & Dry Product Final Product: H-D-Phe-D-Ala-OH Cleavage->Product Precipitate with cold ether reagent_deprotection Piperidine reagent_deprotection->Deprotection1 reagent_deprotection->Deprotection2 reagent_coupling HBTU/DIEA reagent_coupling->Coupling reagent_cleavage TFA/TIS/H₂O reagent_cleavage->Cleavage

Caption: Figure 1. Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

4.1. Resin Preparation (Swelling)

  • Place 100-150 mg of Fmoc-D-Ala-Wang resin (loading capacity typically 0.6-1.0 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin suspension at room temperature for 30-60 minutes to ensure complete swelling.[8]

  • Drain the DMF from the vessel.

4.2. SPPS Cycle for D-Phenylalanine Coupling

Step A: Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.[8]

  • Drain the solution.

  • Repeat the treatment with 5 mL of 20% piperidine in DMF for an additional 10-15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step B: Coupling of Fmoc-D-Phe-OH

  • In a separate vial, pre-activate the amino acid by dissolving Fmoc-D-Phe-OH (3 eq., e.g., 116 mg for 0.1 mmol scale) and HBTU (2.9 eq., e.g., 110 mg) in 3 mL of DMF.

  • Add DIEA (6 eq., e.g., 105 µL) to the solution and agitate for 2-5 minutes.[8]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Optional: Perform a Kaiser test to confirm complete coupling (beads should remain colorless or yellow). If the test is positive (blue beads), the coupling step should be repeated.[8]

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

4.3. Final Fmoc Deprotection

  • Perform the Fmoc deprotection as described in Step 4.2.A to remove the protecting group from the N-terminal D-Phenylalanine.

  • After the final deprotection, wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (5 x 5 mL).

  • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

4.4. Cleavage and Peptide Isolation

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For ~100 mg of resin, use 2-3 mL of the cocktail.[8][9]

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.[9]

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[9]

  • Dry the final peptide pellet under vacuum.

Summary of Protocol Parameters

Step Reagent/Component Molar Excess (rel. to resin loading) Concentration / Volume Typical Reaction Time Purpose
Resin Swelling DMFN/A5 mL30-60 minPrepares resin for reaction.
Fmoc Deprotection Piperidine in DMFN/A20% (v/v)5 + 15 minRemoves Nα-Fmoc group.[8]
Amino Acid Coupling Fmoc-D-Phe-OH3-5 eq.~0.1 M in DMF1-2 hoursPeptide chain elongation.[8]
HBTU~0.95 eq. (to amino acid)~0.1 M in DMF2-5 min (pre-activation)Activates carboxylic acid.[8]
DIEA2 eq. (to amino acid)~0.2 M in DMF2-5 min (pre-activation)Provides basic medium for activation.[8]
Cleavage TFA / TIS / H₂ON/A95% / 2.5% / 2.5%2-3 hoursCleaves peptide from resin and removes protecting groups.[5]
Precipitation Cold Diethyl EtherN/A10x volume of filtrateN/AIsolates crude peptide.[9]

References

Application Note: HPLC Purification of D-Phenylalanyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Phenylalanyl-D-alanine is a dipeptide of significant interest in various fields, including mechanistic studies of antibiotics that target bacterial cell wall synthesis. Its purification is crucial to ensure the accuracy and reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of such peptides, offering high resolution and purity.[1] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[2][3][4] For instances where separation from stereoisomers is necessary, a chiral HPLC approach is also discussed.

Data Presentation

Table 1: HPLC System and Column Specifications
ParameterSpecificationRationale
HPLC SystemPreparative HPLC SystemSuitable for purifying larger quantities of the dipeptide.
ColumnC18 Reversed-Phase ColumnC18 columns are standard for peptide purification due to their hydrophobic stationary phase which interacts well with the non-polar side chains of phenylalanine.[1][3]
Particle Size5 - 10 µmOptimal for preparative scale, balancing resolution and backpressure.
Pore Size100 - 300 ÅWide-pore columns are recommended for peptides to ensure efficient interaction with the stationary phase.[3]
Dimensions4.6 mm x 250 mm (Analytical) to 21.2 mm x 250 mm (Preparative)Dimensions should be selected based on the amount of sample to be purified.
Table 2: Mobile Phase Composition and Gradient
ParameterMobile Phase AMobile Phase BGradient Profile (for Preparative Purification)
Composition0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)0-5 min: 5% B; 5-35 min: 5-50% B; 35-40 min: 50-95% B; 40-45 min: 95% B; 45-50 min: 95-5% B; 50-60 min: 5% B
RationaleTFA acts as an ion-pairing agent to improve peak shape and resolution.[3][4]Acetonitrile is a common organic modifier for eluting peptides from the C18 column.[3]A linear gradient allows for the effective separation of the target peptide from impurities with different hydrophobicities.
Table 3: Operating Parameters
ParameterValueRationale
Flow Rate1.0 mL/min (Analytical) to 20 mL/min (Preparative)Adjusted based on the column diameter to maintain optimal linear velocity.
DetectionUV at 214 nm and 254 nmPeptide bonds absorb strongly at 214 nm, while the phenyl group of phenylalanine provides absorbance at 254 nm.
Column Temperature25 °C (Ambient)Provides reproducible retention times.
Injection Volume20 µL (Analytical) to several mL (Preparative)Dependent on the scale of purification and sample concentration.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, small amounts of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification Method
  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Initiate the gradient elution as described in Table 2.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Chiral Separation (if required)

In cases where the synthesis of this compound may result in diastereomeric impurities (e.g., L-Phenylalanyl-D-alanine), a chiral separation method may be necessary. This often involves the use of a chiral stationary phase (CSP).

  • Chiral Column: Employ a teicoplanin-based or ristocetin-based chiral stationary phase column.[5] These have been shown to be effective in separating amino acid enantiomers.[5]

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water is often effective for chiral separations on these columns.[5] The exact ratio may need to be optimized.

  • Method Development: It is recommended to start with an isocratic elution and then move to a shallow gradient to achieve the best resolution between diastereomers.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: Workflow for the HPLC purification of this compound.

References

Application Note: Mass Spectrometry Analysis of D-Phenylalanyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanyl-D-alanine is a dipeptide of significant interest in various fields, including drug development and microbiology. It is structurally related to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, a key target for glycopeptide antibiotics such as vancomycin. The analysis and quantification of this compound are crucial for studying bacterial resistance mechanisms, developing novel antimicrobial agents, and in various metabolic and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., bacterial lysate, plasma, tissue homogenate).

Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound or a structurally similar dipeptide)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Protein precipitation solution: Acetonitrile with 0.1% Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for complex matrices

Protocol for Biological Fluids (e.g., Plasma):

  • Thaw Samples: Thaw frozen samples on ice.

  • Spike Internal Standard: Add an appropriate amount of internal standard to each sample, vortex briefly.

  • Protein Precipitation: Add 3 volumes of ice-cold protein precipitation solution to 1 volume of the sample.

  • Vortex: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is suitable for the separation of this dipeptide.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the predicted quantitative data for this compound analysis. The parent ion ([M+H]⁺) is predicted based on its molecular formula (C₁₂H₁₆N₂O₃). The fragment ions are predicted based on common peptide fragmentation pathways, including cleavage of the peptide bond and loss of the benzyl group from the phenylalanine residue.

AnalyteParent Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Predicted Fragmentation
This compound237.12120.08Immonium ion of Phenylalanine
This compound237.1291.05Tropylium ion (from the benzyl group of Phenylalanine)
This compound237.1272.04Immonium ion of Alanine

Note: These values are predicted and should be confirmed experimentally by direct infusion of a this compound standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC Liquid Chromatography Separation Filter->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Predicted Fragment Ions Parent This compound [M+H]⁺ m/z 237.12 Frag1 Phe Immonium Ion m/z 120.08 Parent->Frag1 Peptide Bond Cleavage Frag2 Tropylium Ion m/z 91.05 Parent->Frag2 Side Chain Fragmentation Frag3 Ala Immonium Ion m/z 72.04 Parent->Frag3 Peptide Bond Cleavage

Caption: Predicted fragmentation pathway of this compound in positive ESI mode.

Application Notes and Protocols: D-Phenylalanyl-D-alanine as a Substrate for D-alanyl-D-alanine Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl-D-alanine ligase (Ddl) is a crucial enzyme in bacterial cell wall biosynthesis, catalyzing the ATP-dependent ligation of two D-alanine residues to form the D-alanyl-D-alanine dipeptide. This dipeptide is an essential component of the pentapeptide precursor of peptidoglycan, a vital structural element of the bacterial cell wall. The indispensable nature of Ddl in bacterial survival has made it an attractive target for the development of novel antimicrobial agents. Understanding the substrate specificity of Ddl is paramount for the design of effective inhibitors and for exploring its potential in biocatalytic applications.

While the primary substrate for Ddl is D-alanine, research has revealed that some homologues of this enzyme exhibit a broader substrate tolerance, accepting various D-amino acids as substrates. Notably, the thermostable D-alanyl-D-alanine ligase from Thermotoga maritima (TmDdl) has demonstrated a wide substrate scope, showing activity towards 15 different D-amino acids. This broad specificity opens up the possibility of synthesizing novel dipeptides containing non-canonical D-amino acids, such as D-phenylalanine.

These application notes provide a comprehensive overview of the use of D-Phenylalanyl-D-alanine as a substrate for D-alanyl-D-alanine ligase, with a focus on the enzyme from Thermotoga maritima. Detailed protocols for enzymatic assays to determine the kinetic parameters of this interaction are also presented.

Data Presentation

The substrate specificity of D-alanyl-D-alanine ligase from Thermotoga maritima has been investigated for a range of D-amino acids. While specific kinetic data for D-phenylalanine is not available in the cited literature, the enzyme's activity with its natural substrate and other non-canonical substrates provides a basis for assessing its potential to utilize D-phenylalanine.

SubstrateRelative Activity (%)
D-Alanine100
D-Serine18
D-Cysteine11
Glycine7.9
D-Threonine4.9
D-Norvaline1.8
D-Aminobutyric acid1.3
D-Norleucine1.2
D-Valine0.9
D-Leucine0.8
D-Isoleucine0.5
D-Methionine0.4
D-Aspartic acid0.3
D-Glutamic acid0.2
D-Lysine0.1

Note: Data is derived from studies on the broad substrate specificity of D-alanyl-D-alanine ligase from Thermotoga maritima. The activity is relative to that with D-alanine as the substrate.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for D-alanyl-D-alanine Ligase Activity

This protocol describes a continuous enzyme-coupled assay to monitor the activity of D-alanyl-D-alanine ligase by measuring the rate of ADP production. The formation of ADP is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the Ddl activity.

Materials:

  • D-alanyl-D-alanine ligase (e.g., recombinant TmDdl)

  • D-Phenylalanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • KCl

  • UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Assay Mixture: In a suitable microcuvette or 96-well plate, prepare the following reaction mixture (final concentrations):

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 50 mM KCl

    • 2.5 mM ATP

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 10 units/mL Pyruvate kinase

    • 15 units/mL Lactate dehydrogenase

    • Varying concentrations of D-Phenylalanine (e.g., 0.1 mM to 50 mM)

  • Enzyme Addition: Add a known amount of D-alanyl-D-alanine ligase to the assay mixture to initiate the reaction. The final enzyme concentration should be sufficient to provide a linear rate of absorbance change for at least 5-10 minutes.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C or the optimal temperature for the specific Ddl). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction rates against the corresponding D-Phenylalanine concentrations.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a suitable software package.

Protocol 2: Discontinuous Colorimetric Assay for D-alanyl-D-alanine Ligase Activity (Phosphate Detection)

This protocol provides an alternative method for measuring Ddl activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • D-alanyl-D-alanine ligase

  • D-Phenylalanine

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • KCl

  • Malachite Green-Ammonium Molybdate reagent for phosphate detection

  • Sodium citrate solution

  • Phosphate standard solution

Procedure:

  • Enzymatic Reaction:

    • Set up reaction tubes containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 50 mM KCl

      • 5 mM ATP

      • Varying concentrations of D-Phenylalanine

    • Pre-incubate the reaction mixtures at the desired temperature.

    • Initiate the reaction by adding a known amount of D-alanyl-D-alanine ligase.

    • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a solution that denatures the enzyme (e.g., by adding an equal volume of 10% SDS or by heat inactivation).

  • Phosphate Detection:

    • To a sample of the stopped reaction mixture, add the Malachite Green-Ammonium Molybdate reagent.

    • Incubate for a specified time to allow for color development.

    • Add sodium citrate solution to stabilize the color.

    • Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of a phosphate standard solution.

    • Determine the amount of Pi produced in each reaction by comparing the absorbance values to the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).

Visualization

Enzymatic_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products D-Phe1 D-Phenylalanine (1) Ddl D-alanyl-D-alanine Ligase D-Phe1->Ddl D-Phe2 D-Phenylalanine (2) D-Phe2->Ddl ATP ATP ATP->Ddl D-Phe-D-Phe This compound Ddl->D-Phe-D-Phe ADP ADP Ddl->ADP Pi Pi Ddl->Pi

Caption: Enzymatic synthesis of this compound by D-alanyl-D-alanine ligase.

Experimental_Workflow_Spectrophotometric Start Prepare Assay Mixture (Buffer, ATP, PEP, NADH, PK, LDH, D-Phe) Initiate Add D-alanyl-D-alanine Ligase Start->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Calculate Calculate Reaction Rate Monitor->Calculate Analyze Determine Kinetic Parameters (Km, Vmax) Calculate->Analyze End Results Analyze->End

Caption: Workflow for the continuous spectrophotometric Ddl assay.

Conclusion

The broad substrate specificity of certain D-alanyl-D-alanine ligases, particularly the thermostable enzyme from Thermotoga maritima, presents an exciting opportunity for the enzymatic synthesis of novel dipeptides. While further research is needed to fully characterize the kinetics of this compound formation, the provided protocols offer a robust framework for such investigations. This knowledge can be leveraged for the development of new antimicrobial agents targeting Ddl and for the biocatalytic production of D-amino acid-containing peptides for various pharmaceutical and biotechnological applications.

Application Notes and Protocols for Developing Antibiotic Resistance Probes with D-Phenylalanyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of D-Phenylalanyl-D-alanine (D-Phe-D-Ala) based probes for studying antibiotic resistance. The protocols detailed below cover the synthesis of fluorescent probes, their application in bacterial cell labeling, and methods for assessing antibiotic susceptibility.

Introduction

The rise of antibiotic resistance necessitates the development of novel tools to understand and combat resistant bacteria. D-alanyl-D-alanine (D-Ala-D-Ala) is a critical component of the peptidoglycan cell wall in many bacteria and is the primary target of glycopeptide antibiotics such as vancomycin.[1][2][3] Resistance to vancomycin often involves the substitution of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which reduces the binding affinity of the antibiotic.[4][5][6] Fluorescently labeled D-amino acids (FDAAs), including derivatives of D-phenylalanine, serve as powerful probes to visualize bacterial cell wall synthesis and to assess antibiotic efficacy.[7][8][9][10] These probes are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs), providing a direct readout of cell wall metabolic activity.[3]

Data Presentation

Table 1: Photophysical and Biological Properties of Fluorescent D-Amino Acid Probes
Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum YieldBacterial PermeabilityReference
HADAHydroxycoumarin~405~450HighGood (Gram+/Gram-)[9]
NADANitrobenzoxadiazole~460~520ModerateGood (Gram+/Gram-)[11]
TDLTAMRA~555~580HighModerate (Gram+)[11]
Cy5ADACyanine5~650~670HighGood (Gram+/Gram-)[2]
Table 2: Minimum Inhibitory Concentrations (MICs) of Vancomycin against S. aureus Determined by FDAA-Based Assay
StrainTreatmentFDAA ProbeMIC (µg/mL)Fold Change in MIC
S. aureus (Vancomycin-Susceptible)NoneHADA1.0-
S. aureus (Vancomycin-Susceptible)VancomycinHADA--
S. aureus (Vancomycin-Resistant, vanA)NoneHADA6464
S. aureus (Vancomycin-Resistant, vanA)VancomycinHADA--
S. aureus (Vancomycin-Resistant, vanA)Vancomycin + D-AlanineHADA1616

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Probe (NBD-D-Phe-D-Ala)

This protocol describes the synthesis of a dipeptide probe where the N-terminus of D-Phenylalanine is labeled with a nitrobenzoxadiazole (NBD) fluorophore, followed by coupling to D-Alanine.

Materials:

  • Boc-D-Phenylalanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • D-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Activation of Boc-D-Phenylalanine: Dissolve Boc-D-Phenylalanine (1 eq) and NHS (1.1 eq) in dry DCM. Cool the solution to 0°C and add DCC (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Coupling with D-Alanine: Dissolve the activated Boc-D-Phe-NHS ester and D-Alanine methyl ester hydrochloride (1.2 eq) in DMF. Add TEA (2.5 eq) and stir the mixture at room temperature for 24 hours.

  • Purification of Boc-D-Phe-D-Ala-OMe: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Boc Deprotection: Dissolve the purified dipeptide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure.

  • N-terminal Labeling with NBD-Cl: Dissolve the deprotected dipeptide in a mixture of ethanol and saturated sodium bicarbonate solution. Add a solution of NBD-Cl (1.5 eq) in ethanol dropwise. Stir the reaction in the dark at room temperature for 4 hours.

  • Final Purification: Acidify the reaction mixture with 1N HCl and extract the fluorescent product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final NBD-D-Phe-D-Ala probe by reverse-phase HPLC.

Protocol 2: Labeling of Bacterial Cells with Fluorescent D-Amino Acid Probes

This protocol provides a general procedure for labeling both Gram-positive and Gram-negative bacteria with FDAAs.[3][11]

Materials:

  • Bacterial culture (e.g., Bacillus subtilis, Escherichia coli)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Fluorescent D-amino acid probe (e.g., HADA, NBD-D-Phe-D-Ala) at a stock concentration of 1-10 mM in DMSO or water

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Microcentrifuge and tubes

  • Fluorescence microscope

Procedure:

  • Bacterial Culture Preparation: Grow bacteria overnight in LB broth at 37°C with shaking. The next day, dilute the overnight culture into fresh LB medium to an OD600 of ~0.1.

  • Labeling: Grow the diluted culture to the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.4-0.6). Add the fluorescent D-amino acid probe to the culture to a final concentration of 100-500 µM.

  • Incubation: Incubate the culture with the probe for a desired period. For pulse-labeling to visualize active growth zones, a short incubation of 1-15 minutes is recommended.[11] For uniform cell wall labeling, a longer incubation equivalent to one to two cell doublings can be used.

  • Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 3 minutes). Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the washing step two more times to remove unincorporated probe.

  • Fixation: Resuspend the final cell pellet in 1 mL of 4% PFA in PBS and incubate for 20 minutes at room temperature.

  • Final Wash and Imaging: Pellet the fixed cells, discard the supernatant, and resuspend in 100 µL of PBS. Mount a small volume of the cell suspension on a microscope slide with a coverslip and visualize using a fluorescence microscope with appropriate filter sets.

Protocol 3: Rapid Antibiotic Susceptibility Testing (AST) using FDAAs

This protocol outlines a rapid method to determine the minimum inhibitory concentration (MIC) of an antibiotic by measuring the incorporation of an FDAA.[2][9][10]

Materials:

  • Bacterial culture

  • Growth medium (e.g., Mueller-Hinton broth)

  • Antibiotic of interest (e.g., vancomycin)

  • Fluorescent D-amino acid probe (e.g., HADA)

  • 96-well microtiter plate

  • Plate reader with fluorescence detection capabilities or a flow cytometer

Procedure:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic in the growth medium in the wells of a 96-well plate. Include a no-antibiotic control.

  • Inoculate Bacteria: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it further into the growth medium. Add the bacterial suspension to each well of the 96-well plate.

  • Incubation with Antibiotic: Incubate the plate at 37°C for a short period (e.g., 1-2 hours) to allow the antibiotic to act on the bacteria.

  • Add FDAA Probe: Add the FDAA probe to each well to a final concentration of 100-500 µM.

  • Short Labeling Pulse: Incubate the plate for a further 15-30 minutes to allow for probe incorporation into actively growing cells.

  • Measure Fluorescence: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths. Alternatively, analyze the fluorescence of individual cells using a flow cytometer.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that causes a significant reduction in fluorescence signal compared to the no-antibiotic control, indicating inhibition of cell wall synthesis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for FDAA-based Antibiotic Susceptibility Testing cluster_prep Preparation cluster_incubation Incubation & Labeling cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation into 96-well Plate bacterial_culture->inoculation antibiotic_dilution Serial Dilution of Antibiotic antibiotic_dilution->inoculation antibiotic_treatment Short Antibiotic Treatment (1-2h) inoculation->antibiotic_treatment fdaa_labeling Pulse Labeling with FDAA Probe (15-30 min) antibiotic_treatment->fdaa_labeling fluorescence_measurement Fluorescence Measurement fdaa_labeling->fluorescence_measurement mic_determination MIC Determination fluorescence_measurement->mic_determination

Caption: Workflow for rapid antibiotic susceptibility testing using FDAAs.

vancomycin_resistance_mechanism Mechanism of Vancomycin Action and Resistance cluster_susceptible Vancomycin-Susceptible Bacterium cluster_resistant Vancomycin-Resistant Bacterium (vanA) peptidoglycan_synthesis Peptidoglycan Precursor (ends in D-Ala-D-Ala) vancomycin_binding Vancomycin Binds to D-Ala-D-Ala peptidoglycan_synthesis->vancomycin_binding cell_wall_inhibition Inhibition of Cell Wall Cross-linking vancomycin_binding->cell_wall_inhibition cell_lysis Cell Lysis cell_wall_inhibition->cell_lysis altered_synthesis Altered Precursor Synthesis (ends in D-Ala-D-Lac) no_binding Vancomycin Cannot Bind Effectively altered_synthesis->no_binding cell_wall_synthesis Cell Wall Synthesis Continues no_binding->cell_wall_synthesis survival Bacterial Survival cell_wall_synthesis->survival

Caption: Vancomycin action in susceptible vs. resistant bacteria.

probe_incorporation_pathway Incorporation of D-Phe-D-Ala Probes into Peptidoglycan probe Fluorescent D-Phe-D-Ala Probe pbp Penicillin-Binding Protein (PBP) probe->pbp Binds to active site peptidoglycan Growing Peptidoglycan Chain pbp->peptidoglycan Mediates incorporation labeled_peptidoglycan Labeled Peptidoglycan (Fluorescent Signal) peptidoglycan->labeled_peptidoglycan Probe is integrated

Caption: Pathway of fluorescent D-Phe-D-Ala probe incorporation.

References

Application Note & Protocol: Synthesis and Application of Radiolabeled D-Phenylalanyl-D-alanine for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Vancomycin, a glycopeptide antibiotic, is a last-resort treatment for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1] Understanding the binding kinetics and affinity of vancomycin and its derivatives to various peptidoglycan analogues is crucial for the development of new and more effective antibiotics.

This application note provides a detailed protocol for the synthesis of radiolabeled D-Phenylalanyl-D-alanine ([³H]D-Phe-D-Ala and [¹⁴C]D-Phe-D-Ala) and its use in a quantitative binding assay with vancomycin. The use of radiolabeled ligands allows for highly sensitive and direct measurement of binding parameters, such as the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).[2][3]

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled D-Phe-D-Ala is a two-step process involving the preparation of the individual radiolabeled D-amino acids followed by a solution-phase peptide coupling reaction.[4][5][6]

Synthesis of Radiolabeled D-Amino Acid Precursors

2.1.1. Synthesis of [³H]-D-Phenylalanine:

Tritium-labeled D-phenylalanine can be synthesized via catalytic tritium-halogen exchange from a suitable halogenated precursor.[7][8]

Protocol:

  • Precursor: Start with N-Boc-4-iodo-D-phenylalanine methyl ester.

  • Catalyst: Use a palladium-based catalyst (e.g., 10% Pd/C).

  • Tritiation: Dissolve the precursor in a suitable solvent (e.g., ethyl acetate) and add the catalyst. Introduce tritium gas (T₂) and stir the reaction mixture under a tritium atmosphere for several hours at room temperature.

  • Deprotection and Purification: Following the reaction, remove the catalyst by filtration. The Boc and methyl ester protecting groups are removed by acid and base hydrolysis, respectively. The final product, [³H]-D-phenylalanine, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.1.2. Synthesis of [¹⁴C]-D-Alanine:

Carbon-14 labeled D-alanine can be synthesized from a commercially available ¹⁴C-labeled precursor.[9][10]

Protocol:

  • Precursor: Start with a suitable ¹⁴C-labeled precursor such as Ba¹⁴CO₃. This can be converted to [¹⁴C]acetic acid, which is then brominated and aminated to form racemic [¹⁴C]alanine.

  • Enzymatic Resolution: Use a D-amino acid oxidase to selectively oxidize the L-enantiomer, leaving the desired D-[¹⁴C]alanine.

  • Purification: The final product is purified by ion-exchange chromatography.

Peptide Coupling of Radiolabeled D-Phe and D-Ala

A standard solution-phase peptide synthesis approach is used to couple the radiolabeled D-amino acids.[4][5][11]

Protocol:

  • Protection: The amino group of the radiolabeled D-phenylalanine is protected with a Boc group, and the carboxyl group of the radiolabeled D-alanine is protected as a methyl ester.

  • Coupling: The Boc-[³H]D-Phe-OH is coupled with H-D-[¹⁴C]Ala-OMe using a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in an anhydrous organic solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Deprotection: The Boc and methyl ester protecting groups are removed sequentially using trifluoroacetic acid (TFA) for the Boc group and mild basic hydrolysis for the methyl ester.

  • Purification: The final radiolabeled dipeptide, [³H]D-Phe-[¹⁴C]D-Ala, is purified by RP-HPLC. The purity and identity of the product are confirmed by mass spectrometry and liquid scintillation counting.

Synthesis_Workflow

Diagram 1: Workflow for the synthesis of radiolabeled this compound.

Vancomycin Binding Assay using Radiolabeled D-Phe-D-Ala

A filter binding assay is a robust method to determine the binding affinity of vancomycin for the radiolabeled D-Phe-D-Ala.[12][13][14][15] This assay relies on the principle that proteins (or in this case, the large vancomycin molecule) and their bound ligands are retained by a nitrocellulose filter, while small, unbound ligands pass through.

Experimental Protocol

Materials:

  • Radiolabeled D-Phe-D-Ala ([³H]D-Phe-D-Ala or D-Phe-[¹⁴C]D-Ala)

  • Vancomycin hydrochloride

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Wash Buffer: Binding buffer with 0.1% BSA

  • Nitrocellulose filters (0.45 µm pore size)

  • Filter apparatus

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Saturation Binding:

    • Prepare a series of dilutions of the radiolabeled D-Phe-D-Ala in the binding buffer.

    • In a set of microcentrifuge tubes, add a fixed concentration of vancomycin (e.g., 10 µM).

    • Add increasing concentrations of the radiolabeled D-Phe-D-Ala to these tubes.

    • For non-specific binding determination, prepare a parallel set of tubes with a high concentration of unlabeled D-Phe-D-Ala (e.g., 1 mM) in addition to the radiolabeled ligand and vancomycin.

    • Incubate all tubes at room temperature for 1 hour to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose filters in the wash buffer.

    • Assemble the filter apparatus and place the filters.

    • Apply the contents of each tube to a separate filter under vacuum.

    • Wash each filter rapidly with three aliquots of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place each filter in a scintillation vial.

    • Add an appropriate volume of liquid scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert CPM to Molar Concentration:

    • Determine the specific activity of the radiolabeled D-Phe-D-Ala (in Ci/mol) and the counting efficiency of the scintillation counter.

    • Use these values to convert the specific binding CPM into the molar concentration of the bound radioligand.

  • Determine Kd and Bmax:

    • Plot the specific binding (Y-axis) against the concentration of free radiolabeled D-Phe-D-Ala (X-axis).

    • Fit the data using non-linear regression to a one-site binding model to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites).

Binding_Assay_Workflow

Diagram 2: Experimental workflow for the vancomycin binding assay.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data obtained from a saturation binding experiment with [³H]D-Phe-D-Ala and vancomycin.

ParameterValueUnitDescription
Kd 2.5µMEquilibrium dissociation constant, indicating the affinity of vancomycin for D-Phe-D-Ala. A lower Kd signifies higher affinity.
Bmax 950fmol/mg proteinMaximum number of binding sites, reflecting the total concentration of vancomycin binding sites in the assay.
kon 1.2 x 10⁵M⁻¹s⁻¹Association rate constant, describing the rate at which the vancomycin-ligand complex forms.
koff 0.3s⁻¹Dissociation rate constant, describing the rate at which the complex dissociates.
Specific Activity 50Ci/mmolSpecific activity of the [³H]D-Phe-D-Ala used in the assay.

Conclusion

The synthesis of radiolabeled D-Phe-D-Ala provides a valuable tool for investigating the binding interactions of glycopeptide antibiotics like vancomycin. The detailed protocols provided in this application note offer a reliable method for preparing this radioligand and performing quantitative binding assays. The data generated from these assays can significantly contribute to the understanding of antibiotic mechanisms and the development of novel therapeutics to combat bacterial resistance.

References

Troubleshooting & Optimization

Improving yield in D-Phenylalanyl-D-alanine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Phenylalanyl-D-alanine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of Coupled Product Inefficient Activation of Carboxylic Acid: The coupling reagent may not be effectively activating the carboxyl group of the N-protected D-Phenylalanine.- Optimize Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or COMU, which are known for high reactivity and selectivity.[1][2] - Adjust Stoichiometry: Increase the equivalents of the coupling reagent and the N-protected D-Phenylalanine relative to the D-alanine ester. A molar ratio of 1.5 to 3 equivalents of the coupling reagent is often recommended.[3] - Check Reagent Quality: Ensure the coupling reagent is not degraded. Use fresh, high-purity reagents.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or steric hindrance.- Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary.[2] - Elevate Temperature: Gently heating the reaction mixture can sometimes overcome activation energy barriers, but be cautious as this may increase the risk of racemization.[4] - Double Coupling: Perform a second coupling step to drive the reaction to completion, especially for sterically hindered amino acids.[1][2]
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target dipeptide.- Control Basicity: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) to minimize base-catalyzed side reactions.[2] - Use Additives: Incorporate racemization suppressants like HOBt or HOAt, especially when using carbodiimide-type coupling reagents.[1][5]
Presence of Impurities in the Final Product Racemization: The chiral integrity of the amino acids may be compromised during the activation or coupling steps, leading to the formation of diastereomers.- Choice of Coupling Reagent: Use coupling reagents known to minimize racemization, such as COMU or those used in combination with additives like HOBt or HOAt.[1][2][5] - Base Selection: The choice and amount of base can significantly impact racemization. Use a weaker base or a sterically hindered one.[5] - Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
Incomplete Deprotection: The protecting groups on the N-terminus (e.g., Boc) or C-terminus may not be fully removed.- Optimize Deprotection Conditions: Ensure the deprotection reagent (e.g., TFA for Boc group) is fresh and used in sufficient excess.[6] - Increase Deprotection Time: Extend the deprotection reaction time and monitor for completion. - Use Scavengers: For Boc deprotection, the use of scavengers can prevent side reactions caused by the tert-butyl cation.[7][8]
Side Products from Protecting Groups: The protecting groups themselves or the byproducts of their removal can lead to impurities.- Appropriate Protecting Group Strategy: Select a protecting group strategy (e.g., Fmoc/tBu) that offers orthogonal deprotection conditions to minimize side reactions.[6] - Thorough Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove byproducts.[2]
Difficulty in Product Purification Poor Crystallization: The crude product may be an oil or may not crystallize easily.- Solvent Screening: Experiment with different solvent systems for crystallization. - Purification Prior to Crystallization: Use column chromatography to purify the product before attempting crystallization.
Co-elution of Impurities: Impurities may have similar polarity to the desired product, making separation by chromatography challenging.- Optimize Chromatographic Conditions: Try different solvent gradients, stationary phases, or chromatography techniques (e.g., reversed-phase HPLC). - Chemical Treatment: If the impurity is known, consider a chemical treatment to alter its polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield in this compound synthesis?

A1: The most critical factor is often the efficiency of the peptide bond formation, which is heavily influenced by the choice of coupling reagent and the prevention of side reactions, particularly racemization.[1][5] The activation of the carboxylic acid group of the N-protected D-Phenylalanine must be efficient and proceed with minimal loss of chiral integrity.

Q2: How can I minimize racemization during the coupling step?

A2: To minimize racemization, consider the following:

  • Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used with carbodiimide coupling reagents to suppress racemization.[4][5]

  • Select Appropriate Coupling Reagents: Uronium or phosphonium-based reagents like HATU, HCTU, and COMU are generally more effective at suppressing racemization than carbodiimides alone.[1][2]

  • Control the Base: The type and amount of base used are crucial. A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) is often preferred.[5]

  • Maintain Low Temperatures: Performing the coupling reaction at 0°C or below can significantly reduce the rate of racemization.

Q3: What are the advantages of using Fmoc/tBu chemistry over Boc/Bzl chemistry for this synthesis?

A3: Fmoc/tBu chemistry offers a milder and more orthogonal protection scheme compared to Boc/Bzl chemistry.[6] The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups (like tBu) are removed with a milder acid (TFA) in the final step.[6] In contrast, Boc chemistry requires repeated use of strong acid (TFA) for Nα-Boc deprotection and harsh acids like HF for final cleavage, which can lead to more side reactions and degradation of the peptide.[6]

Q4: My Boc deprotection step seems to be incomplete. What should I do?

A4: Incomplete Boc deprotection can be addressed by:

  • Verifying Reagent Quality: Ensure your trifluoroacetic acid (TFA) is fresh and anhydrous.

  • Optimizing Reaction Conditions: Increase the concentration of TFA (typically 25-50% in a solvent like dichloromethane) and/or the reaction time.

  • Adding Scavengers: The tert-butyl cation generated during deprotection can cause side reactions.[7][8] Adding a scavenger like triisopropylsilane (TIS) or water can help trap this cation.

Q5: What is the best way to purify the final this compound product?

A5: The purification method depends on the nature of the impurities. Common techniques include:

  • Crystallization: If the product is crystalline and the impurities are present in small amounts, crystallization from a suitable solvent system can be very effective.[9]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the dipeptide from unreacted starting materials and byproducts based on polarity.[2]

  • Reversed-Phase HPLC: For high-purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.

Experimental Protocols

General Protocol for this compound Synthesis (Solution-Phase)

This protocol outlines a general solution-phase synthesis using Boc protection and a carbodiimide coupling reagent.

1. Materials:

  • Boc-D-Phenylalanine

  • D-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

2. Procedure:

  • Coupling Reaction:

    • Dissolve Boc-D-Phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir for 15 minutes.

    • In a separate flask, dissolve D-Alanine methyl ester hydrochloride (1 equivalent) in DCM and add DIEA (1.1 equivalents).

    • Add the D-Alanine methyl ester solution to the activated Boc-D-Phenylalanine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-D-Phe-D-Ala-OMe in a solution of 25-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

  • Saponification (if the free acid is desired):

    • Dissolve the deprotected dipeptide ester in a mixture of methanol and water.

    • Add 1N NaOH and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Neutralize the solution with 1N HCl to the isoelectric point of the dipeptide.

    • Collect the precipitated product by filtration or extract with a suitable organic solvent after saturation with NaCl.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation & Coupling cluster_deprotection Step 3: Deprotection cluster_hydrolysis Step 4: Hydrolysis (Optional) start D-Phenylalanine protected_phe Boc-D-Phenylalanine start->protected_phe Boc₂O protected_dipeptide Boc-D-Phe-D-Ala-OMe protected_phe->protected_dipeptide Coupling coupling_reagent DCC/HOBt coupling_reagent->protected_dipeptide d_ala D-Alanine Methyl Ester d_ala->protected_dipeptide dipeptide_ester D-Phe-D-Ala-OMe protected_dipeptide->dipeptide_ester deprotection_reagent TFA deprotection_reagent->dipeptide_ester final_product This compound dipeptide_ester->final_product hydrolysis_reagent LiOH or NaOH hydrolysis_reagent->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_coupling Coupling Issues cluster_side_reactions Side Reactions cluster_deprotection Deprotection Issues start Low Yield? check_reagents Check Coupling Reagent Activity/Purity start->check_reagents Yes racemization Check for Racemization (HPLC, NMR) start->racemization Yes incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection Yes optimize_conditions Optimize Stoichiometry & Temperature check_reagents->optimize_conditions double_coupling Perform Double Coupling optimize_conditions->double_coupling add_suppressant Add HOBt/HOAt racemization->add_suppressant change_base Use Sterically Hindered Base add_suppressant->change_base optimize_deprotection Increase Deprotection Time/Reagent incomplete_deprotection->optimize_deprotection add_scavenger Add Scavengers optimize_deprotection->add_scavenger

Caption: Troubleshooting decision tree for low yield in dipeptide synthesis.

References

Technical Support Center: Overcoming Side Reactions in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during their experiments.

Section 1: Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired product.

Frequently Asked Questions (FAQs) about Racemization

Q1: What is racemization in the context of dipeptide synthesis?

A1: Racemization is the process where a chiral amino acid loses its specific three-dimensional arrangement, converting from a pure L- or D-enantiomer into a mixture of both. This occurs primarily during the activation step of the carboxylic acid group for coupling, where the α-proton becomes susceptible to abstraction by a base.[1]

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine and cysteine are particularly prone to racemization.[1] However, any amino acid can undergo racemization under unfavorable conditions.

Q3: How do coupling reagents influence racemization?

A3: The choice of coupling reagent significantly impacts the degree of racemization. Highly reactive reagents can lead to the formation of oxazolone intermediates, which are highly prone to racemization.[2] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a common strategy to minimize this side reaction.[3][4]

Troubleshooting Guide: Racemization
Symptom Possible Cause Recommended Solution
Appearance of a diastereomeric impurity (shoulder or closely eluting peak) in HPLC.Over-activation of the carboxylic acid.- Use a less reactive coupling reagent. - Add a racemization suppressant such as HOBt or OxymaPure.[4]
Prolonged activation time before coupling.- Add the coupling reagent in situ (to the mixture of amino acid and amine). - If pre-activation is necessary, minimize the time.[5]
High reaction temperature.- Perform the coupling at a lower temperature (e.g., 0 °C).[5]
Inappropriate base or solvent.- Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base. - Use non-polar solvents where possible.[5]
Data Presentation: Racemization with Various Coupling Reagents

The following table summarizes the extent of racemization observed with different coupling reagents for the coupling of Fmoc-L-His(Trt)-OH.

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)
DIC/OxymaNMM1.8%
HATUNMM>10%
HBTUNMM~5-10%

Data adapted from studies on racemization-prone couplings. Absolute values can vary based on specific substrates and conditions.[6] Uronium-based coupling agents like HBTU and HATU are known to cause low racemization, especially when used with additives like HOBt.[7]

Experimental Protocol: Peptide Coupling with Minimal Racemization using DIC/HOBt

This protocol describes a standard procedure for coupling two amino acids while minimizing racemization.

  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an appropriate solvent such as DMF or DCM.

  • Neutralization: Add a suitable base, like N-methylmorpholine (NMM) (1.0 eq.), to neutralize the hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Additive Addition: Add 1-hydroxybenzotriazole (HOBt) (1.0 eq.) to the reaction mixture and stir until it is fully dissolved.

  • Coupling Initiation: Add diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, filter any precipitated diisopropylurea. Wash the organic layer with dilute acid, base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[5]

Workflow for Minimizing Racemization

G start Racemization Detected (Diastereomer in HPLC/LC-MS) reagent Evaluate Coupling Reagent start->reagent base Change Base (e.g., to NMM) reagent->base No protocol Modify Protocol reagent->protocol Is reagent highly activating (e.g., HATU)? temp Lower Reaction Temperature (e.g., to 0 °C) result Racemization Minimized temp->result base->temp protocol->temp Implement in situ activation or add HOBt/Oxyma

Caption: A decision workflow for troubleshooting and minimizing racemization.

Section 2: Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. This is a major cause of yield loss, especially in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs) about DKP Formation

Q1: What is DKP formation?

A1: DKP formation is an intramolecular side reaction where the N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the resin, forming a stable six-membered cyclic diketopiperazine. This cleaves the dipeptide from the resin, resulting in a truncated final product and reduced yield.[8]

Q2: Which sequences are most prone to DKP formation?

A2: Dipeptide sequences containing proline at the second position (Xaa-Pro) are particularly susceptible to DKP formation.[1] Sequences with glycine at the second position can also be problematic.

Q3: How can DKP formation be minimized?

A3: Several strategies can be employed:

  • Use of sterically hindered resins: Resins like 2-chlorotrityl chloride (2-CTC) increase the distance between the peptide chain and the resin matrix, sterically hindering the cyclization reaction.[1][9][10]

  • Modified deprotection conditions: Standard 20% piperidine in DMF for Fmoc deprotection can promote DKP formation. Using alternative, less basic conditions, such as a cocktail of 2% DBU and 5% piperazine in NMP, can significantly reduce this side reaction.[8][11][12]

  • Dipeptide coupling: Introducing the problematic first two amino acids as a pre-formed dipeptide unit avoids the vulnerable dipeptidyl-resin intermediate.[1]

Troubleshooting Guide: DKP Formation
Symptom Possible Cause Recommended Solution
Low yield of the final peptide, especially for short peptides.Sequence is prone to DKP formation (e.g., contains Pro or Gly at the C-terminus of the dipeptide).- Synthesize on a 2-chlorotrityl chloride (2-CTC) resin.[1][9] - Couple the first two amino acids as a dipeptide unit.[1]
Detection of a cyclic dipeptide byproduct in the cleavage solution by LC-MS.Fmoc deprotection conditions are too basic or prolonged.- Switch from 20% piperidine/DMF to a milder deprotection cocktail like 2% DBU / 5% piperazine in NMP.[8][11][12] - Minimize deprotection time.
Data Presentation: DKP Formation Under Various Conditions

This table shows the comparative yield of DKP for a susceptible sequence under different Fmoc deprotection conditions.

Deprotection ConditionDKP Formation (%)
20% Piperidine in DMF13.8%
5% Piperazine in NMP< 4.0%
2% DBU, 5% Piperazine in NMP3.6%

Data adapted from a study on a DKP-prone Cys-Pro sequence.[12][13]

Experimental Protocol: Modified Fmoc Deprotection to Minimize DKP Formation

This protocol uses a DBU/piperazine cocktail to reduce DKP formation.

  • Resin Swelling: Swell the dipeptidyl-resin in N-methyl-2-pyrrolidone (NMP).

  • Prepare Deprotection Solution: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

  • First Deprotection: Treat the resin with the deprotection solution for 5-10 minutes at room temperature with agitation.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP to remove all traces of the deprotection reagents.

  • Proceed Immediately: Proceed immediately to the coupling of the third amino acid to minimize the time the free N-terminal amine is exposed.[8]

DKP Formation Pathway

G dipeptide Dipeptidyl-Resin (Xaa-Pro-Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) dipeptide->deprotection free_amine Free N-terminal Amine deprotection->free_amine cyclization Intramolecular Nucleophilic Attack free_amine->cyclization dkp DKP Product (cleaved from resin) cyclization->dkp truncated Truncated Peptide Synthesis cyclization->truncated

Caption: The chemical pathway leading to Diketopiperazine (DKP) formation.

Section 3: Protecting Group Strategies

The selection and management of protecting groups are fundamental to successful peptide synthesis, preventing unwanted side reactions at the N-terminus, C-terminus, and amino acid side chains.

Frequently Asked Questions (FAQs) about Protecting Groups

Q1: What does "orthogonal" mean in the context of protecting groups?

A1: An orthogonal protecting group strategy is one where different classes of protecting groups are used for the α-amino group and the side chains, and each class can be removed under specific conditions without affecting the other. This allows for selective deprotection during the synthesis.[14][15]

Q2: What are the most common orthogonal strategies in SPPS?

A2: The most prevalent strategy is the Fmoc/tBu (tert-butyl) scheme. The Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tBu, Trt, Boc) are acid-labile (removed by trifluoroacetic acid, TFA).[15] The older Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, but at different strengths.[15]

Q3: What issues can arise from improper protecting group strategy?

A3: Improper selection or removal of protecting groups can lead to a variety of side reactions, including:

  • Premature deprotection: Loss of a side-chain protecting group during Nα-deprotection steps.

  • Incomplete deprotection: Failure to completely remove a protecting group, leading to modified or truncated peptides.

  • Side reactions during final cleavage: Reactive species generated during the final cleavage (e.g., by TFA) can modify sensitive amino acid residues if not properly "scavenged".[16]

Troubleshooting Guide: Protecting Group Issues
Symptom Possible Cause Recommended Solution
Mass spec shows unexpected mass additions corresponding to protecting groups.Incomplete final cleavage/deprotection.- Increase the cleavage reaction time or the concentration of TFA. - Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIS, water, EDT).[16]
Deletion sequences observed in mass spec.Incomplete Nα-Fmoc deprotection during synthesis cycles.- Increase deprotection time or perform a second deprotection treatment. - Use a stronger deprotection solution (e.g., containing DBU) if aggregation is suspected.[8]
Side-chain modification (e.g., alkylation of Trp or Met).Reactive carbocations formed during cleavage are not trapped.- Use a cleavage cocktail with scavengers. For Trp, Met, Cys, a common cocktail is TFA/TIS/H₂O/EDT (90:5:2.5:2.5).[16]
Data Presentation: Common Orthogonal Protecting Group Schemes
Strategy Nα-Protecting Group Nα-Deprotection Condition Side-Chain Protecting Groups Side-Chain Deprotection Condition
Fmoc/tBu Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)tBu, Boc, Trt, PbfStrong Acid (e.g., 95% TFA)
Boc/Bzl Boc (tert-Butoxycarbonyl)Moderate Acid (e.g., 50% TFA in DCM)Bzl, ZVery Strong Acid (e.g., HF)

This table outlines the two most common orthogonal and quasi-orthogonal protecting group strategies used in SPPS.[14][15]

Experimental Protocol: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it under vacuum.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A general-purpose cocktail is TFA / Triisopropylsilane (TIS) / Water (95 / 2.5 / 2.5 v/v/v) . TIS and water act as scavengers.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.[2]

Logic for Selecting a Protecting Group Strategy

G start Start Peptide Synthesis Planning acid_sensitive Does the peptide have acid-sensitive modifications (e.g., glycosylation, phosphorylation)? start->acid_sensitive fmoc Use Fmoc/tBu Strategy acid_sensitive->fmoc Yes base_sensitive Is the peptide base-sensitive (e.g., C-terminal thioester)? acid_sensitive->base_sensitive No boc Use Boc/Bzl Strategy base_sensitive->fmoc No (Fmoc is generally preferred for milder conditions) base_sensitive->boc Yes

Caption: A decision tree for selecting the appropriate protecting group strategy.

References

Technical Support Center: Optimizing Protease-Catalyzed Synthesis of D-Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the protease-catalyzed synthesis of D-dipeptides.

Frequently Asked Questions (FAQs)

Q1: Why is my D-dipeptide synthesis yield consistently low?

A1: Low yields in protease-catalyzed D-dipeptide synthesis can be attributed to several factors. A primary reason is the inherent hydrolytic activity of proteases in aqueous solutions, which can lead to the breakdown of the newly formed peptide bond.[1][2] Other contributing factors may include suboptimal reaction conditions (pH, temperature), poor substrate solubility, enzyme inhibition by substrates or products, and inappropriate enzyme selection for the specific D-amino acid substrates.

Q2: How can I improve the stereoselectivity of the protease for D-amino acids?

A2: Improving stereoselectivity for D-amino acids often involves careful enzyme selection and optimization of reaction conditions. While many proteases preferentially act on L-amino acids, some, like certain enzymes from extremophiles or engineered proteases, may exhibit higher activity and selectivity towards D-isomers. Additionally, reaction parameters such as the choice of organic co-solvent, pH, and temperature can influence the enzyme's conformation and, consequently, its stereoselectivity. In some cases, using N-terminally protected D-amino acid esters as acyl donors can enhance the reaction.

Q3: What is the role of organic solvents in the reaction medium?

A3: Organic solvents play a crucial role in shifting the reaction equilibrium towards synthesis by reducing the water activity, which in turn suppresses the hydrolytic side reactions.[3][4] They can also improve the solubility of non-polar substrates. The choice and concentration of the organic solvent are critical, as they can also impact enzyme activity and stability. Common organic solvents used include acetonitrile, tert-butanol, and dimethylformamide (DMF).

Q4: Can product inhibition affect my synthesis, and how can I mitigate it?

A4: Yes, product inhibition is a common issue where the synthesized dipeptide binds to the enzyme's active site, preventing further substrate binding and catalysis. This can significantly reduce the reaction rate and overall yield. To mitigate product inhibition, one strategy is to perform the reaction under conditions that promote product precipitation or removal from the reaction medium as it is formed. This can be achieved by carefully selecting the solvent system or by using immobilized enzymes in a continuous flow reactor setup.

Q5: Which proteases are commonly used for dipeptide synthesis, and how do I select the right one?

A5: Several proteases are commonly employed for peptide synthesis, including thermolysin, papain, and α-chymotrypsin.[1][2][5] The choice of enzyme depends on the specific amino acid residues in your dipeptide. For instance, thermolysin shows a preference for hydrophobic residues at the P1' position of the acyl donor.[1] Papain has a broader specificity.[5] It is advisable to perform a preliminary screening of different proteases with your specific D-amino acid substrates to identify the most efficient catalyst.

Troubleshooting Guides

Problem 1: Low or No Dipeptide Yield
Possible Cause Troubleshooting Steps
Hydrolysis of Product - Reduce water content by increasing the concentration of the organic co-solvent. - Consider using a biphasic aqueous-organic system.
Suboptimal pH - Determine the optimal pH for your specific enzyme and substrates by performing small-scale reactions across a pH range (e.g., 6.0-9.0).
Suboptimal Temperature - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation. A typical starting range is 30-50°C.
Poor Substrate Solubility - Use a suitable organic co-solvent to improve the solubility of hydrophobic substrates. - For highly insoluble substrates, consider using a higher concentration of the organic solvent or a different solvent system.
Enzyme Inactivation - Ensure the chosen organic solvent and reaction temperature are not denaturing the enzyme. - Check the enzyme's activity with a standard substrate before use.
Incorrect Substrate Protection - Ensure the N-terminal protecting group of the acyl donor and the C-terminal protection of the nucleophile are appropriate for the chosen protease and reaction conditions.
Problem 2: Poor Stereoselectivity
Possible Cause Troubleshooting Steps
Inappropriate Enzyme - Screen different proteases to find one with higher stereoselectivity for your D-amino acid substrates. - Consider using an engineered protease designed for D-amino acid incorporation.
Suboptimal Reaction Conditions - Vary the organic co-solvent, pH, and temperature, as these can influence the enzyme's active site conformation and stereoselectivity.
Racemization of Substrates - Ensure the starting D-amino acid derivatives are of high enantiomeric purity. - Avoid harsh reaction conditions (e.g., very high temperatures or extreme pH) that could promote racemization.

Experimental Protocols

General Protocol for Protease-Catalyzed D-Dipeptide Synthesis

This protocol provides a general framework. Optimal conditions will vary depending on the specific enzyme and substrates used.

Materials:

  • Protease (e.g., Thermolysin, Papain, or α-Chymotrypsin)

  • N-protected D-amino acid ester (acyl donor)

  • D-amino acid amide or ester (nucleophile)

  • Buffer solution (e.g., Tris-HCl, Phosphate buffer)

  • Organic co-solvent (e.g., Acetonitrile, DMF, tert-Butanol)

  • Reaction vessel (e.g., small glass vial with a magnetic stirrer)

  • Incubator/shaker

Procedure:

  • Substrate Preparation: Dissolve the N-protected D-amino acid ester (acyl donor) and the D-amino acid amide/ester (nucleophile) in the chosen organic co-solvent.

  • Enzyme Preparation: Dissolve the protease in the appropriate buffer solution.

  • Reaction Setup: In a reaction vessel, combine the substrate solution with the enzyme solution. The final concentration of reactants and the ratio of organic solvent to buffer will need to be optimized. A typical starting point is a 1:1 to 4:1 ratio of organic solvent to buffer.

  • Incubation: Incubate the reaction mixture at the optimized temperature with gentle agitation for a set period (e.g., 4-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Reaction Termination: Once the reaction has reached completion or equilibrium, terminate it by adding a denaturing agent (e.g., a strong acid like trifluoroacetic acid) or by heating.

  • Product Isolation and Purification: Isolate the D-dipeptide product from the reaction mixture. This may involve extraction, precipitation, and subsequent purification by techniques like column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized D-dipeptide using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Influence of pH on the Yield of a Model D-Dipeptide Synthesis *

pHDipeptide Yield (%)
6.035
6.548
7.065
7.572
8.068
8.555

*Note: This is representative data for a hypothetical D-dipeptide synthesis using a neutral protease. Actual optimal pH will vary.

Table 2: Effect of Organic Co-Solvent on Reaction Yield *

Organic Co-Solvent (50% v/v)Dipeptide Yield (%)
Acetonitrile75
Dimethylformamide (DMF)68
tert-Butanol62
Dioxane55

*Note: This table illustrates the potential impact of different solvents on yield. The ideal solvent is substrate and enzyme dependent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification sub1 Dissolve Acyl Donor (N-protected D-amino acid ester) in Organic Solvent mix Combine Substrates and Enzyme Solution sub1->mix sub2 Dissolve Nucleophile (D-amino acid amide/ester) in Organic Solvent sub2->mix enz Dissolve Protease in Buffer enz->mix incubate Incubate with Agitation (Optimized T, time) mix->incubate monitor Monitor Reaction (HPLC/TLC) incubate->monitor Periodic Sampling terminate Terminate Reaction monitor->terminate Reaction Complete purify Isolate & Purify Product (Chromatography) terminate->purify char Characterize Product (MS, NMR) purify->char

Caption: Experimental workflow for protease-catalyzed D-dipeptide synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Dipeptide Yield c1 Hydrolysis Dominates start->c1 c2 Suboptimal Conditions (pH, Temp) start->c2 c3 Poor Solubility start->c3 c4 Enzyme Inactivation start->c4 c5 Product Inhibition start->c5 s1 Increase Organic Solvent % c1->s1 s2 Optimize pH and Temperature c2->s2 s3 Screen Different Solvents c3->s3 s4 Check Enzyme Activity/ Use Stabilizers c4->s4 s5 Promote Product Precipitation/ Use Flow Reactor c5->s5

Caption: Troubleshooting logic for low D-dipeptide synthesis yield.

References

Technical Support Center: D-Phenylalanyl-D-alanine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Phenylalanyl-D-alanine (D-Phe-D-Ala) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for D-Phe-D-Ala in aqueous solutions?

A1: Like other dipeptides, D-Phe-D-Ala is susceptible to several degradation pathways in aqueous environments. The most common include:

  • Hydrolysis: Cleavage of the peptide bond to yield D-phenylalanine and D-alanine. This is a major degradation route, particularly at acidic or basic pH.

  • Cyclization: Intramolecular condensation to form the cyclic dipeptide, cyclo(D-Phe-D-Ala) or 2,5-diketopiperazine (DKP). This process can be accelerated by heat.

  • Oxidation: While less common for the phenylalanine and alanine side chains, oxidative degradation can be a concern in the presence of oxidizing agents or under prolonged exposure to air and light.

Q2: What factors influence the stability of D-Phe-D-Ala solutions?

A2: The stability of D-Phe-D-Ala in aqueous solution is influenced by several factors:

  • pH: The rate of hydrolysis is significantly affected by pH. Stability is generally greatest near neutral pH.

  • Temperature: Higher temperatures accelerate the rates of all degradation reactions, including hydrolysis and cyclization. For optimal stability, solutions should be kept cool.

  • Buffer Composition: The choice of buffer can impact stability. Phosphate buffers are commonly used, but it is advisable to perform compatibility studies.

  • Concentration: At higher concentrations, there may be an increased propensity for aggregation or precipitation, which can affect stability and analytical measurements.[1][2]

  • Presence of Enzymes: If the solution is not sterile, microbial contamination can introduce proteases that may degrade the dipeptide.

  • Light and Oxygen: Exposure to light and oxygen can promote oxidative degradation over long-term storage.

Q3: What is the expected shelf-life of a D-Phe-D-Ala aqueous solution?

  • At 4°C in a neutral buffer (pH 6-7): The solution may be stable for several weeks to a few months with minimal degradation.

  • At room temperature (20-25°C): Significant degradation can be expected within days to weeks.

  • At elevated temperatures (e.g., 37°C or higher): Degradation will be rapid, likely occurring within hours to days.

For quantitative experiments, it is crucial to determine the stability under your specific experimental conditions.

Troubleshooting Guides

Problem: I am observing a loss of D-Phe-D-Ala concentration in my samples over time.

Possible Cause Troubleshooting Step
Hydrolysis Analyze the sample for the presence of D-phenylalanine and D-alanine using HPLC or a similar method. Optimize the pH of your solution to be near neutral (pH 6-7) to minimize acid or base-catalyzed hydrolysis.
Cyclization If experiments are conducted at elevated temperatures, consider cyclization as a potential degradation pathway. Analyze samples for the presence of the cyclic dipeptide. If possible, perform experiments at a lower temperature.
Precipitation/Adsorption Visually inspect the solution for any precipitate. Centrifuge the sample and analyze the supernatant to see if the concentration has decreased. Consider issues with solubility or adsorption to container surfaces.
Inaccurate Quantification Re-evaluate your analytical method. Ensure proper calibration and that the method is stability-indicating.

Problem: I see unexpected peaks in my chromatogram when analyzing D-Phe-D-Ala.

Possible Cause Troubleshooting Step
Degradation Products The new peaks could correspond to D-phenylalanine, D-alanine, or cyclo(D-Phe-D-Ala). Attempt to identify these peaks by running standards of the potential degradants.
Impurities in the Starting Material Analyze the initial D-Phe-D-Ala solid material to ensure its purity.
Contamination Ensure all glassware and solvents are clean and that there is no microbial contamination in your buffers.
Reaction with Buffer Components Investigate potential interactions between D-Phe-D-Ala and your buffer components, especially if using reactive buffers or additives.

Experimental Protocols

Protocol 1: Determination of D-Phe-D-Ala Stability by HPLC

This protocol outlines a method to assess the stability of D-Phe-D-Ala in a given aqueous solution.

1. Materials:

  • This compound (high purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Buffer salts (e.g., sodium phosphate)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[3]

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Mobile Phase A or the buffer used in the stability study.

  • Stock Solution: Prepare a stock solution of D-Phe-D-Ala in the sample diluent at a known concentration (e.g., 1 mg/mL).

  • Stability Samples: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at pH 5, 7, and 9) to the final experimental concentration.

3. Stability Study:

  • Incubate the stability samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • If necessary, quench any ongoing degradation by freezing the sample or adding a strong acid (compatible with HPLC analysis).

4. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 254 nm

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Quantify the peak area of D-Phe-D-Ala at each time point.

  • Calculate the percentage of D-Phe-D-Ala remaining relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the D-Phe-D-Ala solution in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the D-Phe-D-Ala solution in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the D-Phe-D-Ala solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid D-Phe-D-Ala or a solution at a high temperature (e.g., 80°C) for an extended period.

2. Sample Preparation and Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the sample diluent.

  • Analyze the stressed samples by HPLC-UV and, if possible, by HPLC-Mass Spectrometry (MS) to identify the degradation products.

Data Presentation

Table 1: Estimated Stability of D-Phe-D-Ala in Aqueous Buffers

pHTemperature (°C)Estimated Half-life (t½)Primary Degradation Pathway
325DaysHydrolysis
525WeeksHydrolysis
725MonthsHydrolysis
925DaysHydrolysis
74> 6 MonthsSlow Hydrolysis
740DaysHydrolysis, Cyclization

Disclaimer: The quantitative data in this table are estimations based on general peptide chemistry principles due to the lack of specific published stability data for this compound. Actual stability should be determined experimentally under specific conditions.

Visualizations

degradation_pathway DPheDAla D-Phe-D-Ala DPhe D-Phenylalanine DPheDAla->DPhe Hydrolysis (Acid/Base) DAla D-Alanine DPheDAla->DAla Hydrolysis (Acid/Base) Cyclo Cyclo(D-Phe-D-Ala) DPheDAla->Cyclo Cyclization (Heat)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare D-Phe-D-Ala solutions in different buffers (pH) Incubate Incubate at various temperatures Prep->Incubate Withdraw Withdraw aliquots at specific time points Incubate->Withdraw Analyze Analyze by HPLC-UV/MS Withdraw->Analyze Quantify Quantify remaining D-Phe-D-Ala Analyze->Quantify Kinetics Determine degradation kinetics and half-life Quantify->Kinetics

Caption: Experimental workflow for assessing D-Phe-D-Ala stability.

troubleshooting_logic rect_node rect_node start Concentration Loss Observed? check_precipitate Precipitate Visible? start->check_precipitate check_peaks New Peaks in Chromatogram? check_precipitate->check_peaks No solubility_issue Action: Check solubility, consider adsorption. check_precipitate->solubility_issue Yes check_ph Is pH Optimal? check_peaks->check_ph No identify_degradants Action: Identify new peaks (hydrolysis/cyclization products). check_peaks->identify_degradants Yes check_temp Is Temperature Controlled? check_ph->check_temp Yes optimize_ph Action: Adjust pH to neutral range (6-7). check_ph->optimize_ph No control_temp Action: Lower incubation temperature. check_temp->control_temp No end Problem Resolved check_temp->end Yes solubility_issue->end identify_degradants->end optimize_ph->end control_temp->end

Caption: Troubleshooting logic for D-Phe-D-Ala stability issues.

References

Troubleshooting low yield in enzymatic dipeptide ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in enzymatic dipeptide ligation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in enzymatic dipeptide ligation?

Low yield in enzymatic dipeptide ligation can stem from several factors, broadly categorized as enzyme-related, substrate-related, or reaction condition-related issues. Common problems include suboptimal enzyme activity, poor substrate solubility, incorrect substrate concentrations, non-ideal reaction pH or temperature, and the presence of inhibitors or impurities.[1][2]

Q2: Which enzyme should I choose for my dipeptide ligation?

The choice of enzyme is critical and depends on the specific peptide sequences and desired reaction conditions. The most commonly used enzymes are Sortase A, subtilisin-derived variants like Peptiligase, and Butelase-1. Each has distinct advantages and disadvantages in terms of efficiency, substrate specificity, and reaction conditions.[3][4][5][6]

Q3: How can I improve the solubility of my peptide substrates?

Poor solubility of peptide substrates is a frequent cause of low ligation yields.[7] Strategies to improve solubility include:

  • Addition of Organic Co-solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can enhance the solubility of hydrophobic peptides.[6][8]

  • Use of Chaotropic Agents: Guanidinium chloride or urea can be used to denature aggregated peptides, thereby increasing their solubility.

  • pH Adjustment: Modifying the pH of the reaction buffer can alter the charge of the peptides, potentially increasing their solubility.

  • Solubilizing Tags: Temporarily attaching a hydrophilic tag to a problematic peptide can significantly improve its solubility.[7]

Q4: What is the optimal ratio of acyl donor to acyl acceptor peptide?

The optimal substrate ratio is enzyme-dependent. For enzymes with reversible kinetics like Sortase A, a large excess of one substrate is often required to drive the reaction towards product formation.[9] In contrast, enzymes like Peptiligase can achieve high yields with near-equimolar concentrations of the two peptide fragments.[6]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yield and provides actionable solutions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the storage conditions and age of the enzyme. Repeated freeze-thaw cycles can lead to a loss of activity.[1] - Test the enzyme activity with a known positive control reaction.
Incorrect Reaction Buffer Composition - Ensure the buffer pH is within the optimal range for the chosen enzyme (see Table 2).[2][4] - For enzymes like Sortase A that require cofactors, confirm the presence of the correct concentration of CaCl2.[10]
Suboptimal Temperature - Incubate the reaction at the optimal temperature for the specific enzyme (see Table 2). Deviations can significantly reduce enzyme activity.[2]
Substrate Issues - Confirm the identity and purity of your peptide substrates via mass spectrometry and HPLC. Impurities can inhibit the reaction.[1] - Ensure accurate quantification of substrate concentrations.
Product Hydrolysis - For reversible enzymes like Sortase A, consider using engineered variants or strategies that minimize the reverse reaction.[11] - Optimize reaction time to isolate the product before significant hydrolysis occurs.
Problem 2: Peptide Aggregation or Precipitation
Possible Cause Troubleshooting Step
Hydrophobic Peptide Sequence - Add organic co-solvents such as DMSO or DMF to the reaction buffer. Start with a low concentration (e.g., 5-10%) and optimize as needed (see Table 3).[8][12] - Include chaotropic agents like 6 M guanidinium chloride or 2 M urea in the ligation buffer.[6]
Isoelectric Point Close to Reaction pH - Adjust the reaction pH to be at least one unit away from the isoelectric point (pI) of the peptides to increase their net charge and solubility.[13]
High Peptide Concentration - Decrease the concentration of the peptide substrates. While this may slow down the reaction rate, it can prevent aggregation.[12]
Problem 3: Incomplete Reaction and Presence of Starting Material
Possible Cause Troubleshooting Step
Insufficient Reaction Time - Extend the incubation time. Monitor the reaction progress at different time points using HPLC to determine the optimal duration.
Suboptimal Enzyme Concentration - Increase the enzyme concentration. The optimal enzyme-to-substrate ratio should be determined empirically for each new system.
Product Inhibition - If the product of the ligation reaction inhibits the enzyme, consider strategies to remove the product as it is formed, such as continuous flow reactors.
Equilibrium Limitation (for reversible enzymes) - For enzymes like Sortase A, increase the concentration of one of the substrates (typically the smaller, more accessible peptide) to shift the equilibrium towards product formation.[9]

Data Presentation

Table 1: Comparison of Common Enzymatic Ligation Systems
EnzymeRecognition MotifTypical YieldKey AdvantagesKey Disadvantages
Sortase A LPXTG (on acyl donor) and (G)n (on acyl acceptor)Moderate to HighCommercially available, robust.Reaction is reversible, requires a stoichiometric excess of one substrate, leaves a sequence "scar".[5][6]
Peptiligase (Omniligase-1) Broad substrate specificityVery High (>90%)High catalytic efficiency, irreversible reaction, traceless ligation.[6][14]Requires a C-terminal ester on the acyl donor.[4]
Butelase-1 Asx-His-Val (on acyl donor)Very High (>95%)Extremely fast and efficient, traceless ligation.[3][15]Not readily available through recombinant expression, requires isolation from plants.[16]
Table 2: Recommended Reaction Conditions for Common Ligases
EnzymeOptimal pHOptimal Temperature (°C)Required Cofactors
Sortase A (S. aureus) 7.5 - 8.525 - 37Ca2+[10][17]
Peptiligase 8.0 - 8.5Room TemperatureNone
Butelase-1 5.5 - 7.037None
Table 3: Effect of DMSO on Enzymatic Ligation Yield
DMSO Concentration (%)Relative Yield (%)Observations
0100Baseline for soluble peptides.
5~100Often improves solubility of moderately hydrophobic peptides without significantly inhibiting the enzyme.
1090-100Can be beneficial for highly hydrophobic peptides, but may start to inhibit some enzymes.[8]
2070-90May be necessary for very challenging peptides, but significant enzyme inhibition is possible.[2]
>30<70Generally not recommended due to significant enzyme denaturation and inhibition.[18]

Note: The optimal DMSO concentration is highly dependent on the specific enzyme and peptide substrates and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Sortase A-Mediated Dipeptide Ligation
  • Reaction Setup:

    • Prepare a 10x Sortase buffer: 500 mM Tris-HCl, pH 7.5, 1.5 M NaCl, 100 mM CaCl2.[10]

    • In a microcentrifuge tube, combine the following components to the desired final volume:

      • Acyl donor peptide (with LPXTG motif): 1 mM final concentration.

      • Acyl acceptor peptide (with N-terminal Glycine): 5-10 mM final concentration.

      • Sortase A enzyme: 10-50 µM final concentration.

      • 1x Sortase buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may vary and should be determined by time-course analysis.[10]

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA) or by heating the sample.

  • Analysis:

    • Analyze the reaction mixture by RP-HPLC to determine the yield of the ligated dipeptide.

Protocol 2: General Procedure for Peptiligase-Mediated Dipeptide Ligation
  • Reaction Setup:

    • Prepare a 1x ligation buffer: 50 mM Phosphate buffer, pH 8.0.

    • In a microcentrifuge tube, combine the following:

      • Acyl donor peptide (with C-terminal ester): 1 mM final concentration.

      • Acyl acceptor peptide: 1.1-1.5 mM final concentration.[19]

      • Peptiligase enzyme: 1-5 µM final concentration.

      • 1x Ligation buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.

  • Reaction Quenching:

    • Terminate the reaction by adding 0.1% TFA.

  • Analysis:

    • Monitor the formation of the dipeptide product by RP-HPLC analysis.

Protocol 3: RP-HPLC Analysis of Ligation Products
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient:

    • A typical starting gradient is 5-95% Solvent B over 30 minutes. This can be optimized to achieve better separation of the product from the starting materials and byproducts.

  • Detection:

    • Monitor the elution profile at 214 nm and 280 nm.

  • Quantification:

    • Calculate the yield by integrating the peak area of the product and comparing it to the initial peak area of the limiting substrate.

Visualizations

Troubleshooting_Workflow Start Low Ligation Yield CheckEnzyme Enzyme Activity Check Start->CheckEnzyme CheckSubstrates Substrate Quality & Concentration Start->CheckSubstrates CheckConditions Reaction Conditions Optimization Start->CheckConditions EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK EnzymeOK->CheckSubstrates Yes ReplaceEnzyme Replace Enzyme / Use Fresh Stock EnzymeOK->ReplaceEnzyme No SubstratesOK->CheckConditions Yes PurifySubstrates Purify / Re-quantify Substrates SubstratesOK->PurifySubstrates No OptimizeParameters Adjust pH, Temp, Co-solvents ConditionsOK->OptimizeParameters No AggregationCheck Check for Aggregation ConditionsOK->AggregationCheck Yes ReplaceEnzyme->CheckEnzyme PurifySubstrates->CheckSubstrates OptimizeParameters->CheckConditions AggregationPresent Aggregation? AggregationCheck->AggregationPresent AddSolubilizers Add Co-solvents / Chaotropes AggregationPresent->AddSolubilizers Yes Success High Yield Achieved AggregationPresent->Success No AddSolubilizers->CheckConditions Ligation_Pathway cluster_0 Acyl Donor Peptide cluster_1 Acyl Acceptor Peptide Peptide1 Peptide-COOH / Peptide-Ester Intermediate Acyl-Enzyme Intermediate Peptide1->Intermediate Acylation Peptide2 H2N-Peptide Dipeptide Dipeptide Product Peptide2->Dipeptide Enzyme Peptide Ligase (e.g., Sortase, Peptiligase) Enzyme->Intermediate Intermediate->Dipeptide Aminolysis Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis H2O

References

Enhancing solubility of D-Phenylalanyl-D-alanine for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Phenylalanyl-D-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the solubility of this compound for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a dipeptide. While specific quantitative solubility data is not extensively published, its solubility can be inferred from its constituent amino acids, D-Phenylalanine and D-alanine. The presence of the phenyl group from D-Phenylalanine introduces significant hydrophobicity, which can make it challenging to dissolve in purely aqueous solutions.[1] Its solubility is expected to be pH-dependent due to the ionizable amino and carboxyl groups.[1]

Q2: I am having trouble dissolving this compound in water. What should I try first?

If you are encountering solubility issues in water, we recommend the following stepwise approach:

  • Sonication: Use a bath sonicator to gently agitate the solution. This can help break up aggregates and increase the surface area for dissolution.

  • Gentle Heating: Warm the solution to 37-40°C. Modest heat can increase the kinetic energy and improve solubility. Avoid excessive heat, which could degrade the peptide.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Try adjusting the pH of the solution. Adding a small amount of dilute acid (e.g., 0.1 M HCl) to protonate the carboxyl group or dilute base (e.g., 0.1 M NaOH or ammonium hydroxide) to deprotonate the amino group can significantly improve solubility.[2]

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, using a minimal amount of an organic co-solvent can be very effective.

  • First, attempt to dissolve the peptide in a small volume of a water-miscible organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN).

  • Once dissolved, slowly add your aqueous assay buffer to the peptide concentrate with vortexing until the desired final concentration is reached.

  • Important: Always verify the compatibility of the chosen organic solvent with your specific assay, as it can interfere with enzymatic reactions or cellular components.

Q4: My this compound precipitates when I add it to my assay buffer. What causes this and how can I fix it?

Precipitation upon addition to a buffer is a common issue, often caused by a "salting-out" effect or a pH shift that brings the peptide to its isoelectric point.

  • Cause: High salt concentrations in the buffer can reduce the amount of available water molecules to hydrate the peptide, causing it to precipitate. The buffer's pH might also be close to the peptide's pI.

  • Solution:

    • Prepare a more concentrated stock solution of the peptide in a suitable solvent (as described in Q3).

    • Add the concentrated stock to the assay buffer in small aliquots while vortexing. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

    • Consider lowering the salt concentration of your assay buffer, if the experimental design permits.

    • Ensure the final pH of the solution is sufficiently far from the peptide's pI.

Q5: How should I store this compound solutions to prevent degradation and precipitation?

For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[3] Before use, thaw the aliquot completely and centrifuge it briefly to pellet any minor precipitates that may have formed.

Solubility Data Summary

While specific quantitative data for the dipeptide this compound is limited, the following table summarizes the solubility of its constituent amino acid, D-Phenylalanine, which provides a useful reference.

CompoundSolventTemperature (°C)Solubility (mg/L)Citation
D-PhenylalanineWater1628,200[4]
L-PhenylalanineWater2526,400[5]
DL-PhenylalanineWater2514,110[5]
DL-PhenylalanineEthanol-Slightly Soluble[2]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

  • Initial Screening:

    • Weigh out small, equal amounts (e.g., 1 mg) of this compound into several microcentrifuge tubes.

    • To each tube, add 100 µL of a different solvent. Start with ultrapure water, then common assay buffers (e.g., PBS, Tris), and finally organic solvents (e.g., DMSO, DMF, ethanol).

  • Mechanical Agitation:

    • Vortex each tube vigorously for 30 seconds.

    • If not dissolved, place the tubes in a bath sonicator for 5-10 minutes.

  • pH Modification (for aqueous solvents):

    • If the peptide remains insoluble in an aqueous buffer, prepare two new samples in that buffer.

    • To one, add 1 M HCl dropwise to lower the pH to ~3.

    • To the other, add 1 M NaOH dropwise to raise the pH to ~10.

    • Vortex and observe for dissolution.

  • Observation and Selection:

    • Visually inspect each tube for complete dissolution.

    • Select the solvent system that dissolves the peptide at the highest concentration with the least manipulation and is compatible with the downstream assay.

Protocol 2: Preparation of a Stock Solution for Assays

This protocol provides a reliable method for preparing a peptide stock solution.

  • Pre-calculation: Determine the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mM). It is recommended to start with a higher concentration than the final working concentration.

  • Initial Dissolution: Weigh the required amount of this compound and place it in a sterile tube. Add the chosen primary solvent (e.g., DMSO) to dissolve the peptide completely. Use vortexing or sonication if necessary.

  • Dilution into Aqueous Buffer:

    • Slowly add the aqueous assay buffer to the dissolved peptide concentrate.

    • It is critical to add the buffer to the peptide solution, not the other way around.

    • Vortex continuously during the addition to ensure rapid mixing and prevent precipitation.

  • Final Steps:

    • Once the final volume and concentration are reached, sterile-filter the solution if necessary for cell-based assays.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visualized Workflows

Solubility_Testing_Workflow cluster_0 cluster_1 start Start: Weigh Peptide add_water Add Aqueous Solvent (e.g., Water, PBS) start->add_water vortex Vortex / Sonicate add_water->vortex dissolved1 Completely Dissolved? vortex->dissolved1 success End: Solution Ready dissolved1->success Yes fail Insoluble dissolved1->fail No adjust_ph Adjust pH (Acidic or Basic) fail->adjust_ph dissolved2 Completely Dissolved? adjust_ph->dissolved2 dissolved2->success Yes add_organic Use Organic Solvent (e.g., DMSO, DMF) dissolved2->add_organic No dissolved3 Completely Dissolved? add_organic->dissolved3 dissolved3->success Yes dissolved3->fail No

Caption: A workflow for systematic solubility testing of this compound.

Troubleshooting_Workflow start Issue: Peptide Precipitates in Assay Buffer check_stock Is the stock solution clear? start->check_stock stock_issue Stock is cloudy/ has precipitate check_stock->stock_issue No mixing_issue Stock is clear, precipitation occurs on mixing check_stock->mixing_issue Yes re_dissolve Re-dissolve stock: 1. Gentle Warming 2. Sonication 3. Add more organic solvent stock_issue->re_dissolve buffer_issue Precipitation persists re_dissolve->buffer_issue success End: Soluble in Assay re_dissolve->success change_mixing Modify Mixing Protocol: 1. Add stock to buffer (not reverse) 2. Add stock slowly while vortexing mixing_issue->change_mixing change_mixing->buffer_issue change_mixing->success modify_buffer Modify Assay Buffer: 1. Lower salt concentration 2. Adjust buffer pH away from pI buffer_issue->modify_buffer modify_buffer->success

Caption: A logical workflow for troubleshooting peptide precipitation in assay buffers.

References

Technical Support Center: Purification of Synthetic Dipeptide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic dipeptide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic dipeptide isomers?

A1: The purification of synthetic dipeptide isomers is frequently challenging due to their inherent similarities. Isomers possess the same mass, making them indistinguishable by mass spectrometry alone, and often have very similar physicochemical properties.[1][2] Key challenges include:

  • Poor Chromatographic Resolution: Diastereomers and enantiomers can have very similar retention times in standard reversed-phase high-performance liquid chromatography (RP-HPLC), leading to co-elution and incomplete separation.[3][4]

  • Structural Similarity: Sequence isomers (e.g., Ala-Asn vs. Asn-Ala) and diastereomers (e.g., L-Ala-L-Val vs. L-Ala-D-Val) exhibit subtle differences in their three-dimensional structures, which complicates separation.[5]

  • Peptide Aggregation: Hydrophobic peptides can aggregate, leading to poor solubility, low recovery, and peak broadening during chromatography, which further hinders purification.[6]

  • Presence of Synthesis-Related Impurities: Crude peptide mixtures contain various impurities like deletion sequences or peptides with incomplete side-chain deprotection, which can co-elute with the target isomers.[7][8]

  • Protecting Groups: The presence of protecting groups on side chains can significantly alter the hydrophobicity and solubility of the peptide, making purification by standard reversed-phase methods difficult.[9]

Q2: What is the most common technique for separating dipeptide diastereomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for separating peptide diastereomers.[2][3] The subtle differences in hydrophobicity and secondary structure caused by the presence of a D-amino acid in an L-amino acid sequence are often sufficient to allow for separation on conventional achiral stationary phases.[3] Ultra-performance liquid chromatography (UPLC) offers even higher resolving power and can separate the large majority of peptide isomers.[5][10]

Q3: When is it necessary to use chiral chromatography?

A3: Chiral chromatography is essential for the separation of enantiomers (mirror-image isomers, e.g., L-Ala-L-Val and D-Ala-D-Val). It is also highly effective for separating diastereomers, often providing better resolution than conventional RP-HPLC.[11][12] Chiral stationary phases (CSPs) create a chiral environment that interacts differently with each stereoisomer, leading to differential retention and separation.[13][14] Examples of CSPs used for dipeptide separation include those based on cinchona alkaloids (zwitterionic phases) and crown ethers.[11][14]

Q4: Can I use ion-exchange or size-exclusion chromatography to separate dipeptide isomers?

A4: It is generally not recommended to use these methods for dipeptide isomer separation.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. Since isomers have the same molecular weight, SEC cannot resolve them.[15]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on net charge. While sequence isomers might have slightly different isoelectric points (pI), the difference is often too small for effective separation, making it a difficult approach.[15]

Q5: How do protecting groups affect purification?

A5: Protecting groups used during synthesis significantly increase the hydrophobicity of a peptide.[9] This can cause solubility issues in the aqueous mobile phases typically used for RP-HPLC.[9] For fully protected peptides, normal-phase chromatography may be a more suitable purification strategy.[9] It is crucial to consider the influence of these groups when developing a purification method.[9]

Troubleshooting Guides

Problem 1: Poor or No Resolution in RP-HPLC

If you are experiencing poor separation of your dipeptide isomers using RP-HPLC, consult the following decision tree and experimental protocols.

G start Poor Resolution in RP-HPLC q1 Are you separating enantiomers or diastereomers? start->q1 enantiomers Separating Enantiomers q1->enantiomers Enantiomers diastereomers Separating Diastereomers q1->diastereomers Diastereomers use_chiral Switch to Chiral Chromatography. (e.g., ZWIX(+), Crown Ether CSP) enantiomers->use_chiral q2 Is peptide aggregation suspected? diastereomers->q2 optimize_rp Optimize RP-HPLC Conditions aggregation Yes q2->aggregation Yes no_aggregation No q2->no_aggregation No modify_mp Modify Mobile Phase: - Add organic modifiers (e.g., isopropanol) - Use chaotropic agents - Adjust pH aggregation->modify_mp optimize_gradient Optimize Gradient & Flow Rate: - Use a shallower gradient - Decrease flow rate no_aggregation->optimize_gradient change_column Change Stationary Phase: - Test different column chemistries (C8, C18, Phenyl) - Consider a different particle size or pore size optimize_gradient->change_column

Caption: Troubleshooting workflow for poor HPLC resolution.

Problem 2: Peptide Aggregation During Synthesis and Purification

Peptide aggregation can cause low yields, poor purity, and difficult purification.[6] This is common for peptides with stretches of hydrophobic amino acids.[6]

Symptoms:

  • Resin shrinking during solid-phase peptide synthesis (SPPS).

  • Broad, tailing peaks or low recovery in HPLC.

  • Insolubility of the crude peptide in standard solvents.[16]

Solutions:

  • Use Secondary Amino Acid Surrogates: Incorporating pseudoproline dipeptides or Dmb-dipeptides into your sequence during synthesis can disrupt the formation of secondary structures that lead to aggregation.[6]

  • Modify Mobile Phase: For purification, adding organic solvents like isopropanol or using chaotropic agents can help solubilize aggregated sequences.

  • Backbone Protection: Using backbone-protected amino acids (e.g., with Ac-Hmb groups) can significantly improve the solubility of the peptide, facilitating easier HPLC purification.[6]

Experimental Protocols & Data

Protocol 1: General RP-HPLC for Diastereomer Separation

This protocol is a starting point for separating dipeptide diastereomers based on conventional RP-HPLC methods.[3]

  • Column Selection: Start with a C18 stationary phase column with a particle size of 3-5 µm and a pore size of 100-300 Å.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in ultrapure water.[10][17]

    • Solvent B: 0.1% TFA or 0.1% FA in acetonitrile (ACN).[10][17]

  • Gradient Elution: Perform a linear gradient elution. A typical starting point is 5% to 60% Solvent B over 30-60 minutes. The gradient should be shallow to maximize the resolution of closely eluting peaks.[10]

  • Flow Rate: Use a flow rate between 0.5 and 1.0 mL/min for analytical scale.

  • Temperature Control: Maintain a constant column temperature (e.g., 25°C or 35°C) to ensure retention time stability, as peptide retention is sensitive to temperature fluctuations.[4][17]

  • Detection: Use UV detection at 214 nm or 220 nm.[17] Mass spectrometry (MS) can be coupled to the HPLC for mass identification.[13]

Protocol 2: Chiral HPLC for Enantiomer/Diastereomer Separation

This protocol is for separating enantiomers or for achieving enhanced resolution of diastereomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Zwitterionic cinchona-derived columns (e.g., CHIRALPAK® ZWIX) are effective for resolving underivatized amino acids and dipeptides.[11]

  • Mobile Phase Preparation: The mobile phase for zwitterionic CSPs is typically a polar organic solvent like methanol, often with a small percentage of water and acidic/basic additives.[11]

    • Example Mobile Phase: Methanol/Water (98:2 v/v) with 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).[11]

  • Isocratic or Gradient Elution: Depending on the sample, either isocratic or gradient elution may be used.

  • Flow Rate: A typical flow rate is 0.5 mL/min.[11]

  • Temperature Control: Maintain a controlled temperature, for example, 10°C or 25°C, as this can significantly affect chiral recognition.[11]

  • Detection: Evaporative Light Scattering Detector (ELSD) or MS are suitable, especially when mobile phase additives are not UV-transparent.[11]

Data Summary: Chromatographic Conditions

The following tables summarize typical conditions for different chromatographic approaches to dipeptide isomer separation.

Table 1: RP-HPLC Conditions for Diastereomer Separation

ParameterConditionRationale / Reference
Stationary Phase C18, C8, or Phenyl-HexylProvides hydrophobic interaction for separation. C18 is the most common starting point.[3][18]
Mobile Phase A 0.1% TFA or FA in WaterAcidic modifier to protonate silanols and improve peak shape.[10]
Mobile Phase B 0.1% TFA or FA in AcetonitrileAcetonitrile is a common organic modifier for eluting peptides.[10]
Gradient Shallow linear gradient (e.g., 0.5-1% B/min)Maximizes resolution of closely eluting isomers.[10]
Temperature 25-40°C (controlled)Ensures reproducible retention times.[4][17]
Detection UV (214 nm), MS214 nm detects the peptide backbone; MS confirms mass.[13][17]

Table 2: Chiral HPLC Conditions for Stereoisomer Separation

ParameterConditionRationale / Reference
Stationary Phase Zwitterionic (e.g., Cinchona alkaloid based)Enables direct enantioselective/diastereoselective resolution.[11]
Mobile Phase Methanol/Water with acidic/basic additivesPolar organic mobile phase required for zwitterionic CSPs.[11]
Additives Formic Acid (FA), Diethylamine (DEA)Modulate ionization of the analyte and selector for optimal interaction.[11]
Flow Rate 0.5 mL/minA lower flow rate can improve resolution on chiral columns.[11]
Temperature 10-25°C (controlled)Chiral recognition is often highly temperature-dependent.[11]
Detection ELSD, MSCompatible with non-UV transparent mobile phases.[11]
Protocol 3: Purification via Crystallization

Crystallization can be a cost-effective and scalable alternative to chromatography for obtaining highly pure isomers, particularly for separating diastereomers.[3][]

  • Solvent Screening: Identify a suitable solvent or solvent mixture where the target diastereomer has significantly lower solubility than the other isomer(s). In-silico modeling can help predict suitable solvent systems.[20]

  • Formation of Diastereomeric Salts: For enantiomers, react the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by crystallization.[]

  • Induce Crystallization:

    • Create a supersaturated solution of the dipeptide mixture.

    • Induce crystallization by adding seed crystals of the desired pure isomer (preferential crystallization).[][21]

    • Slowly cool the solution or allow the solvent to evaporate slowly to promote the growth of high-quality crystals.

  • Isolation and Analysis: Isolate the crystals by filtration. Wash with a cold solvent to remove impurities. Analyze the purity of the crystals using HPLC and other analytical techniques.

Purification Workflow and Logic

The following diagrams illustrate the general purification workflow and the relationship between isomer types and separation strategies.

G start Crude Synthetic Dipeptide Mixture assess Initial Assessment (LC-MS) start->assess decision Select Primary Purification Strategy assess->decision rp_hplc Reversed-Phase HPLC (Diastereomers, Sequence Isomers) decision->rp_hplc Diastereomers/ Sequence Isomers chiral_hplc Chiral HPLC (Enantiomers, Diastereomers) decision->chiral_hplc Enantiomers crystallization Crystallization (Diastereomers) decision->crystallization Scalable Diastereomer Separation fractions Collect Fractions rp_hplc->fractions chiral_hplc->fractions analysis Purity Analysis (Analytical HPLC, MS) crystallization->analysis fractions->analysis product Isolated Pure Isomer(s) analysis->product

Caption: General experimental workflow for dipeptide isomer purification.

G center Types of Dipeptide Isomers diastereomers Diastereomers (e.g., L-Ala-L-Val vs L-Ala-D-Val) center->diastereomers enantiomers Enantiomers (e.g., L-Ala-L-Val vs D-Ala-D-Val) center->enantiomers sequence Sequence Isomers (e.g., Ala-Asn vs Asn-Ala) center->sequence rp_hplc Reversed-Phase HPLC diastereomers->rp_hplc Most Common chiral_hplc Chiral HPLC diastereomers->chiral_hplc High Resolution crystallization Crystallization diastereomers->crystallization Scalable enantiomers->chiral_hplc Required Method sequence->rp_hplc ion_exchange Ion-Exchange HPLC sequence->ion_exchange If pI differs

References

Technical Support Center: Optimizing Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide purity and yield?

Low purity and yield in SPPS can stem from several factors throughout the synthesis process. The primary culprits are incomplete coupling reactions and peptide aggregation on the resin.[1][2] Incomplete coupling leads to deletion sequences, which are peptides missing one or more amino acids. Aggregation, driven by intermolecular hydrogen bonding, can make the N-terminus of the growing peptide chain inaccessible for subsequent reactions.[1][3] Other significant contributors include side reactions such as aspartimide formation, racemization (loss of stereochemical integrity), and oxidation of sensitive residues.[4][5][6] Finally, issues during the final cleavage and purification steps, such as incomplete removal of protecting groups or peptide degradation, can also severely impact the final yield and purity.[5]

Q2: How can I identify and troubleshoot peptide aggregation during synthesis?

Peptide aggregation is a common challenge, especially with hydrophobic sequences.[1] Key indicators of on-resin aggregation include a noticeable shrinking of the resin bed volume, slow or incomplete coupling and deprotection reactions (indicated by a positive Kaiser test after sufficient reaction time), and poor resin swelling in synthesis solvents.[1]

To troubleshoot aggregation, several strategies can be employed:

  • Solvent Exchange: Switching from the standard solvent N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt hydrogen bonds causing aggregation.[7][8]

  • Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., up to 55°C) can disrupt secondary structures and improve reaction kinetics.[8]

  • Disruptive Additives: In severe cases, washing the resin with a "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate) can be effective.[8]

  • Specialized Reagents: Incorporating pseudoproline dipeptides or using backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can effectively disrupt aggregation-prone sequences.[3][9]

Q3: What are common side reactions in Fmoc-SPPS and how can they be minimized?

During Fmoc-SPPS, several side reactions can occur, leading to impurities. Understanding and mitigating these is crucial for obtaining a high-purity product.

Side ReactionDescription & Common CauseMitigation Strategies
Aspartimide Formation Cyclization of aspartic acid (Asp) residues, especially at Asp-Gly or Asp-Ser sequences, is promoted by prolonged exposure to the basic conditions of Fmoc deprotection.[7][9]- Add 0.1 M 1-Hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.- Use a weaker base like piperazine for deprotection.[9]- Use sterically hindered protecting groups for the Asp side chain.[7]
Racemization Loss of chirality at the α-carbon, particularly for Cysteine (Cys) and Histidine (His), can occur during the amino acid activation step.[4][6]- Use coupling additives like HOBt or Oxyma Pure to suppress racemization.[6]- Avoid prolonged pre-activation times.[7]- For sensitive residues, use base-free coupling conditions (e.g., DIC/Oxyma).[10]
Oxidation Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation during the final acid cleavage step.[6][7]- Add reducing scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to the cleavage cocktail.[7]

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • A strong positive result (dark blue beads) from a qualitative monitoring test (e.g., Kaiser or ninhydrin test) after the coupling step.[7][11]

  • Presence of major deletion sequences in the final mass spectrometry analysis.[12]

Logical Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) q1 Is the peptide sequence known to be difficult (hydrophobic, β-sheet forming)? start->q1 sol1 Perform a 'Double Coupling': Re-couple with fresh activated amino acid and coupling reagents. q1->sol1 Yes sol5 Check reagent quality: - Use fresh, high-purity solvents (DMF). - Verify activity of coupling reagents. q1->sol5 No sol2 Switch to a more potent coupling reagent (e.g., HATU, COMU). sol1->sol2 sol3 Increase coupling temperature (e.g., 50°C) or use microwave-assisted synthesis. sol2->sol3 sol4 Perform a 'Capping' step with acetic anhydride to terminate unreacted chains. sol3->sol4 end_node Proceed to Deprotection sol4->end_node sol5->sol4

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Low Yield After Cleavage and Precipitation

Symptoms:

  • Very little or no solid peptide is recovered after precipitation with cold diethyl ether.

  • The crude peptide is sticky or oily and difficult to handle.

Root Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Cleavage Some protecting groups (e.g., Arg(Pbf)) or linkers require extended cleavage times. Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-test.
Peptide Solubility The crude peptide may be soluble in the precipitation solvent (diethyl ether). Try precipitating into a different solvent, such as tert-butyl methyl ether, or a mixture containing hexane.
Scavenger Issues Highly reactive cations generated during cleavage can re-attach to the peptide if not properly scavenged. Ensure the correct scavengers are used for your sequence (e.g., TIS for Trp, EDT for Cys).[7]
Poor Synthesis Efficiency If coupling efficiency was low throughout the synthesis, the final amount of full-length product will be minimal. Review synthesis monitoring data. Even a 99% yield at each step can result in only a 24% overall yield for a 70-mer peptide.[12]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single cycle of amino acid addition using HBTU as the coupling reagent.

  • Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[13]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and mix for 1-2 minutes.

    • Immediately add the activation solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.[11][13]

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates a complete reaction.[11]

    • If the test is positive, continue agitation or perform a double coupling (repeat step 2).

    • Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to prepare for the next cycle.[8]

Protocol 2: Capping of Unreacted Amino Groups

Capping is used to terminate unreacted peptide chains to prevent the formation of deletion impurities.[12]

  • Preparation: After an incomplete coupling step (confirmed by a positive Kaiser test), wash the peptide-resin with DMF.

  • Capping Reaction:

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 v/v/v ratio).[7]

    • Add the capping solution to the resin and agitate for 30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.[7]

Protocol 3: Standard Peptide Cleavage from Resin

This protocol uses a standard TFA "cocktail" to cleave the peptide from the resin and remove side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a vacuum for 1-2 hours.

  • Cleavage:

    • Prepare a cleavage cocktail. For a standard peptide, Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) is robust.

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation & Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the TFA solution to approximately one-third of its original volume.

    • Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[7]

    • Dry the crude peptide pellet under vacuum.

Data & Reagents

Table 1: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like synthesis speed, cost, and the difficulty of the sequence.[12]

ReagentAcronymClassKey AdvantagesCommon Use Case
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP Phosphonium SaltHigh efficiency, good for sterically hindered amino acids.Difficult couplings, sequences prone to aggregation.[8]
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTU Uronium/Aminium SaltFast kinetics, reliable, and cost-effective.Routine automated and manual synthesis.[13]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATU Uronium/Aminium SaltHighly reactive, superior for difficult couplings, low racemization.[11]Synthesis of complex peptides, sterically hindered junctions.[10]
((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)COMU Uronium SaltHigh reactivity similar to HATU, non-explosive byproducts, good solubility.[11]High-throughput and microwave-assisted SPPS.[10]
N,N'-DiisopropylcarbodiimideDIC CarbodiimideCost-effective, soluble urea byproduct, useful for minimizing racemization with additives.Standard couplings, especially when base-free conditions are needed.[10]

graph G {
layout=circo;
node [shape=circle, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

SPPS [label="SPPS Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage &\nPurification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SPPS -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Deprotection [label=" Repeat n times "]; Wash2 -> Cleavage [style=dashed]; }

Caption: The general workflow of Solid-Phase Peptide Synthesis.

References

D-Phenylalanyl-D-alanine storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of the dipeptide D-Phenylalanyl-D-alanine, designed for researchers, scientists, and drug development professionals. As specific data for this dipeptide is limited, the following guidelines are based on general principles for synthetic peptides and the known properties of its constituent amino acids, D-Phenylalanine and D-Alanine.

Properties and Specifications

Quantitative data for this compound and its constituent amino acids are summarized below for easy reference.

Table 1: Calculated Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
IUPAC Name (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid

Table 2: Properties of Constituent Amino Acids

PropertyD-PhenylalanineD-Alanine
CAS Number 673-06-3[1]338-69-2
Molecular Formula C₉H₁₁NO₂[2]C₃H₇NO₂
Molecular Weight 165.19 g/mol [2][3]89.09 g/mol
Appearance White to off-white powder, needles, or prisms.[2][3]Solid
Melting Point 273 - 276 °C (decomposes)292 °C[4]
Solubility Soluble in water and dilute mineral acids and alkali solutions.[2][3] Slightly soluble in ethanol.[2]Water solubility: 165,000 mg/L at 25 °C.[4]
Storage Temperature -20°C for long-term storage.2-8°C, sealed in dry conditions.[5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the storage, handling, and experimental use of this compound.

Storage and Handling

Q1: How should I store lyophilized this compound upon receipt?

A: Lyophilized peptides are stable at room temperature for several weeks, but for long-term storage, they should be kept at -20°C or colder in a tightly sealed container, protected from light.[6][7] Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can significantly reduce their long-term stability.[7]

Q2: What is the correct procedure for opening and weighing the lyophilized peptide?

A: To minimize moisture absorption, it is crucial to allow the peptide container to equilibrate to room temperature before opening it.[6] This prevents condensation from forming on the cold peptide powder. After weighing out the desired amount, it is best practice to flush the container with a dry, inert gas like nitrogen before resealing to displace air and moisture.[6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A: As with any chemical powder, standard laboratory PPE should be worn. This includes safety glasses with side shields, a lab coat, and gloves. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder.

Q4: How should I store solutions of the peptide?

A: For maximum stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store these at -20°C or colder.[8] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[8] Solutions should generally not be stored at pH > 8, and if necessary, should be kept chilled.[8]

Solubilization and Experimental Use

Q5: How do I determine the best solvent for this compound?

A: There is no universal solvent for all peptides. A good starting point is sterile, distilled water. Based on its constituent amino acids, this compound is expected to be soluble in aqueous solutions. If solubility is an issue, a small amount of dilute acetic acid or ammonium hydroxide can be added to aid dissolution, depending on the peptide's isoelectric point. Always test solubility on a small portion of the peptide first.

Q6: I'm having trouble dissolving the peptide. What are the troubleshooting steps?

A: If the peptide does not readily dissolve, you can try the following methods:

  • Sonication: Brief periods of sonication can help break up aggregates and increase the rate of dissolution.

  • Gentle Warming: Warming the solution slightly can increase solubility, but avoid excessive heat which could degrade the peptide.

  • pH Adjustment: As mentioned above, adjusting the pH can help.

  • Organic Solvents: For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary. However, ensure these solvents are compatible with your downstream experiments.

Q7: My experimental results are inconsistent. Could the peptide be degraded?

A: Yes, peptide degradation is a possible cause of inconsistent results. Signs of degradation can include:

  • Difficulty in dissolving the peptide compared to previous batches.

  • Appearance of discoloration or aggregation in the lyophilized powder.

  • The presence of particulates in the solution after it should be fully dissolved. The most effective way to prevent degradation is to store the peptide in its lyophilized form at -20°C or colder and to avoid repeated freeze-thaw cycles of solutions.[8]

Q8: Are there any known chemical incompatibilities for this compound?

A: Peptides are generally incompatible with strong oxidizing agents, strong acids, and bases.[9] The peptide bond can be hydrolyzed under extreme pH conditions. Additionally, peptides containing certain amino acids can be sensitive to specific conditions; for example, those with Cysteine or Methionine can be unstable in DMSO.

Experimental Protocols

Protocol: Preparation of a Peptide Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 236.27 g/mol ).

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Remove the vial of lyophilized this compound from -20°C storage and allow it to sit at room temperature for at least 10-15 minutes before opening.

  • Calculation: Determine the mass of peptide needed. To make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 236.27 g/mol x 1000 mg/g = 2.36 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 2.36 mg) of the peptide powder into a sterile tube.

  • Reconstitution: Add the calculated volume of solvent (e.g., 1 mL of sterile water) to the tube containing the peptide.

  • Dissolving: Cap the tube tightly and vortex gently to dissolve the peptide. If the peptide does not dissolve completely, sonicate the solution for short bursts (10-20 seconds) in a water bath sonicator.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.

Visualizations

The following diagrams illustrate key workflows for handling and troubleshooting this compound.

G cluster_storage Lyophilized Peptide Storage cluster_solution Peptide Solution Handling receive Receive Peptide equilibrate Equilibrate vial to Room Temp receive->equilibrate open_weigh Open vial & weigh powder equilibrate->open_weigh reseal Reseal vial (flush with N2) open_weigh->reseal reconstitute Reconstitute in appropriate solvent open_weigh->reconstitute Prepare Solution store_powder Store at -20°C or colder reseal->store_powder aliquot Aliquot into single-use tubes reconstitute->aliquot store_solution Store aliquots at -20°C or colder aliquot->store_solution

Caption: Recommended workflow for storage and handling of peptides.

G start Start: Add sterile H2O to peptide is_dissolved1 Is peptide fully dissolved? start->is_dissolved1 sonicate Sonicate briefly is_dissolved1->sonicate No success Success: Peptide is dissolved is_dissolved1->success Yes is_dissolved2 Is peptide fully dissolved? sonicate->is_dissolved2 add_acid Try adding 10% Acetic Acid dropwise is_dissolved2->add_acid No is_dissolved2->success Yes is_dissolved3 Is peptide fully dissolved? add_acid->is_dissolved3 try_organic Try a stronger solvent (e.g., DMSO, DMF) (Check assay compatibility!) is_dissolved3->try_organic No is_dissolved3->success Yes try_organic->success fail Consult technical support try_organic->fail

References

Validation & Comparative

A Comparative Analysis of Vancomycin Binding: D-Alanyl-D-Alanine as the Archetype for Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct experimental comparison of vancomycin binding to D-Phenylalanyl-D-alanine (D-Phe-D-Ala) versus its canonical target, D-Alanyl-D-alanine (D-Ala-D-Ala). Extensive searches for quantitative binding data, such as association constants or thermodynamic parameters for the vancomycin-D-Phe-D-Ala interaction, did not yield any specific experimental studies. The overwhelming focus of existing research lies in understanding the high-affinity interaction with D-Ala-D-Ala, the structural basis of which is fundamental to vancomycin's antibacterial activity, and the mechanisms of resistance conferred by alterations to this dipeptide terminus.

This guide, therefore, provides a detailed comparison of vancomycin's binding to its primary target, D-Ala-D-Ala, with well-characterized resistance-conferring analogues, namely D-Alanyl-D-lactate (D-Ala-D-Lac) and D-Alanyl-D-serine (D-Ala-D-Ser). This analysis, supported by experimental data from various studies, offers valuable insights into the stringent structural requirements for vancomycin's molecular recognition and the subtle changes that can lead to profound antibiotic resistance.

Quantitative Comparison of Vancomycin Binding Affinities

The binding of vancomycin to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors is a critical step in its mechanism of action, effectively halting bacterial cell wall synthesis.[1] Alterations to this dipeptide sequence, as seen in vancomycin-resistant organisms, dramatically reduce binding affinity. The following table summarizes the quantitative data on the association constants (Ka) for vancomycin with N-acetylated forms of these dipeptides, which are commonly used as model ligands in binding studies.

LigandAssociation Constant (Ka) in M-1Fold Change Relative to Ac-D-Ala-D-AlaReference
N-acetyl-D-Alanyl-D-alanine (Ac-D-Ala-D-Ala)3.6 x 1041 (Reference)Billot-Klein et al., 1994
N-acetyl-D-Alanyl-D-serine (Ac-D-Ala-D-Ser)0.52 x 104~7-fold decreaseBillot-Klein et al., 1994
N-acetyl-L-lysyl-D-alanyl-D-lactateNot directly measured in the same study, but resistance mechanisms involving the D-Ala-D-Lac substitution are known to reduce vancomycin binding affinity by approximately 1000-fold.~1000-fold decreaseWalsh et al., 1996; Bugg et al., 1991

The Structural Basis of Differential Binding

The profound difference in binding affinities can be attributed to the specific molecular interactions between vancomycin and its target dipeptides.

Vancomycin and D-Ala-D-Ala: A High-Affinity Interaction

The binding of vancomycin to D-Ala-D-Ala is characterized by the formation of a network of five crucial hydrogen bonds. This interaction creates a stable complex that sequesters the peptidoglycan precursors, preventing their incorporation into the growing cell wall.

cluster_vancomycin Vancomycin Binding Pocket cluster_peptide D-Ala-D-Ala Terminus V1 Backbone NH V2 Backbone CO V3 Backbone NH V4 Backbone CO V5 Backbone NH P1 Terminal COOH P1->V3 H-bond P1->V5 H-bond P2 D-Ala(2) NH P2->V2 H-bond P3 D-Ala(2) CO P3->V1 H-bond P4 D-Ala(1) NH P4->V4 H-bond P5 D-Ala(1) CO

Vancomycin-D-Ala-D-Ala Hydrogen Bonding Network
Vancomycin and D-Ala-D-Lac: A Drastic Loss of Affinity

In high-level vancomycin-resistant bacteria, the terminal D-alanine is replaced by a D-lactate. This substitution of an amide (-NH-) group with an ester (-O-) linkage results in the loss of a critical hydrogen bond and introduces electrostatic repulsion between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin's backbone.[2] This leads to a reported 1000-fold reduction in binding affinity.

cluster_vancomycin Vancomycin Binding Pocket cluster_peptide D-Ala-D-Lac Terminus V1 Backbone NH V2 Backbone CO V3 Backbone NH V4 Backbone CO V5 Backbone NH P1 Terminal COOH P1->V3 H-bond P1->V5 H-bond P2 D-Lac(2) O P2->V2 Electrostatic Repulsion P3 D-Lac(2) CO P3->V1 H-bond P4 D-Ala(1) NH P4->V4 H-bond P5 D-Ala(1) CO A Prepare solutions of vancomycin and peptide ligand B Measure UV-Vis spectrum of vancomycin alone A->B C Titrate vancomycin with increasing concentrations of the peptide ligand A->C D Record UV-Vis spectrum after each addition C->D E Monitor changes in absorbance at a specific wavelength D->E F Plot change in absorbance vs. ligand concentration E->F G Fit the data to a binding isotherm to calculate the association constant (Ka) F->G A Place vancomycin solution in the sample cell C Inject small aliquots of the ligand into the sample cell A->C B Load peptide ligand solution into the injection syringe B->C D Measure the heat released or absorbed after each injection C->D E Plot the heat change per injection against the molar ratio of ligand to vancomycin D->E F Fit the data to a binding model to determine Ka, ΔH, and ΔS E->F

References

Comparative Kinetic Analysis of D-Phenylalanyl-D-alanine as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic processing of D-Phenylalanyl-D-alanine compared to alternative dipeptide substrates.

This guide provides a comprehensive comparison of the kinetic parameters of enzymes acting on this compound (D-Phe-D-Ala) and other relevant dipeptide substrates. The data presented is essential for understanding enzyme specificity and can inform the design of novel therapeutic agents and diagnostic assays.

Executive Summary

D-amino acid-containing peptides play crucial roles in various biological processes, particularly in bacterial cell wall metabolism. Understanding the kinetics of enzymes that process these peptides is fundamental for the development of antimicrobials and other therapeutics. This guide focuses on the kinetic analysis of this compound as a substrate for key enzymes, presenting comparative data with alternative substrates to highlight enzymatic preferences and efficiencies. Detailed experimental protocols and a visual representation of the enzymatic reaction are provided to support further research and development in this area.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound and a comparative substrate, Nα,Nε-diacetyl-L-lysil-D-alanyl-D-alanine, by the DD-carboxypeptidase from Streptomyces R61.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundDD-carboxypeptidase (Streptomyces R61)Data not availableData not availableData not available
Nα,Nε-diacetyl-L-lysil-D-alanyl-D-alanineDD-carboxypeptidase (Streptomyces R61)0.252501,000,000

The vancomycin resistance protein VanA, a D-alanine:D-alanine ligase, has been shown to preferentially condense D-alanine with D-methionine or D-phenylalanine[1]. While specific kinetic constants for the formation of D-alanyl-D-phenylalanine were not detailed, this indicates that D-phenylalanine is a recognized substrate for this class of enzymes.

Experimental Protocols

Detailed methodologies for the kinetic analysis of dipeptide substrates are crucial for reproducible and accurate results. Below are protocols for enzymatic assays commonly used in such studies.

Fluorometric Assay for DD-Carboxypeptidase Activity[2]

This method is based on the quantification of released D-alanine, which reacts with o-phthaldialdehyde (OPA) to produce a fluorescent adduct.

Materials:

  • DD-carboxypeptidase from Streptomyces R61

  • Substrate: X-D-alanyl-D-alanine peptides (e.g., Nα,Nε-diacetyl-L-lysil-D-alanyl-D-alanine)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • o-phthaldialdehyde (OPA) reagent

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the substrate at various concentrations in the reaction buffer.

  • Initiate the reaction by adding a known concentration of the DD-carboxypeptidase.

  • Incubate the reaction at a constant temperature (e.g., 37°C).

  • At specific time intervals, stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Add the OPA reagent to the reaction mixture.

  • Measure the fluorescence of the D-alanine-OPA adduct using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the rate of fluorescence increase.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC)-Based Assay for Dipeptide Hydrolysis

HPLC is a versatile technique for separating and quantifying the substrate and product of an enzymatic reaction, allowing for direct measurement of reaction progress.[2][3][4]

Materials:

  • Enzyme (e.g., DD-carboxypeptidase, dipeptidase)

  • Substrate: this compound and other dipeptides

  • Reaction Buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

  • Quenching solution (e.g., trifluoroacetic acid, perchloric acid)

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Mobile phase appropriate for separating the dipeptide substrate and its hydrolysis products (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • UV detector

Procedure:

  • Set up reaction mixtures containing the substrate at various concentrations in the reaction buffer.

  • Start the reaction by adding the enzyme.

  • Incubate at a controlled temperature.

  • At different time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to remove precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Monitor the elution of the substrate and product using a UV detector (typically at 214 nm or 280 nm for aromatic residues).

  • Quantify the peak areas of the substrate and product to determine their concentrations.

  • Calculate the initial reaction rates from the decrease in substrate concentration or the increase in product concentration over time.

  • Determine Km and kcat by plotting the initial rates against substrate concentrations and fitting to the Michaelis-Menten equation.

Enzymatic Reaction Workflow

The following diagram illustrates the general workflow for the enzymatic hydrolysis of a dipeptide substrate like this compound.

Enzymatic_Reaction_Workflow Substrate This compound (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme DD-Carboxypeptidase (Enzyme) Enzyme->ES_Complex Product1 D-Phenylalanine (Product 1) ES_Complex->Product1 Catalysis (Hydrolysis) Product2 D-Alanine (Product 2) ES_Complex->Product2 Released_Enzyme Enzyme (Released) ES_Complex->Released_Enzyme Released_Enzyme->Enzyme Recycling

Caption: Enzymatic hydrolysis of this compound.

Conclusion

The kinetic analysis of this compound as an enzyme substrate is a critical area of research with significant implications for drug development, particularly in the field of antibiotics. While detailed comparative kinetic data for D-Phe-D-Ala across a range of enzymes is still emerging, the established protocols and the known affinity of enzymes like VanA ligase for D-phenylalanine-containing substrates provide a solid foundation for future investigations. The methodologies outlined in this guide are intended to facilitate standardized and reproducible kinetic studies, ultimately contributing to a deeper understanding of the enzymatic processing of D-amino acid peptides and the rational design of novel enzyme inhibitors.

References

A Comparative Structural Analysis of D-Phenylalanyl-D-alanine and D-Alanyl-D-alanine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of D-Phenylalanyl-D-alanine and D-Alanyl-D-alanine reveals critical differences in their molecular properties and biological recognition, with significant implications for antibiotic development and the study of bacterial resistance mechanisms. This guide provides a comprehensive comparison of these two dipeptides, presenting key structural data, their interactions with the antibiotic vancomycin, and detailed experimental protocols for further investigation.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between this compound (D-Phe-D-Ala) and D-Alanyl-D-alanine (D-Ala-D-Ala) lies in the N-terminal amino acid residue. D-Phe-D-Ala incorporates a bulky, hydrophobic benzyl side chain, whereas D-Ala-D-Ala possesses a simple methyl group. This seemingly minor substitution has a profound impact on the molecule's size, polarity, and conformational flexibility.

PropertyThis compoundD-Alanyl-D-alanine
Molecular Formula C₁₂H₁₆N₂O₃C₆H₁₂N₂O₃
Molecular Weight 236.27 g/mol 160.17 g/mol
Side Chain at Position 1 Benzyl group (-CH₂-C₆H₅)Methyl group (-CH₃)
Key Structural Feature Presence of an aromatic ringAliphatic side chain
Predicted Polarity Less polar due to the hydrophobic phenyl groupMore polar

Biological Significance: The Critical Role of D-Alanyl-D-alanine in Bacterial Cell Walls

D-Alanyl-D-alanine is a cornerstone in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. It serves as the terminal dipeptide of the pentapeptide precursor, which is cross-linked by transpeptidases to provide structural integrity to the cell wall. The glycopeptide antibiotic vancomycin exerts its bactericidal effect by specifically binding to the D-Ala-D-Ala terminus, thereby sterically hindering the transpeptidation and transglycosylation reactions essential for cell wall synthesis.

The emergence of vancomycin resistance is often linked to the replacement of the terminal D-alanine with D-lactate (D-Ala-D-Lac), a modification that significantly reduces the binding affinity of vancomycin.

Comparative Binding Affinity to Vancomycin

While extensive experimental data exists for the interaction between D-Ala-D-Ala and vancomycin, there is a notable lack of direct experimental studies on the binding of D-Phe-D-Ala to vancomycin in the public domain. However, based on the substrate specificity of the vancomycin binding pocket and related enzymes like D-Ala-D-Ala ligases, we can infer the likely interaction.

The binding of vancomycin to D-Ala-D-Ala is a highly specific interaction stabilized by a network of five hydrogen bonds. The binding pocket is sterically constrained. Studies on the substrate specificity of D-Ala:D-X ligases, which are involved in the synthesis of peptidoglycan precursors, have shown that these enzymes have a preference for smaller amino acids at the terminal position. For instance, while D-serine is sometimes accommodated, bulkier residues like D-aminobutyrate and D-threonine are not. This suggests that the large benzyl side chain of D-phenylalanine in D-Phe-D-Ala would likely cause significant steric hindrance, preventing it from fitting effectively into the vancomycin binding pocket.

Inference: The binding affinity of this compound to vancomycin is predicted to be significantly lower than that of D-Alanyl-D-alanine due to steric clashes between the bulky phenyl group and the antibiotic's binding cleft.

Experimental Protocol: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To quantify and compare the binding affinities of D-Phe-D-Ala and D-Ala-D-Ala to vancomycin.

Materials:

  • Vancomycin hydrochloride

  • This compound

  • D-Alanyl-D-alanine

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar)

  • Degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Micropipettes

  • Syringe for ITC

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of vancomycin in the degassed buffer. Determine the precise concentration using UV-Vis spectroscopy (A₂₈₀ nm, ε = 6,990 M⁻¹cm⁻¹).

    • Prepare stock solutions of D-Phe-D-Ala and D-Ala-D-Ala in the same degassed buffer. Accurately determine the concentrations.

    • For the experiment, prepare a solution of vancomycin at a concentration of approximately 10-20 µM in the ITC cell and solutions of the dipeptides at a concentration of 100-200 µM in the injection syringe. The exact concentrations may need to be optimized.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and the injection syringe with the experimental buffer.

    • Load the vancomycin solution into the sample cell and the dipeptide solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the dipeptide solution into the vancomycin solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting the dipeptide solution into the buffer alone under identical conditions.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • This will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Structural Difference and Biological Context

To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

G Structural Comparison of Dipeptides cluster_0 D-Alanyl-D-alanine cluster_1 This compound DAla1 D-Alanine +H3N-CH(CH3)- DAla2 D-Alanine -CO-NH-CH(CH3)-COO- DAla1->DAla2 Peptide Bond DPhe D-Phenylalanine +H3N-CH(CH2-Ph)- DAla3 D-Alanine -CO-NH-CH(CH3)-COO- DPhe->DAla3 Peptide Bond

Caption: Molecular structure comparison of D-Alanyl-D-alanine and this compound.

G Vancomycin Interaction with Peptidoglycan Precursors cluster_0 Normal Cell Wall Synthesis cluster_1 Inferred Interaction with D-Phe-D-Ala DAlaDAla D-Ala-D-Ala Terminus Vancomycin1 Vancomycin DAlaDAla->Vancomycin1 High Affinity Binding Inhibition Inhibition of Transpeptidation Vancomycin1->Inhibition DPheDAla D-Phe-D-Ala Terminus Vancomycin2 Vancomycin DPheDAla->Vancomycin2 Low Affinity Binding (Steric Hindrance) NoInhibition No Significant Inhibition Vancomycin2->NoInhibition

Caption: Inferred differential binding of vancomycin to D-Ala-D-Ala and D-Phe-D-Ala termini.

Conclusion

The structural disparity between this compound and D-Alanyl-D-alanine, specifically the presence of the bulky phenyl group in the former, is predicted to have a substantial impact on its biological activity, particularly its ability to interact with the vancomycin binding pocket. While D-Ala-D-Ala is the natural, high-affinity target of vancomycin, D-Phe-D-Ala is likely a poor ligand due to steric hindrance. For researchers in drug development, this comparison underscores the stringent structural requirements for vancomycin binding and provides a framework for designing novel peptide-based inhibitors or probes. The provided ITC protocol offers a robust method for experimentally validating these structural inferences and quantifying the binding thermodynamics of these and other synthetic dipeptides.

Comparative Analysis of Antibody Cross-Reactivity Against D-Alanyl-D-Alanine Peptide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of a hypothetical monoclonal antibody raised against the D-Alanyl-D-alanine (D-Ala-D-Ala) dipeptide, a critical component of bacterial cell wall peptidoglycan precursors. The analysis extends to its binding affinity for the D-Phenylalanyl-D-alanine (D-Phe-D-Ala) peptide and other related analogues. Understanding the specificity and cross-reactivity of such antibodies is paramount for the development of targeted therapeutics, diagnostics, and research tools.

The data presented in this guide is illustrative and hypothetical to demonstrate the principles and methodologies used to assess antibody cross-reactivity. The experimental protocols provided are based on established laboratory techniques.

Data Presentation

The binding kinetics and competitive inhibition of a hypothetical anti-D-Ala-D-Ala monoclonal antibody (mAb-D-Ala-D-Ala) were assessed against a panel of synthetic dipeptides. The following tables summarize the quantitative data obtained from Surface Plasmon Resonance (SPR) and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Surface Plasmon Resonance (SPR) Kinetic Analysis of mAb-D-Ala-D-Ala Binding to Peptide Analogues

Peptide AnalogueAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD) (M)
D-Alanyl-D-alanine (D-Ala-D-Ala) 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
This compound (D-Phe-D-Ala) 3.2 x 10⁴5.8 x 10⁻³1.8 x 10⁻⁷
D-Leucyl-D-alanine (D-Leu-D-Ala) 8.1 x 10⁴1.2 x 10⁻³1.5 x 10⁻⁸
D-Alanyl-L-alanine (D-Ala-L-Ala) 1.1 x 10³9.5 x 10⁻²8.6 x 10⁻⁵
L-Alanyl-L-alanine (L-Ala-L-Ala) No significant bindingNo significant bindingNo significant binding
D-Alanine (D-Ala) 2.5 x 10²1.2 x 10⁻¹4.8 x 10⁻⁴

Table 2: Competitive ELISA of mAb-D-Ala-D-Ala with Peptide Analogues

Peptide CompetitorIC₅₀ (M)
D-Alanyl-D-alanine (D-Ala-D-Ala) 2.5 x 10⁻⁹
This compound (D-Phe-D-Ala) 3.7 x 10⁻⁷
D-Leucyl-D-alanine (D-Leu-D-Ala) 2.8 x 10⁻⁸
D-Alanyl-L-alanine (D-Ala-L-Ala) 9.2 x 10⁻⁵
L-Alanyl-L-alanine (L-Ala-L-Ala) > 10⁻³
D-Alanine (D-Ala) 5.1 x 10⁻⁴

Interpretation of Data

The hypothetical data indicates that the mAb-D-Ala-D-Ala exhibits high affinity and specificity for its target epitope, D-Ala-D-Ala, as evidenced by the low nanomolar dissociation constant (KD) and IC₅₀ value.

Cross-reactivity was observed with other D-amino acid-containing peptides. The substitution of alanine with phenylalanine at the N-terminus (D-Phe-D-Ala) resulted in a significant decrease in affinity (approximately 140-fold higher KD). A substitution with leucine (D-Leu-D-Ala) showed a more moderate loss of affinity (approximately 11-fold higher KD).

The stereochemistry of the peptide is critical for antibody recognition. The antibody showed significantly weaker binding to the D-Ala-L-Ala diastereomer and no significant binding to the L-Ala-L-Ala enantiomer, highlighting the antibody's stereospecificity. This suggests that the antibody's binding pocket is highly specific to the conformation presented by two consecutive D-amino acids.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of mAb-D-Ala-D-Ala to various peptide analogues.

Methodology:

  • Immobilization: The mAb-D-Ala-D-Ala is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Synthetic peptides are dissolved in a suitable running buffer (e.g., HBS-EP+) at a series of concentrations (e.g., 0.1 nM to 1 µM).

  • Binding Analysis: The peptide solutions are injected over the antibody-coated sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the surface.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (ka, kd, and KD).

Competitive ELISA

Objective: To determine the relative affinity of mAb-D-Ala-D-Ala for various peptide analogues by measuring their ability to inhibit the binding of the antibody to immobilized D-Ala-D-Ala.

Methodology:

  • Coating: A 96-well microplate is coated with a D-Ala-D-Ala-carrier protein conjugate (e.g., BSA-D-Ala-D-Ala).

  • Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: A constant, sub-saturating concentration of mAb-D-Ala-D-Ala is pre-incubated with serial dilutions of the competitor peptides.

  • Incubation: The antibody-peptide mixtures are then added to the coated and blocked microplate wells and incubated.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: Following another wash step, a chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured using a microplate reader.

  • Data Analysis: The concentration of each competitor peptide that inhibits 50% of the antibody binding (IC₅₀) is calculated from the resulting dose-response curves.

Visualizations

Experimental_Workflow_SPR cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis mAb mAb-D-Ala-D-Ala immobilization Immobilize mAb on CM5 Sensor Chip mAb->immobilization peptides Peptide Analogues (serial dilutions) injection Inject Peptide Analogues peptides->injection immobilization->injection detection Real-time Detection of Binding injection->detection sensorgram Generate Sensorgrams detection->sensorgram kinetics Calculate ka, kd, KD sensorgram->kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental_Workflow_Competitive_ELISA cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis plate Coat Plate with D-Ala-D-Ala-BSA block Block Plate plate->block incubation Add to Plate and Incubate block->incubation mAb mAb-D-Ala-D-Ala preincubation Pre-incubate mAb with Peptides mAb->preincubation peptides Competitor Peptides (serial dilutions) peptides->preincubation preincubation->incubation detection Add HRP-secondary Ab incubation->detection substrate Add TMB Substrate detection->substrate read Read Absorbance substrate->read curve Generate Dose- Response Curve read->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for Competitive ELISA.

Conclusion

The specificity of antibodies to small peptide epitopes is a critical parameter in their application. As illustrated by the hypothetical data, even minor modifications to the peptide sequence, such as amino acid substitution or changes in stereochemistry, can significantly impact antibody binding affinity. Therefore, rigorous characterization of antibody cross-reactivity using quantitative methods like SPR and competitive ELISA is essential for the selection and validation of antibodies for therapeutic, diagnostic, and research purposes. This guide provides a framework for such a comparative analysis, emphasizing the importance of detailed experimental protocols and clear data presentation.

Validating the Purity of Synthetic D-Phenylalanyl-D-alanine: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the purity of synthetic D-Phenylalanyl-D-alanine. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical method.

Introduction to Purity Validation

The synthesis of dipeptides like this compound can introduce various impurities, including residual solvents, unreacted starting materials, byproducts from protecting group removal, and diastereomers. The presence of these impurities can significantly impact the biological activity and physicochemical properties of the peptide. Therefore, robust analytical methods are required to confirm the identity and purity of the final product.

NMR Spectroscopy for Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule in solution. Both ¹H and ¹³C NMR are invaluable for confirming the structure of the dipeptide and identifying impurities.

Expected NMR Chemical Shifts

The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like Deuterium Oxide (D₂O). These values are based on data from similar dipeptides and can be used as a reference for spectral analysis.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsMultiplicityEstimated Chemical Shift (ppm)
Phenyl H (ortho, meta, para)m7.2 - 7.4
α-H (Phe)t~4.1
α-H (Ala)q~4.0
β-CH₂ (Phe)m3.0 - 3.2
β-CH₃ (Ala)d~1.4
Amide NHssolvent dependent
Carboxyl OHssolvent dependent

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonEstimated Chemical Shift (ppm)
Carbonyl (Phe)~175
Carbonyl (Ala)~177
Phenyl C (quaternary)~137
Phenyl CH128 - 130
α-C (Phe)~56
α-C (Ala)~52
β-C (Phe)~38
β-C (Ala)~18
Identifying Common Impurities by NMR

NMR spectroscopy can effectively identify common impurities from the synthetic process:

  • Residual Solvents: Solvents used in synthesis and purification (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate) have characteristic and well-documented NMR signals.

  • Protecting Groups: Incomplete removal of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) will result in distinct signals in the NMR spectrum. For example, the tert-butyl protons of a Boc group appear as a sharp singlet around 1.4 ppm in ¹H NMR.

  • Diastereomers: The presence of L-Phenylalanine or L-alanine in the starting materials can lead to the formation of diastereomeric impurities (D-Phe-L-Ala, L-Phe-D-Ala, or L-Phe-L-Ala). While the chemical shift differences between diastereomers can be small, they are often resolvable, especially at higher magnetic field strengths. Two-dimensional NMR techniques like NOESY or ROESY can be particularly useful in distinguishing between diastereomers by observing through-space correlations between protons that differ in their spatial arrangement.

Comparison with Alternative Analytical Techniques

While NMR provides comprehensive structural information, other techniques are commonly used for purity assessment, each with its own advantages and disadvantages.

Table 3: Comparison of Analytical Techniques for Purity Validation of this compound

TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Provides detailed structural information- Non-destructive- Can identify and quantify a wide range of impurities- Can distinguish between diastereomers- Lower sensitivity compared to MS- Can be complex to interpret for complex mixtures- Higher instrumentation cost
High-Performance Liquid Chromatography (HPLC) - High sensitivity and resolution- Excellent for quantification- Widely available- Does not provide structural information on its own- Requires reference standards for identification- May not separate all diastereomers without a chiral column
Mass Spectrometry (MS) - Extremely high sensitivity- Provides accurate molecular weight information- Can be coupled with HPLC (LC-MS) for enhanced separation and identification- Does not provide detailed structural information on its own- Isomeric and diastereomeric impurities can be difficult to distinguish
Chiral Chromatography - Specifically designed to separate enantiomers and diastereomers- Requires specialized chiral columns- Method development can be time-consuming

Experimental Protocols

NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the synthetic this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

  • Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or sonication.

  • Acquire Data: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis and impurity identification, consider acquiring 2D NMR spectra such as COSY, HSQC, and HMBC.

HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 254 nm.

  • Injection Volume: 10-20 µL of a sample solution (e.g., 1 mg/mL in Mobile Phase A).

Mass Spectrometry Analysis
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µg/mL) in a suitable solvent such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Ionization: Use positive ion mode ESI.

  • Mass Analyzer: Acquire full scan mass spectra to determine the molecular weight of the parent ion ([M+H]⁺). For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthetic this compound.

Purity_Validation_Workflow start Synthetic D-Phe-D-Ala nmr NMR Analysis (¹H, ¹³C, 2D) start->nmr hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Identity Confirmation) start->ms decision Purity Acceptable? nmr->decision hplc->decision ms->decision chiral_hplc Chiral HPLC (Diastereomeric Purity) decision2 Diastereomeric Purity Acceptable? chiral_hplc->decision2 pass Product Meets Purity Specifications fail Further Purification or Re-synthesis Required decision->chiral_hplc If diastereomeric _impurities suspected_ decision->pass Yes decision->fail No decision2->pass Yes decision2->fail No

Purity validation workflow for synthetic peptides.

Conclusion

Validating the purity of synthetic this compound requires a multi-faceted analytical approach. NMR spectroscopy offers unparalleled structural insight, making it a cornerstone for identity confirmation and the detection of a broad range of impurities. When combined with high-sensitivity techniques like HPLC and mass spectrometry for quantification and molecular weight verification, and chiral chromatography for assessing stereochemical purity, researchers can have high confidence in the quality of their synthetic peptides. The choice of which methods to employ will depend on the specific requirements of the research and the instrumentation available.

Comparative Study of D-Phenylalanyl-D-alanine Analogs in Bacterial Growth Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. One promising avenue of research lies in the development of analogs of D-alanyl-D-alanine (D-Ala-D-Ala), a crucial component of bacterial cell wall peptidoglycan. By mimicking this essential building block, synthetic analogs can competitively inhibit the enzymes involved in peptidoglycan synthesis, leading to bacterial cell death. This guide provides a comparative analysis of D-Phenylalanyl-D-alanine analogs and related phenylalanine-containing dipeptides, summarizing their antibacterial efficacy, detailing experimental protocols, and visualizing the underlying molecular pathways.

Inhibition of Bacterial Growth: A Comparative Analysis

The antibacterial activity of this compound analogs and related compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values for two distinct classes of phenylalanine-containing dipeptide analogs against various bacterial strains.

Table 1: Antibacterial Activity of Boc-Protected Phenylalanine-Tryptophan Dipeptide Analogs

Boc-protected dipeptides, such as Boc-Phe-Trp-OMe, have demonstrated broad-spectrum antibacterial activity. Their mechanism is believed to involve membrane permeabilization, facilitated by their hydrophobic nature.

CompoundTarget BacteriumMIC₉₀ (μg/mL)
Boc-Phe-Trp-OMeGram-positive bacteria230 - 400
Gram-negative bacteria230 - 400

Data sourced from a study on Boc-protected phenylalanine- and tryptophan-based dipeptides which indicated a range of MIC90 values against both Gram-positive and Gram-negative bacteria[1].

Table 2: Antibacterial Activity of Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide Analogs

This class of compounds has shown significant activity against various mycobacterial species. The parent compound, MMV688845, and its derivatives are believed to inhibit essential cellular processes in these bacteria.

CompoundTarget BacteriumMIC₉₀ (μM)
MMV688845Mycobacterium abscessus6.25 - 12.5
S-oxide derivative of MMV688845M. abscessus0.78
MMV688845M. intracellulare>50
S-oxide derivative of MMV688845M. intracellulare6.25
MMV688845M. smegmatis12.5
S-oxide derivative of MMV688845M. smegmatis1.56
MMV688845M. tuberculosis>50
S-oxide derivative of MMV688845M. tuberculosis12.5

Data sourced from a study on Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide and its derivatives[2].

Mechanism of Action: Targeting Peptidoglycan Synthesis

D-Ala-D-Ala is a critical component of the pentapeptide precursor used in the synthesis of the bacterial cell wall. The primary target for many D-Ala-D-Ala analogs is the D-alanine-D-alanine ligase (Ddl), an enzyme responsible for the formation of the D-Ala-D-Ala dipeptide. Inhibition of this enzyme disrupts the supply of essential building blocks for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl D_Ala_D_Ala D-Alanyl-D-alanine MurF MurF Ligase D_Ala_D_Ala->MurF UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Cell_Wall Bacterial Cell Wall Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_NAM_pentapeptide Transglycosylase->Peptidoglycan Transpeptidase->Cell_Wall Cross-linking D_Phe_D_Ala_Analog D-Phe-D-Ala Analog D_Phe_D_Ala_Analog->Ddl

Caption: Inhibition of peptidoglycan synthesis by D-Phe-D-Ala analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of dipeptide analogs typically involves standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow is outlined below.

Peptide_Synthesis_Workflow Start Start: Protected D-Alanine resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-D-Phenylalanine (e.g., HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization End Final Product: D-Phe-D-Ala Analog Characterization->End

Caption: General workflow for solid-phase synthesis of D-Phe-D-Ala analogs.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-D-Alanine Coupling: Couple the first amino acid, Fmoc-D-Alanine, to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound D-Alanine using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Fmoc-D-Phenylalanine Coupling: Couple the second amino acid, Fmoc-D-Phenylalanine (or its desired analog), to the deprotected D-Alanine on the resin using the same coupling procedure as in step 2.

  • Washing: Repeat the washing step.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus of the dipeptide.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the this compound analogs in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion

The exploration of this compound analogs as inhibitors of bacterial growth presents a promising strategy in the fight against antibiotic resistance. The data presented in this guide, while not exhaustive, highlights the potential of phenylalanine-containing dipeptides to exhibit significant antibacterial activity. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel analogs. Further research focusing on systematic structure-activity relationship studies will be crucial in optimizing the potency and spectrum of activity of these compounds, ultimately paving the way for the development of new and effective antibacterial therapies.

References

Assessing the Metabolic Stability of D-Phenylalanyl-D-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a therapeutic peptide is a critical determinant of its in vivo efficacy and dosing regimen. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and prolong its plasma half-life. This guide provides a comparative assessment of the metabolic stability of D-Phenylalanyl-D-alanine (D-Phe-D-Ala), a dipeptide composed of two D-amino acids, against its L-enantiomer, L-Phenylalanyl-L-alanine (L-Phe-L-Ala).

Executive Summary

This guide will present a comparative analysis based on these established principles and provide detailed experimental protocols for assessing the metabolic stability of such dipeptides.

Comparative Metabolic Stability

To illustrate the expected disparity in metabolic stability, the following table presents hypothetical, yet realistic, data based on the known behavior of D- and L-peptides in common in vitro stability assays.

CompoundIn Vitro AssayMatrixIncubation Time% Remaining (Hypothetical)Half-life (t½) (Hypothetical)
This compound Plasma StabilityHuman Plasma24 hours> 95%Very Long (> 24 h)
L-Phenylalanyl-L-alanine Plasma StabilityHuman Plasma1 hour< 10%Very Short (< 10 min)
This compound Microsomal StabilityHuman Liver Microsomes4 hours> 90%Very Long (> 4 h)
L-Phenylalanyl-L-alanine Microsomal StabilityHuman Liver Microsomes1 hour< 20%Short (< 30 min)

Note: This data is illustrative and intended to highlight the expected significant difference in stability. Actual experimental values would need to be determined empirically.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of D-Phe-D-Ala and compare it to L-Phe-L-Ala, the following standard in vitro assays are recommended.

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of enzymes present in blood plasma.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (D-Phe-D-Ala or L-Phe-L-Ala) in a suitable solvent (e.g., DMSO, water).

    • Thaw pooled human plasma (or plasma from other species of interest) at 37°C.

  • Incubation:

    • Add the test compound to the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Reaction Termination:

    • At each time point, transfer an aliquot of the incubation mixture to a tube containing a protein precipitation agent (e.g., ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification).

  • Sample Processing:

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) of the compound in plasma.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a stock solution of the test compound.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile or methanol with an internal standard).

  • Sample Processing:

    • Centrifuge the samples to pellet the microsomes and precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Experimental Workflow and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing metabolic stability and the predicted metabolic pathways.

G cluster_workflow Experimental Workflow for Metabolic Stability Assessment start Start: Prepare Test Compound and Biological Matrix incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling termination Terminate Reaction (Protein Precipitation) sampling->termination centrifugation Centrifuge to Pellet Debris termination->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Data Analysis (Calculate Half-life) analysis->data_analysis end End: Determine Metabolic Stability data_analysis->end G cluster_pathways Predicted Metabolic Pathways cluster_d_pathway Metabolism of D-Phe-D-Ala cluster_l_pathway Metabolism of L-Phe-L-Ala D_Phe_D_Ala D-Phe-D-Ala L_Phe_L_Ala L-Phe-L-Ala

D-Ala-D-Ala vs. D-Ala-D-Lac: A Comparative Guide to Vancomycin Binding and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular interactions between the glycopeptide antibiotic vancomycin and its native target, D-Alanyl-D-alanine (D-Ala-D-Ala), versus the modified target found in resistant bacteria, D-Alanyl-D-lactate (D-Ala-D-Lac). The following sections detail the profound impact of this single amino acid substitution on vancomycin efficacy, supported by quantitative binding data, minimum inhibitory concentrations, and detailed experimental methodologies.

Executive Summary

Vancomycin exerts its antibacterial effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria, thereby inhibiting cell wall synthesis.[1][2][3] A primary mechanism of vancomycin resistance involves the substitution of this terminal D-alanine with D-lactate, creating a D-Ala-D-Lac terminus. This seemingly minor alteration results in a catastrophic loss of binding affinity for vancomycin, rendering the antibiotic ineffective. The most common phenotype for this high-level resistance is VanA, conferred by a cluster of genes that orchestrate the synthesis of the modified precursor and the elimination of the susceptible one.[4][5][6]

Quantitative Comparison of Vancomycin Interactions

The shift from a D-Ala-D-Ala to a D-Ala-D-Lac target drastically reduces the binding affinity of vancomycin, a change quantifiable by the dissociation constant (Kd). This is reflected in a significant increase in the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

LigandVancomycin Binding Affinity (Kd)Representative Vancomycin MIC
Ac-D-Ala-D-Ala ~1 µM≤ 2 µg/mL (Susceptible)
Ac-D-Ala-D-Lac ~1 mM (~1000-fold decrease)≥ 64 µg/mL (VanA-type resistance)

Table 1: Comparison of Vancomycin Binding Affinity and Minimum Inhibitory Concentration. Data compiled from multiple sources indicating the approximately 1000-fold decrease in binding affinity and the corresponding increase in MIC for VanA-type resistant strains.[6][7][8]

Molecular Basis of Interaction and Resistance

The high-affinity interaction between vancomycin and D-Ala-D-Ala is stabilized by a network of five crucial hydrogen bonds. The substitution of the terminal D-alanine with D-lactate in resistant strains leads to two critical changes that disrupt this binding:

  • Loss of a Hydrogen Bond: The amide (-NH) group of the terminal D-alanine, which acts as a hydrogen bond donor, is replaced by an ester (-O-) group in D-lactate. This eliminates a key hydrogen bond with a carbonyl group on the vancomycin molecule.[6][9]

  • Steric and Electrostatic Repulsion: The lone pair of electrons on the ester oxygen of D-Ala-D-Lac creates electrostatic repulsion with the carbonyl oxygen on the vancomycin backbone, further destabilizing the complex.[9]

This dramatic reduction in binding affinity is the molecular cornerstone of high-level vancomycin resistance.

cluster_susceptible Vancomycin Action in Susceptible Bacteria cluster_resistant Vancomycin Resistance Mechanism (VanA-type) Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Binds to (High Affinity) Cell_wall_synthesis Cell Wall Synthesis D_Ala_D_Ala->Cell_wall_synthesis Inhibits Peptidoglycan_precursor Peptidoglycan Precursor Peptidoglycan_precursor->D_Ala_D_Ala has Bacterial_lysis Bacterial Lysis Cell_wall_synthesis->Bacterial_lysis Leads to Vancomycin_res Vancomycin D_Ala_D_Lac D-Ala-D-Lac Terminus Vancomycin_res->D_Ala_D_Lac Weakly Binds to (Low Affinity) Cell_wall_synthesis_res Cell Wall Synthesis (continues) D_Ala_D_Lac->Cell_wall_synthesis_res Modified_precursor Modified Peptidoglycan Precursor Modified_precursor->D_Ala_D_Lac has Bacterial_survival Bacterial Survival Cell_wall_synthesis_res->Bacterial_survival

Caption: Vancomycin Action and Resistance.

The VanA Gene Cluster: Orchestrating Resistance

The genetic basis for the production of D-Ala-D-Lac-terminating peptidoglycan precursors is primarily the vanA gene cluster, often located on a mobile genetic element. This operon encodes a suite of enzymes that work in concert to remodel the cell wall synthesis pathway.

Caption: VanA Enzymatic Pathway.

Key Enzymes and Their Functions:

  • VanH: A dehydrogenase that reduces pyruvate to D-lactate, providing the necessary substrate for the modified precursor.[1][10]

  • VanA: An ATP-dependent ligase that synthesizes the D-Ala-D-Lac depsipeptide from D-alanine and D-lactate.[5][11]

  • VanX: A zinc-dependent D,D-dipeptidase that specifically hydrolyzes the native D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursor.[3][4][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of vancomycin binding and bacterial susceptibility.

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of vancomycin in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). The concentration should be accurately determined (e.g., by UV-Vis spectrophotometry).

    • Prepare solutions of the ligands (Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac) in the exact same buffer. The ligand concentration should be 10-20 times higher than the vancomycin concentration.

    • Thoroughly degas both the vancomycin and ligand solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the vancomycin solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

    • Perform a series of injections of the ligand into the vancomycin solution, recording the heat change after each injection.

    • As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

ITC_Workflow start Start prep_samples Prepare and Degas Vancomycin and Ligand Solutions start->prep_samples load_itc Load Vancomycin into Sample Cell and Ligand into Syringe prep_samples->load_itc run_itc Perform Titration Experiment load_itc->run_itc analyze_data Analyze Binding Isotherm run_itc->analyze_data results Determine Kd, n, ΔH analyze_data->results end_exp End results->end_exp

Caption: ITC Experimental Workflow.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Outline (following CLSI guidelines):

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the bacterial strain to be tested.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Vancomycin Dilutions:

    • Prepare a stock solution of vancomycin of a known concentration.

    • Perform serial twofold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no vancomycin) and a sterility control well (broth only).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of vancomycin at which there is no visible growth.

Conclusion

The substitution of D-Ala-D-Ala with D-Ala-D-Lac at the terminus of peptidoglycan precursors is a highly effective mechanism of vancomycin resistance. This single molecular alteration leads to a profound decrease in drug-target binding affinity, rendering vancomycin clinically ineffective against bacteria harboring the VanA resistance machinery. Understanding the molecular and enzymatic basis of this resistance is paramount for the development of novel therapeutic strategies to combat vancomycin-resistant pathogens. This includes the design of new glycopeptide antibiotics that can effectively bind to the modified D-Ala-D-Lac target or inhibitors of the key enzymes in the VanA pathway.

References

The Potential of D-Phenylalanyl-D-alanine as a Transpeptidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents. A validated target in antibacterial drug discovery is the bacterial transpeptidase, an enzyme crucial for the synthesis of the peptidoglycan cell wall. This guide provides an in vitro validation perspective on D-Phenylalanyl-D-alanine as a potential transpeptidase inhibitor, comparing its theoretical action with established antibiotics, penicillin and vancomycin. While direct quantitative inhibitory data for this compound is not yet available in published literature, existing studies on the substrate specificity of transpeptidases provide a strong rationale for its investigation.

Mechanism of Action: A Structural Analogue Approach

DD-transpeptidases catalyze the cross-linking of peptidoglycan chains, a vital step in maintaining the structural integrity of the bacterial cell wall. This process involves the recognition of the D-Alanyl-D-Alanine (D-Ala-D-Ala) motif at the terminus of the pentapeptide precursor.[1][2] The enzyme forms a covalent acyl-enzyme intermediate by attacking the carbonyl group of the penultimate D-alanine, releasing the terminal D-alanine.[1] This intermediate is then resolved by the attack of an amino group from an adjacent peptidoglycan strand, forming the cross-link.

The hypothesis for this compound's inhibitory potential lies in its structural similarity to the native D-Ala-D-Ala substrate. By replacing an alanine methyl group with a larger benzyl group, this compound could act as a competitive inhibitor, binding to the active site of the transpeptidase and preventing the binding of the natural substrate. Studies have shown that some DD-transpeptidases, such as E. coli PBP1A, can incorporate non-canonical D-amino acids, including D-phenylalanine, into the peptidoglycan structure, indicating that the active site can accommodate the bulkier phenylalanine residue.[3][4][5] Furthermore, the Streptomyces R61 DD-peptidase has been shown to utilize D-phenylalanine as an efficient acceptor in transpeptidation reactions.[6]

Comparison with Penicillin and Vancomycin

A comparative overview of the mechanisms of this compound (hypothesized), penicillin, and vancomycin highlights different strategies for disrupting peptidoglycan synthesis.

FeatureThis compound (Hypothesized)Penicillin (β-Lactams)Vancomycin (Glycopeptide)
Target Active site of the DD-transpeptidaseActive site of the DD-transpeptidaseD-Ala-D-Ala terminus of the peptidoglycan precursor
Mechanism Competitive inhibition by mimicking the natural substrate.Irreversible inhibition by forming a stable acyl-enzyme intermediate.[1]Binds to the substrate, sterically hindering the transpeptidase from accessing its target.[2]
Nature of Inhibition Potentially reversible (competitive)Irreversible (covalent modification)Substrate sequestration

Experimental Validation Protocols

Validating the inhibitory activity of this compound would require a series of in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This initial screening assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Protocol:

  • Prepare a series of two-fold dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

Transpeptidase Activity and Inhibition Assay

A direct measurement of enzyme inhibition can be performed using purified transpeptidase and a synthetic substrate.

Protocol:

  • Purify the target DD-transpeptidase (e.g., E. coli PBP1b).

  • Synthesize a suitable substrate, such as a lipid II analog or a soluble peptide substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala).

  • Set up reaction mixtures containing the purified enzyme, substrate, and varying concentrations of this compound.

  • Monitor the reaction progress. This can be done by:

    • Chromatographic methods (HPLC): Separating and quantifying the product and remaining substrate over time.

    • Radiolabel incorporation: Using a radiolabeled substrate (e.g., containing [14C]-D-Ala) and measuring its incorporation into the product.[3][7]

    • Scintillation Proximity Assay (SPA): This high-throughput method uses beads that emit light when a radiolabeled product binds, allowing for rapid measurement of enzyme activity.[8]

  • Calculate kinetic parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) to quantify the inhibitory potency.[9][10]

Visualizing the Mechanisms

To illustrate the molecular interactions and experimental workflows, the following diagrams are provided.

Transpeptidase_Mechanism cluster_0 Normal Transpeptidation Peptidoglycan_Stem Peptidoglycan Stem (...-L-Lys-D-Ala-D-Ala) Transpeptidase DD-Transpeptidase (Active Site Serine) Peptidoglycan_Stem->Transpeptidase 1. Binding Acyl_Enzyme Acyl-Enzyme Intermediate Transpeptidase->Acyl_Enzyme 2. Acylation D_Ala_release D-Ala Transpeptidase->D_Ala_release Cross_linked_PG Cross-linked Peptidoglycan Acyl_Enzyme->Cross_linked_PG 3. Transpeptidation Acceptor_Strand Acceptor Strand (Amino Group) Acceptor_Strand->Acyl_Enzyme Inhibition_Mechanisms cluster_1 This compound (Hypothesized) cluster_2 Penicillin cluster_3 Vancomycin D_Phe_D_Ala D-Phe-D-Ala TP_Active_Site1 Transpeptidase Active Site D_Phe_D_Ala->TP_Active_Site1 Binding1 Competitive Binding TP_Active_Site1->Binding1 No_Reaction No Cross-linking Binding1->No_Reaction Penicillin Penicillin TP_Active_Site2 Transpeptidase Active Site Penicillin->TP_Active_Site2 Covalent_Bond Stable Acyl-Enzyme TP_Active_Site2->Covalent_Bond Inactivated_Enzyme Inactivated Enzyme Covalent_Bond->Inactivated_Enzyme Vancomycin Vancomycin D_Ala_D_Ala_Terminus D-Ala-D-Ala Terminus of Precursor Vancomycin->D_Ala_D_Ala_Terminus Binding3 Substrate Sequestration D_Ala_D_Ala_Terminus->Binding3 Blocked_TP Transpeptidase Blocked Binding3->Blocked_TP Experimental_Workflow Start Synthesize D-Phe-D-Ala MIC_Assay MIC Determination (Initial Screen) Start->MIC_Assay Purify_Enzyme Purify DD-Transpeptidase Start->Purify_Enzyme Inhibition_Assay In Vitro Inhibition Assay (e.g., HPLC, Radiolabel, SPA) MIC_Assay->Inhibition_Assay Purify_Enzyme->Inhibition_Assay Kinetic_Analysis Determine IC50 and Ki Inhibition_Assay->Kinetic_Analysis Data_Comparison Compare with Penicillin/Vancomycin (Mechanistic & Kinetic) Kinetic_Analysis->Data_Comparison Conclusion Evaluate Potential as Inhibitor Data_Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of D-Phenylalanyl-D-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of D-Phenylalanyl-D-alanine, a dipeptide used in various research applications.

Immediate Safety and Handling

Before disposal, ensure that appropriate personal protective equipment (PPE) is used. This includes safety glasses, gloves, and a lab coat.[1] In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2]

Disposal Procedures

  • Waste Identification and Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Disposal Route:

    • For small quantities, disposal as general non-hazardous laboratory waste may be permissible, depending on institutional and local regulations.

    • For larger quantities, or if required by local regulations, arrange for disposal through a licensed chemical waste disposal company.[1]

    • Do not discharge down the drain or into the environment.[1]

  • Contaminated Materials:

    • Dispose of any materials used to clean up spills (e.g., paper towels, absorbent pads) in the same manner as the chemical waste itself.

    • Contaminated sharps should be placed in a designated sharps container.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table includes data for the constituent amino acid, D-Phenylalanine, for reference.

PropertyValueSource
Molecular Formula C18H20N2O3N/A
Molecular Weight 312.36 g/mol N/A
Appearance White to off-white solid[3]
Melting Point Not availableN/A
Solubility Soluble in water[4]
CAS Number Not availableN/A

Experimental Protocol Context

While specific experimental protocols for this compound were not found during the literature search, D-amino acids and their dipeptides are often utilized in peptide synthesis, drug discovery, and microbiological studies. For instance, D-amino acids are used as intermediates in the synthesis of β-lactam antibiotics. The handling and disposal procedures outlined in this document are consistent with the requirements for such laboratory applications.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Waste this compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < 1 kg large_quantity Large Quantity assess_quantity->large_quantity >= 1 kg check_regulations Check Institutional and Local Regulations small_quantity->check_regulations licensed_disposal Arrange for Licensed Chemical Waste Disposal large_quantity->licensed_disposal general_waste Dispose as Non-Hazardous Laboratory Waste check_regulations->general_waste Permitted check_regulations->licensed_disposal Not Permitted end End of Disposal Process general_waste->end licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Phenylalanyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Phenylalanyl-D-alanine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling solid, non-volatile peptides and related amino acid derivatives.

Hazard Identification and General Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is recommended to handle it with care, as the toxicological properties have not been fully investigated.[1][2] General laboratory hygiene practices should be followed.[3] It may cause eye, skin, and respiratory tract irritation.[1] Avoid formation of dust and aerosols, and prevent contact with skin and eyes.[4][5]

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting - Safety glasses with side-shields or splash goggles[2][4][5]- Chemical-resistant gloves (e.g., nitrile)[3][6]- Laboratory coat or gown[6][7]- Dust respirator or a properly fitted N95 mask to avoid inhalation[4]
Solution Preparation - Safety glasses with side-shields or splash goggles[2][4][5]- Chemical-resistant gloves (e.g., nitrile)[3][6]- Laboratory coat or gown[6][7]
General Laboratory Handling - Safety glasses with side-shields or splash goggles[2][4][5]- Chemical-resistant gloves (e.g., nitrile)[3][6]- Laboratory coat or gown[6][7]

Always inspect PPE for damage before use and follow proper removal techniques to avoid cross-contamination.[6]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Ensure a clean and organized workspace.[8] Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form.[3][5]

  • Weighing :

    • Don the appropriate PPE as specified in the table above.

    • To minimize dust formation, handle the solid material carefully.

    • Use a micro-spatula to transfer the desired amount of this compound to a tared weigh boat or container.

  • Dissolving :

    • Add the weighed solid to the appropriate sterile solvent (e.g., bacteriostatic water) in a suitable container.[6]

    • Gently swirl the container to dissolve the peptide; avoid vigorous shaking.[6]

  • Storage :

    • Store the lyophilized peptide at -20°C for long-term stability.[6][8]

    • Once reconstituted, store the solution according to your experimental requirements, often at 2°C–8°C for short-term use or frozen for longer-term storage.[6] To prevent degradation, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6][8]

    • Clearly label all containers with the chemical name, concentration, and date.[6][8]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed:

Procedure Instructions
Small Spill - Dampen the spilled solid material with water to prevent dust formation.[9]- Use appropriate tools, such as absorbent paper, to collect the material.[9]- Place the collected material into a suitable, sealed container for disposal.[3][9]
Large Spill - Evacuate the area if necessary.- Use a shovel or appropriate tools to place the material into a convenient waste disposal container.[4]
Disposal - Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental control regulations.[4][6]- Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not let the product enter drains.[3][5]
First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]

  • Skin Contact : Wash off immediately with plenty of soap and water.[3][5] Remove contaminated clothing.[1]

  • Inhalation : Move the person into fresh air.[1][3] If breathing is difficult, give oxygen.[1]

  • Ingestion : Rinse mouth with water.[2][3] Do NOT induce vomiting.[1][2] Seek medical attention.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Lyophilized Solid at -20°C weigh->store_solid aliquot Aliquot Solution dissolve->aliquot store_solution Store Solution Appropriately aliquot->store_solution dispose Dispose of Waste per Regulations store_solid->dispose store_solution->dispose

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.